4-Amino-2-ethoxy-5-fluorobenzonitrile
Description
Properties
IUPAC Name |
4-amino-2-ethoxy-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-2-13-9-4-8(12)7(10)3-6(9)5-11/h3-4H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTVTCUMNOLFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C#N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Multifunctional Building Block in Modern Chemistry
An In-Depth Technical Guide to 4-Amino-2-ethoxy-5-fluorobenzonitrile: Properties, Synthesis, and Applications
This compound, identified by its CAS Number 1420800-17-4, is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2][][4] Its structure, featuring an aminophenyl core substituted with a nitrile, an ethoxy group, and a fluorine atom, makes it a versatile and valuable intermediate for the synthesis of complex molecular architectures.[5] The strategic placement of these functional groups imparts a unique combination of reactivity, steric, and electronic properties, positioning it as a key building block for novel therapeutic agents and advanced materials.
The presence of a fluorine atom is particularly noteworthy. In drug development, the incorporation of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity by altering its lipophilicity and electronic nature.[6] The amino group provides a reactive handle for a wide range of transformations, such as amide bond formation, diazotization, and participation in cross-coupling reactions. The nitrile group is a versatile precursor to amines, carboxylic acids, and various heterocyclic systems. Finally, the ethoxy group modulates the compound's polarity and steric profile, which can influence its solubility and interaction with biological targets.[5] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, and the potential applications of this important synthetic intermediate.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. While extensive experimental data is not publicly available, the core identifiers have been confirmed by multiple chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 1420800-17-4 | [1][2][4][7] |
| Molecular Formula | C₉H₉FN₂O | [1][4][5] |
| Molecular Weight | 180.18 g/mol | [4][5] |
| IUPAC Name | This compound | [] |
| Appearance | Typically an off-white to yellow solid (inferred from analogs) | N/A |
Structural Diagram
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Proposed Synthesis and Purification
While specific industrial synthesis protocols for this compound are proprietary, a logical and efficient synthetic route can be designed based on established organofluorine chemistry principles. A plausible multi-step pathway would likely start from a readily available fluoronitrobenzene precursor.
Experimental Protocol: A Plausible Synthetic Workflow
This protocol is a representative, expert-derived pathway. Researchers should perform their own optimization and safety assessments.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) - Ethoxylation
-
Rationale: Starting with a precursor like 1,4-difluoro-2-nitrobenzene, the fluorine atom at position 1 (ortho to the strongly electron-withdrawing nitro group) is highly activated towards nucleophilic attack. This allows for regioselective substitution by sodium ethoxide.
-
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0°C, add 1,4-difluoro-2-nitrobenzene (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluoro-1-ethoxy-2-nitrobenzene.
-
-
-
Step 2: Catalytic Reduction of the Nitro Group
-
Rationale: The nitro group must be reduced to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve the crude product from Step 1 in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate to yield crude 5-fluoro-2-ethoxyaniline.
-
-
-
Step 3: Sandmeyer Reaction - Cyanation
-
Rationale: The Sandmeyer reaction is a classic method for converting an aniline to a benzonitrile via a diazonium salt intermediate. This is a robust method to install the nitrile group.
-
Procedure:
-
Dissolve the crude 5-fluoro-2-ethoxyaniline from Step 2 in an aqueous solution of hydrochloric acid and cool to 0-5°C.
-
Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layers, dry, and concentrate.
-
-
-
Step 4: Purification
-
Rationale: The final crude product will likely contain impurities from the multi-step synthesis. Column chromatography is the standard method for obtaining high-purity material.
-
Procedure:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the product-containing fractions and evaporate the solvent to yield pure this compound.
-
-
Synthesis Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Predicted Spectral Data and Analysis
For a researcher, confirming the identity and purity of a synthesized compound is paramount. While experimental spectra for this specific molecule are not publicly available, its spectral characteristics can be reliably predicted based on its structure.
-
¹H NMR:
-
Ethoxy Group: An ethyl group will be present, showing a triplet at approximately 1.4-1.5 ppm (CH₃, 3H) and a quartet at approximately 4.0-4.2 ppm (CH₂, 2H). The quartet arises from coupling to the methyl protons.
-
Amino Group: A broad singlet is expected around 4.5-5.5 ppm (NH₂, 2H). The chemical shift can vary depending on the solvent and concentration.
-
Aromatic Protons: Two protons are on the aromatic ring. The proton at C6 (ortho to the amino group) will likely appear as a doublet around 6.2-6.4 ppm. The proton at C3 (ortho to the ethoxy and nitrile groups) will be further downfield, appearing as a doublet around 7.2-7.4 ppm. Both signals will show coupling to the fluorine atom (³JH-F or ⁴JH-F).
-
-
¹³C NMR:
-
Ethoxy Group: Two aliphatic carbons are expected: ~15 ppm (CH₃) and ~65 ppm (CH₂).
-
Nitrile Group: The nitrile carbon (C≡N) will appear around 115-120 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbon attached to the fluorine (C5) will show a large one-bond C-F coupling constant (¹JC-F ≈ 240-250 Hz). Other carbons will show smaller two- or three-bond couplings to fluorine. The carbon attached to the amino group (C4) will be shifted upfield (~150 ppm), while the carbon attached to the nitrile group (C1) will be downfield (~100-110 ppm).
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: Two sharp peaks characteristic of a primary amine are expected in the range of 3350-3500 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretches from the ethoxy group will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be just above 3000 cm⁻¹.
-
C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group will be present around 2220-2240 cm⁻¹.[8]
-
C-O Stretch: A strong band for the aryl-alkyl ether linkage will be visible in the 1200-1275 cm⁻¹ region.
-
C-F Stretch: A strong absorption will be present in the 1000-1300 cm⁻¹ range.
-
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical industry.[5]
-
As a Versatile Building Block: The compound serves as a scaffold onto which additional complexity can be built. The amino group can be acylated, alkylated, or used in cyclization reactions to form heterocyclic rings, which are common motifs in drug molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up further synthetic possibilities.
-
Kinase Inhibitors: Many modern cancer therapies are kinase inhibitors. Substituted aminobenzonitriles are common starting points for the synthesis of these drugs.[5] The core structure of this compound could be elaborated to target the ATP-binding site of various kinases.
-
Agrochemicals: The principles of drug design often extend to agrochemical development. The fluorinated aminobenzonitrile core is also a valuable precursor for creating advanced herbicides and pesticides with improved efficacy and metabolic stability in the environment.[5]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care, following standard laboratory safety procedures. While a specific Safety Data Sheet (SDS) is not widely available, the hazards can be inferred from structurally similar compounds like other aminobenzonitriles.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Aminobenzonitrile derivatives are often classified as acutely toxic if swallowed, in contact with skin, or if inhaled. Assume this compound has similar properties and handle accordingly.
This compound may be classified as a Dangerous Good for transport.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for synthetic innovation. Its unique combination of reactive functional groups—amino, ethoxy, fluoro, and nitrile—makes it an attractive building block for creating diverse and complex molecules. For researchers and drug development professionals, understanding its properties, reactivity, and synthetic accessibility is key to unlocking its potential in the development of next-generation pharmaceuticals and advanced materials.
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-Amino-4-methoxybenzonitrile. Retrieved from [Link]
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Introduction: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 4-Amino-2-ethoxy-5-fluorobenzonitrile (CAS 1420800-17-4)
This compound is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the field of drug discovery and development. Its chemical architecture, featuring a benzonitrile core strategically substituted with an amino, an ethoxy, and a fluorine group, provides a unique combination of reactivity and physicochemical properties. This guide offers an in-depth exploration of its characteristics, synthesis, applications, and handling, providing researchers and drug development professionals with the critical insights needed to leverage this potent molecule in their synthetic programs.
The strategic placement of these functional groups makes this compound more than just an inert scaffold. The fluorine atom can significantly enhance metabolic stability and binding affinity, the amino group serves as a versatile handle for synthetic elaboration, the ethoxy group modulates solubility and lipophilicity, and the nitrile group offers a gateway to diverse chemical transformations.[1][2][3] Consequently, this compound is an exemplary building block for constructing complex heterocyclic systems and novel pharmaceutical agents, particularly in oncology and anti-infective research.[1]
Core Physicochemical & Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1420800-17-4 | [][5] |
| Molecular Formula | C₉H₉FN₂O | [][5] |
| Molecular Weight | 180.18 g/mol | [][5] |
| Canonical SMILES | CCOC1=CC(=C(C=C1C#N)F)N | [] |
| InChI Key | JGTVTCUMNOLFRG-UHFFFAOYSA-N | [] |
| Recommended Storage | 2-8°C, Refrigerator | [5] |
The Synergy of Functionality: A Deeper Look at the Molecule's Architecture
The utility of this compound in drug design is not accidental; it is a direct result of the interplay between its constituent functional groups. The strategic inclusion of fluorine, in particular, is a widely recognized strategy in medicinal chemistry to enhance drug-like properties.[2][3][6][7]
-
The Fluoro Group (-F): The fluorine atom at the 5-position is a critical modulator of the molecule's electronic and metabolic profile. Its high electronegativity can alter the pKa of the nearby amino group and influence the molecule's binding interactions.[2] Furthermore, the strength of the carbon-fluorine bond often blocks sites of metabolic oxidation, thereby increasing the compound's in vivo half-life and bioavailability.[3][7]
-
The Amino Group (-NH₂): Positioned at C-4, this primary amine is a powerful synthetic lever. It serves as a nucleophile and a key point for derivatization, enabling the construction of fused ring systems (e.g., quinazolines) or the attachment of various side chains through amide bond formation or other coupling reactions.[8]
-
The Ethoxy Group (-OCH₂CH₃): The ethoxy group at C-2 introduces a degree of lipophilicity and steric bulk.[1] This can be crucial for optimizing a drug candidate's solubility, membrane permeability, and fit within a target's binding pocket. Its presence differentiates the molecule from simpler fluorinated benzonitriles, offering an additional tool for fine-tuning pharmacokinetic properties.[1]
-
The Nitrile Group (-CN): The nitrile functionality is far from being a simple placeholder. It is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct various heterocycles like tetrazoles.[9] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.
The logical relationship between these functional groups and their impact on drug discovery is visualized below.
Caption: Functional group contributions to drug-like properties.
Synthetic Pathways and Methodologies
While specific, peer-reviewed synthesis procedures for CAS 1420800-17-4 are not extensively published, a logical and efficient synthetic route can be designed based on established organofluorine chemistry principles. A common approach involves the sequential functionalization of a multi-halogenated benzene precursor.
Proposed Synthetic Workflow
A plausible multi-step synthesis could begin with a commercially available dichlorofluoronitrobenzene. The workflow prioritizes the introduction of the ethoxy group via a nucleophilic aromatic substitution (SₙAr) reaction, followed by reduction of the nitro group to the amine, and finally cyanation.
Caption: A plausible synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Step 1: Ethoxylation. To a solution of 2,4-dichloro-5-fluoronitrobenzene in a suitable solvent like anhydrous THF, add sodium ethoxide portion-wise at room temperature. The reaction is monitored by TLC until the starting material is consumed. The rationale for this step is that the nitro group strongly activates the ring towards nucleophilic substitution, making the chlorine at C-2 the most likely leaving group.
-
Step 2: Nitro Group Reduction. The resulting 4-chloro-2-ethoxy-5-fluoronitrobenzene is dissolved in ethanol. A reducing agent, such as iron powder in the presence of ammonium chloride or catalytic hydrogenation (H₂ over Pd/C), is used to selectively reduce the nitro group to a primary amine. This transformation is a robust and high-yielding reaction in aromatic chemistry.
-
Step 3: Cyanation. The final step involves converting the chloro-aniline intermediate to the target benzonitrile. This can be achieved through a palladium-catalyzed cross-coupling reaction with a cyanide source like zinc cyanide (Zn(CN)₂) or through a Rosenmund-von Braun reaction using copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF.[10] This step introduces the crucial nitrile functionality.
-
Purification. The final product would be purified using standard techniques such as recrystallization or column chromatography on silica gel to achieve the high purity (>98%) required for pharmaceutical applications.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile intermediate. Its structure is a precursor to a wide range of more complex molecules with potential therapeutic activity.
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature an amino-heterocyclic core. The amino group of this building block can be used to construct quinazoline, pyrimidine, or other scaffolds that are central to the pharmacophore of many kinase inhibitors. The fluorine and ethoxy groups can then be used to optimize binding in the ATP pocket and improve pharmacokinetic properties.[1]
-
Antibacterial Agents: The fluorinated benzonitrile structure is a component of some antibacterial drug candidates. The molecule can serve as a starting point for the synthesis of novel quinolone derivatives or other classes of antibiotics where the fluorine atom enhances potency and cell penetration.[1]
-
Scaffold for Combinatorial Chemistry: Due to its multiple points for diversification (the amino and nitrile groups), this compound is an ideal starting material for creating focused libraries of compounds for high-throughput screening against various biological targets.
The diagram below illustrates how the core structure can be elaborated into different therapeutic scaffolds.
Caption: Elaboration of the core scaffold into therapeutic classes.
Analytical Characterization Profile
Confirming the identity and purity of this compound is essential. A combination of spectroscopic techniques provides a comprehensive analytical profile.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), two distinct aromatic protons (likely doublets with coupling to fluorine), and a broad singlet for the amino protons. |
| ¹³C NMR | Nine distinct carbon signals. The carbon attached to fluorine will show a large one-bond coupling constant (¹JC-F). The nitrile carbon will appear downfield (~115-120 ppm).[11] |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with the adjacent aromatic protons. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ at m/z 181.07, confirming the molecular weight. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3300-3500 cm⁻¹), C≡N stretching (~2220-2240 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹). |
Safety, Handling, and Storage
As a fine chemical intermediate, proper handling of this compound is imperative. While a specific Material Safety Data Sheet (MSDS) is not publicly detailed, guidelines can be established from related compounds like aminobenzonitriles and fluorinated nitriles.[12][13][14][15][16]
-
Hazard Classification: Nitriles should be handled as potentially toxic. This compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation.[12][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[13]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Supplier recommendations indicate storage in a refrigerator at 2-8°C is optimal.[5] Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]
Conclusion
This compound (CAS 1420800-17-4) stands out as a sophisticated and strategically designed building block for modern medicinal chemistry. The precise arrangement of its fluoro, amino, ethoxy, and nitrile groups provides a powerful platform for synthesizing novel compounds with enhanced pharmacological profiles. Its potential applications, particularly in the development of kinase inhibitors and anti-infectives, make it a compound of significant interest. By understanding its chemical properties, synthetic accessibility, and handling requirements, researchers can effectively unlock its potential to accelerate the discovery of next-generation therapeutics.
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Benchchem. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9.
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Pharmaffiliates. CAS No : 1420800-17-4 | Product Name : this compound.
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Pharmaffiliates. CAS No : 143879-78-1 | Product Name : 3-Amino-2,6-difluorobenzonitrile.
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An In-depth Technical Guide to 4-Amino-2-ethoxy-5-fluorobenzonitrile: Synthesis, Structure, and Applications
Introduction
4-Amino-2-ethoxy-5-fluorobenzonitrile is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, incorporating an aminobenzonitrile core modified with both an ethoxy and a fluoro group, presents a unique combination of functionalities. The electron-donating amino and ethoxy groups, combined with the electron-withdrawing fluoro and nitrile moieties, create a nuanced electronic profile that can be exploited for targeted molecular design. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and potential applications for researchers in drug discovery and chemical synthesis. Given the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and predictive modeling to offer a robust and scientifically grounded resource.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a benzene ring substituted with four functional groups. The relative positions of these groups are critical to the molecule's overall properties.
| Property | Predicted Value | Source |
| IUPAC Name | This compound | ChemAxon |
| Molecular Formula | C₉H₉FN₂O | PubChem[1] |
| Molecular Weight | 180.18 g/mol | ChemAxon |
| logP | 1.85 | ChemAxon |
| pKa (most acidic) | 15.14 (aromatic amine) | ChemAxon |
| pKa (most basic) | 1.83 (aromatic amine) | ChemAxon |
| Polar Surface Area | 59.9 Ų | ChemAxon |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
The interplay of the electron-donating amino and ethoxy groups with the electron-withdrawing fluorine and nitrile groups is expected to influence the molecule's reactivity, intermolecular interactions, and biological activity. The fluorine atom, in particular, can enhance metabolic stability and binding affinity in a drug discovery context.
Proposed Synthesis Pathway: Williamson Ether Synthesis
A logical and efficient route to synthesize this compound is via the Williamson ether synthesis, starting from the commercially available precursor, 4-Amino-5-fluoro-2-hydroxybenzonitrile. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.
Caption: Proposed synthesis of this compound via Williamson ether synthesis.
Detailed Experimental Protocol
Objective: To synthesize this compound from 4-Amino-5-fluoro-2-hydroxybenzonitrile.
Materials:
-
4-Amino-5-fluoro-2-hydroxybenzonitrile
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Ethyl iodide (C₂H₅I) or Ethyl bromide (C₂H₅Br)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-Amino-5-fluoro-2-hydroxybenzonitrile (1 equivalent).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Caution: NaH reacts violently with water. Ensure all glassware is dry. Alternatively, a weaker base like potassium carbonate (2-3 equivalents) can be used, which is safer to handle.[2] Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases (if using NaH) or until the phenoxide is formed.
-
Alkylation: Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise via the dropping funnel.
-
Reaction: Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward.[2] Potassium carbonate is a milder, safer alternative suitable for this acidic phenol.[2]
-
Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the reactants and the intermediate phenoxide salt, facilitating the SN2 reaction.[2]
-
Alkylating Agent: Ethyl iodide is generally more reactive than ethyl bromide in SN2 reactions, which can lead to shorter reaction times.
-
Purification: Column chromatography is essential to separate the desired product from any unreacted starting material, byproducts from C-alkylation (a potential side reaction with phenoxides), or impurities.[2]
Spectroscopic Profile (Predicted)
As experimental spectra are not available, the following are predicted ¹H and ¹³C NMR spectra. These predictions are valuable for identifying the target molecule during synthesis and for structural confirmation.
Predicted ¹H NMR Spectrum
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C NMR Spectrum
Caption: Predicted ¹³C NMR assignments for this compound.
Note: NMR predictions are generated based on computational algorithms and may vary from experimental values. The coupling constants (J) with fluorine are expected for adjacent carbons.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups.
Caption: Reactivity map of this compound's functional groups.
-
Amino Group: The primary amino group is nucleophilic and can undergo standard reactions such as acylation, sulfonylation, and diazotization.
-
Nitrile Group: The nitrile group is electrophilic and can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form heterocycles like tetrazoles.
-
Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the amino and ethoxy groups, although the substitution pattern will be influenced by all four existing substituents.
Potential Applications:
-
Drug Discovery: As a building block, this molecule can be incorporated into larger structures to modulate their pharmacological properties. The presence of the fluorine atom is particularly attractive for improving metabolic stability and binding affinity. The aminobenzonitrile scaffold is found in various biologically active compounds.
-
Materials Science: Substituted benzonitriles are precursors to various functional materials, including dyes and liquid crystals. The specific substitution pattern of this molecule could lead to novel materials with tailored electronic and optical properties.
Safety and Handling
No specific safety data is available for this compound. However, based on structurally related compounds such as 4-amino-5-fluoro-2-hydroxybenzonitrile, it should be handled with care.[3] It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3]
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a promising, albeit understudied, chemical entity. This guide provides a foundational understanding of its structure and a practical, proposed pathway for its synthesis. The predicted spectroscopic and physicochemical data offer valuable benchmarks for researchers aiming to synthesize and characterize this molecule. Its potential as a versatile building block in drug discovery and materials science warrants further investigation into its reactivity and biological activity.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Amino-5-fluoro-2-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]
Sources
Spectroscopic Blueprint of 4-Amino-2-ethoxy-5-fluorobenzonitrile: A Technical Guide for Advanced Drug Discovery
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
In the intricate landscape of modern drug development, the precise characterization of novel molecular entities is paramount to accelerating the discovery of new therapeutic agents. 4-Amino-2-ethoxy-5-fluorobenzonitrile emerges as a compound of significant interest, embodying a substitution pattern on the benzonitrile core that is frequently explored in the design of kinase inhibitors, receptor modulators, and other targeted therapies. The interplay of its electron-donating amino and ethoxy groups, the electron-withdrawing nitrile functionality, and the strategically placed fluorine atom creates a unique electronic and steric profile. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. While direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a robust predictive framework for researchers in the field.
Molecular Structure and Key Spectroscopic Features
The chemical structure of this compound is presented below, with atoms numbered for the purpose of spectroscopic assignment.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the ethoxy group, and the amino protons. The choice of DMSO-d₆ as a solvent is strategic, as it often helps in resolving the exchangeable protons of the amino group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.35 | d (J ≈ 8.5 Hz) | 1H | H-6 | The proton at the C-6 position is expected to be a doublet due to coupling with the fluorine atom at C-5. The electron-withdrawing nature of the adjacent nitrile group will shift it downfield. |
| ~6.60 | d (J ≈ 12.5 Hz) | 1H | H-3 | This proton at C-3 will appear as a doublet due to coupling with the fluorine at C-5. The strong electron-donating effects of the neighboring amino and ethoxy groups will cause a significant upfield shift. |
| ~5.90 | br s | 2H | NH₂ | The amino protons typically appear as a broad singlet. Their chemical shift can be variable and is influenced by solvent, concentration, and temperature.[1] |
| ~4.10 | q (J ≈ 7.0 Hz) | 2H | -OCH₂CH₃ | The methylene protons of the ethoxy group will be a quartet due to coupling with the three methyl protons. |
| ~1.35 | t (J ≈ 7.0 Hz) | 3H | -OCH₂CH₃ | The methyl protons of the ethoxy group will appear as a triplet, coupled to the adjacent methylene protons. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The carbon NMR spectrum will be characterized by signals for the six aromatic carbons, the nitrile carbon, and the two carbons of the ethoxy group. The carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling.
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~160 (d, J ≈ 245 Hz) | C-5 | The carbon atom directly attached to the fluorine will show a large one-bond C-F coupling constant and will be significantly shifted downfield due to the electronegativity of fluorine. |
| ~155 | C-2 | The carbon bearing the ethoxy group is expected to be deshielded. |
| ~150 | C-4 | The carbon attached to the amino group will be shifted downfield due to the resonance effect of the nitrogen lone pair. |
| ~118 | C≡N | The nitrile carbon typically resonates in this region. |
| ~115 (d, J ≈ 20 Hz) | C-6 | This carbon will show a smaller two-bond C-F coupling and will be influenced by the adjacent nitrile group. |
| ~100 (d, J ≈ 5 Hz) | C-3 | A three-bond C-F coupling is expected for this carbon, which is significantly shielded by the ortho-amino and para-ethoxy groups. |
| ~95 (d, J ≈ 25 Hz) | C-1 | The carbon attached to the nitrile group will exhibit a two-bond C-F coupling. Its chemical shift is influenced by both the nitrile and the adjacent fluorine-bearing carbon. |
| ~64 | -OCH₂CH₃ | The methylene carbon of the ethoxy group. |
| ~15 | -OCH₂CH₃ | The methyl carbon of the ethoxy group. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to encompass the expected chemical shift range (e.g., 0-12 ppm).
-
Employ a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio or resolution, followed by Fourier transformation. Phase and baseline correct the resulting spectra.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an invaluable tool for the rapid identification of characteristic functional groups within a molecule.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show prominent absorption bands corresponding to its key functional moieties.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) | The asymmetric and symmetric stretching vibrations of the primary amino group typically appear as a doublet in this region. |
| ~2225 | Strong, Sharp | C≡N stretch (nitrile) | The nitrile group gives rise to a characteristic strong and sharp absorption band. Its position can be influenced by the electronic effects of the substituents on the aromatic ring.[2] |
| 1620 - 1580 | Medium to Strong | Aromatic C=C stretch | These bands are characteristic of the benzene ring. |
| ~1250 | Strong | Aryl C-O stretch | The stretching vibration of the aryl-ether bond of the ethoxy group is expected in this region. |
| ~1100 | Medium | C-F stretch | The carbon-fluorine bond stretch typically appears in this region of the fingerprint. |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will show percentage transmittance or absorbance as a function of wavenumber. Identify the key absorption bands and compare them with the predicted values.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in confirming its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
In an EI-MS experiment, the molecule is expected to produce a molecular ion peak and several characteristic fragment ions.
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment | Rationale for Prediction |
| 180 | High | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₉H₁₀FN₂O). |
| 152 | Moderate | [M - C₂H₄]⁺ | Loss of ethene from the ethoxy group via a McLafferty-type rearrangement is a common fragmentation pathway for aryl ethyl ethers. |
| 151 | Moderate | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group. |
| 124 | Moderate | [M - C₂H₄ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - C₂H₄]⁺ ion. |
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, providing both separation and mass analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program, for example, starting at 100 °C, holding for 2 minutes, then ramping at 15 °C/min to 280 °C and holding for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A mass range of m/z 40-400 to cover the expected molecular ion and fragment ions.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Extract the mass spectrum from this peak and identify the molecular ion and key fragment ions.
Caption: Predicted fragmentation pathway of this compound in EI-MS.
Conclusion: A Predictive Spectroscopic Toolkit for Drug Discovery
This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and comparisons with analogous structures, offers a valuable resource for researchers. The provided experimental protocols serve as a practical starting point for the empirical characterization of this and structurally related molecules. As a key building block in medicinal chemistry, a thorough understanding of the spectroscopic properties of this compound is essential for its synthesis, purification, and incorporation into novel therapeutic candidates.
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Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
PubChem. (n.d.). 4-Fluorobenzonitrile. Available at: [Link]
-
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-
University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Characterization of 4-Amino-2-ethoxy-5-fluorobenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core physical characteristics of 4-Amino-2-ethoxy-5-fluorobenzonitrile (CAS No. 1420800-17-4), a substituted benzonitrile with significant potential as a building block in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues and foundational analytical principles to provide a robust framework for its characterization. The methodologies and expected data presented herein are designed to equip researchers with the necessary tools to effectively analyze and utilize this compound in their work.
Core Molecular and Physical Properties
This compound belongs to the class of aromatic nitriles, compounds recognized for their utility as versatile intermediates in organic synthesis.[1][2] The unique arrangement of an amino, an ethoxy, and a fluorine group on the benzonitrile scaffold imparts specific reactivity and physicochemical properties that are highly valuable in the development of complex molecules, particularly fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and bioavailability.[2][3]
Compound Identification
A precise identification is the cornerstone of any chemical research. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1420800-17-4 | [4] |
| Molecular Formula | C₉H₉FN₂O | [4][5] |
| Molecular Weight | 180.18 g/mol | [4] |
Physicochemical Data (Predicted and Comparative)
The physical state, melting point, boiling point, and solubility are critical parameters that influence reaction conditions, purification strategies, and formulation development. The following table presents expected values, contextualized with experimental data from the closely related analogue, 4-Amino-2-fluorobenzonitrile (C₇H₅FN₂). The addition of the ethoxy group in our target molecule is expected to influence these properties.
| Property | This compound (Expected) | 4-Amino-2-fluorobenzonitrile (Analogue Data) | Significance in Research & Development |
| Appearance | Crystalline Solid | Off-white to light brown crystalline solid[3][6] | Purity assessment and handling characteristics. |
| Melting Point | Data not available. Predicted to be a solid at room temperature. | 103-105 °C[6] | A sharp melting range is a primary indicator of purity. |
| Boiling Point | Data not available. Predicted to be >290 °C. | 288.2 ± 25.0 °C (Predicted)[1][6] | Essential for designing purification methods like distillation. High boiling point suggests low volatility.[1] |
| Density | Data not available. Predicted to be ~1.3 g/cm³. | 1.25 - 1.3 g/cm³ (Predicted)[1][3][6] | Important for process scale-up and reaction engineering. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate). | - | Determines appropriate solvents for reactions, purification, and analytical sample preparation. |
| pKa | Data not available. | 0.71 ± 0.10 (Predicted, for the protonated amine)[6] | Influences the compound's behavior in acidic or basic media, critical for extraction and chromatography. |
Structural Elucidation and Spectral Analysis
The confirmation of a molecule's chemical structure is non-negotiable. A combination of spectroscopic techniques provides a detailed "fingerprint" of the compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a quartet for -CH₂- and a triplet for -CH₃-), and a broad singlet for the amine (-NH₂) protons. The fluorine atom will cause splitting (coupling) of the adjacent aromatic proton signals, a key diagnostic feature.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The nitrile carbon (C≡N) will appear significantly downfield (~115-120 ppm), while the aromatic carbons will resonate in the 100-160 ppm region. The ethoxy carbons will be upfield.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Amine (N-H) | 3300 - 3500 | N-H stretch (typically two bands for -NH₂) |
| Nitrile (C≡N) | 2220 - 2260 | C≡N stretch (a sharp, strong band) |
| Aromatic Ring | 1450 - 1600 | C=C stretch |
| Ether (C-O) | 1000 - 1300 | C-O stretch |
| Fluoroaromatic (C-F) | 1100 - 1400 | C-F stretch |
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 180.18, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways: Common fragmentation would involve the loss of the ethoxy group (-•OC₂H₅) or ethylene (-C₂H₄) from the ethoxy moiety, and potentially the loss of HCN from the nitrile group.
Experimental Workflows & Protocols
Trustworthy data is built upon robust experimental design. The following sections detail standardized protocols for characterization.
Workflow for Physicochemical Characterization
The logical flow for analyzing a new batch or sample of the compound is crucial for efficiency and accuracy.
Caption: Standard workflow for the characterization of a novel chemical entity.
Protocol: Mass Spectrometry Analysis by GC-MS
This protocol provides a generalized method for obtaining a mass spectrum, which should be optimized for the specific instrumentation available.[7]
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the compound.
-
Dissolve the sample in 1 mL of a high-purity solvent (e.g., Ethyl Acetate, Methanol).
-
If necessary, perform serial dilutions to achieve a final concentration of approximately 10-20 µg/mL.
-
-
Instrument Setup (Illustrative Parameters):
-
GC Column: Standard non-polar column (e.g., HP-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[7]
-
MS Transfer Line Temp: 280 °C.[7]
-
Ion Source Temp: 230 °C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the analyte peak.
-
Identify the molecular ion peak (M⁺) and analyze the major fragment ions.
-
Compare the fragmentation pattern to theoretical pathways to validate the structure.
-
Safety, Handling, and Storage
Ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous aminobenzonitriles provides a strong basis for safe handling procedures.[8][9][10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9] For long-term stability, storage at 2-8°C, protected from light, is recommended.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
Conclusion
This compound is a compound with considerable promise for synthetic applications. A thorough understanding and confirmation of its physical characteristics are the critical first steps toward its successful implementation in any research or development pipeline. By employing the systematic analytical approach outlined in this guide—leveraging comparative data, robust spectroscopic methods, and rigorous safety protocols—researchers can proceed with confidence in the identity, purity, and handling of this valuable chemical intermediate.
References
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Tradeasia International. (n.d.). 4-Amino-2-Fluorobenzonitrile: Reliable Choice for Forward-Thinking Chemical Procurement. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
LookChem. (n.d.). Exploring 4-Amino-2-Fluorobenzonitrile: Properties and Applications. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Amino-2-fluorobenzonitrile: A Versatile Organic Synthesis Intermediate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1420800-17-4 | Product Name : this compound. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]
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Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]
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Chemsrc. (2025, September 14). 4-Amino-2-fluoro-5-nitrobenzonitrile | CAS#:143151-03-5. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-fluoro-5-methylbenzonitrile. Retrieved from [Link]
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CP Lab Safety. (n.d.). 4-Amino-2,5-difluorobenzonitrile, 5g, Each. Retrieved from [Link]
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Potential biological activity of 4-Amino-2-ethoxy-5-fluorobenzonitrile
An In-Depth Technical Guide to Investigating the Potential Biological Activity of 4-Amino-2-ethoxy-5-fluorobenzonitrile
Abstract
This technical guide outlines a comprehensive strategy for the initial biological evaluation of the novel synthetic compound, this compound. Given the absence of published data on its specific biological effects, this document serves as a roadmap for researchers in drug discovery and development. We will present a tiered approach, beginning with broad-spectrum screening for cytotoxic and antimicrobial activities, followed by targeted enzymatic inhibition assays. The rationale for this investigative pathway is derived from the known biological activities of structurally related benzonitrile and fluorinated aromatic compounds. This guide provides detailed, field-proven protocols, data interpretation frameworks, and visual workflows to facilitate a thorough and scientifically rigorous preliminary assessment of this compound's therapeutic potential.
Introduction: The Rationale for Investigation
This compound is a synthetic organic compound characterized by a benzonitrile core substituted with an amino group, an ethoxy group, and a fluorine atom. While this specific molecule is not extensively characterized in biological literature, its structural motifs are present in numerous bioactive compounds. The benzonitrile group is a key component in various pharmaceuticals. Furthermore, the incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] For instance, derivatives of 4-amino-2-ethoxy-benzamide have demonstrated activity as gastroprokinetic agents.[3][4]
This guide, therefore, proposes a systematic investigation into the potential biological activities of this compound, focusing on three key areas with a high probability of yielding significant findings:
-
Cytotoxicity: Assessing the compound's potential as an anti-cancer agent.
-
Antimicrobial Activity: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition: Screening for inhibitory effects against common drug targets.
Tier 1 Screening: Foundational Biological Activity Assessment
The initial phase of evaluation employs broad, high-throughput screening methods to identify any significant biological effects of the compound.
In Vitro Cytotoxicity Screening
The evaluation of a novel compound's cytotoxic potential is a critical first step in drug discovery.[5][6] We will employ the widely used MTT assay to quantify the effect of this compound on the metabolic activity of both cancerous and non-cancerous cell lines, which serves as an indicator of cell viability.[7][8]
Experimental Protocol: MTT Assay for Cytotoxicity [7]
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treat the cells with the various concentrations of the compound and incubate for 24 and 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[5]
-
Data Presentation:
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | This compound | 24 | Experimental Value |
| 48 | Experimental Value | ||
| HeLa | This compound | 24 | Experimental Value |
| 48 | Experimental Value | ||
| HEK293 | This compound | 24 | Experimental Value |
| 48 | Experimental Value |
Workflow for Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Antimicrobial Susceptibility Testing
The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[9] We will use the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria.
Experimental Protocol: Broth Microdilution for MIC Determination [9]
-
Microorganism Preparation:
-
Select a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Culture the bacteria in Mueller-Hinton Broth (MHB) to achieve a standardized inoculum (approximately 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of this compound in MHB.
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation:
| Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | Experimental Value |
| Escherichia coli | Negative | Experimental Value |
Tier 2 Screening: Elucidation of Mechanism of Action
Should Tier 1 screening reveal promising activity, the next stage involves more targeted assays to begin to understand the compound's mechanism of action.
General Enzyme Inhibition Assay
Many drugs exert their effects by inhibiting enzymes.[10] A general protocol for a colorimetric enzyme inhibition assay is provided below, which can be adapted for various enzymes.
Experimental Protocol: In Vitro Enzyme Inhibition Assay [11][12]
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the target enzyme.
-
Prepare solutions of the enzyme, substrate, and this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the compound at various concentrations, and the enzyme solution.
-
Incubate for a pre-determined time to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance of the product at a specific wavelength over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC₅₀ value for the compound against the target enzyme.
-
Logical Flow for Enzyme Inhibition Screening
Caption: General workflow for an in vitro enzyme inhibition assay.
Safety and Handling
While specific toxicity data for this compound is unavailable, related aminobenzonitrile and fluorobenzonitrile compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[13][14][15][16] Therefore, appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This guide provides a structured and logical framework for the initial biological characterization of this compound. The proposed tiered screening approach allows for an efficient and cost-effective evaluation of its potential cytotoxic, antimicrobial, and enzyme inhibitory activities. Positive results from these initial screens would warrant further investigation, including more detailed mechanistic studies, structure-activity relationship analysis of related derivatives, and eventual in vivo testing. The methodologies outlined herein are robust, widely accepted in the field, and provide a solid foundation for uncovering the therapeutic potential of this novel compound.
References
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- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Life Science Applications. Cytotoxicity Assays.
- International Journal of Pharmaceutical Research and Applications. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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- PubMed Central. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
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- Fisher Scientific. SAFETY DATA SHEET.
- American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
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An In-depth Technical Guide to 4-Amino-2-ethoxy-5-fluorobenzonitrile: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and alkoxy groups into molecular scaffolds is a well-established strategy for optimizing drug-like properties. 4-Amino-2-ethoxy-5-fluorobenzonitrile, a substituted aromatic nitrile, emerges as a research chemical of significant interest, embodying the convergence of these key functional groups. Its unique electronic and steric profile makes it a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly those targeting kinases and other key players in cellular signaling pathways. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the ethoxy group can modulate solubility and protein-ligand interactions. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its potential applications in the synthesis of next-generation therapeutics.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in the public domain, its properties can be reliably estimated based on its structure and data from analogous compounds, such as 4-Amino-2-fluorobenzonitrile.
| Property | Value | Source |
| CAS Number | 1420800-17-4 | [1] |
| Molecular Formula | C₉H₉FN₂O | [2] |
| Molecular Weight | 180.18 g/mol | [1] |
| Appearance | Predicted: Off-white to light brown crystalline solid | Inferred from[3] |
| Melting Point | Predicted: >100 °C | Inferred from[3] |
| Boiling Point | Predicted: >300 °C | Inferred from[3] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General chemical principles |
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SNA) reaction, followed by a cyanation step. A common starting material for such a synthesis would be a di-halogenated nitrobenzene derivative. The following is a proposed, detailed, step-by-step methodology.
Experimental Protocol: A Two-Step Synthesis
Step 1: Ethoxylation of 2,4-Difluoro-5-nitrobenzonitrile
-
Reaction Setup: To a solution of 2,4-difluoro-5-nitrobenzonitrile (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium ethoxide (1.1 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-ethoxy-4-fluoro-5-nitrobenzonitrile.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the crude 2-ethoxy-4-fluoro-5-nitrobenzonitrile in ethanol or ethyl acetate. Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Conditions: If using SnCl₂, heat the mixture to reflux and monitor the reaction by TLC or LC-MS. For catalytic hydrogenation, stir the mixture vigorously under a hydrogen balloon at room temperature.
-
Work-up: For the SnCl₂ reduction, cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. For the catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Caption: Proposed two-step synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The presence of the amino, cyano, ethoxy, and fluoro groups offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.
A primary application of this intermediate is in the synthesis of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The benzonitrile moiety can act as a key pharmacophore, with the amino group often serving as an anchor point for building more complex structures that can fit into the ATP-binding pocket of kinases.
Illustrative Role in Kinase Inhibitor Synthesis
The 4-amino group can be readily derivatized, for instance, by reaction with a suitable heterocyclic chloride, to form a hinge-binding motif common in many kinase inhibitors. The cyano group can be a key interaction point or can be further transformed into other functional groups. The fluorine and ethoxy substituents on the phenyl ring can modulate the compound's electronics and lipophilicity, influencing its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Caption: General synthetic utility in constructing bioactive heterocyclic scaffolds.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions by trained personnel in a well-ventilated laboratory. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from related aminobenzonitrile compounds.
-
Hazard Statements (Predicted): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
-
Conclusion
This compound represents a strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of functional groups offers a versatile platform for the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitors. While further experimental characterization is warranted, the information presented in this guide, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers to explore the potential of this promising intermediate in their quest for new and improved therapeutics.
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The Emergence of a Key Architectural Element: A Technical Guide to 4-Amino-2-ethoxy-5-fluorobenzonitrile
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-ethoxy-5-fluorobenzonitrile, a highly functionalized aromatic compound that serves as a critical intermediate in modern synthetic chemistry. While the specific historical discovery of this molecule is not widely documented, its significance is intrinsically linked to the broader evolution of medicinal chemistry and the strategic use of fluorinated synthons. This document details the physicochemical properties, plausible synthetic pathways, and potential applications of this compound, with a particular focus on its role in drug discovery and development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are engaged in the design and synthesis of complex organic molecules.
Introduction: The Strategic Importance of Polysubstituted Benzonitriles
The development of novel therapeutic agents and functional materials is profoundly dependent on the availability of versatile and strategically functionalized building blocks. Polysubstituted benzonitriles, such as this compound, represent a class of compounds that have gained prominence due to the unique reactivity and biological properties conferred by their constituent functional groups. The nitrile moiety is a valuable precursor for various nitrogen-containing heterocycles and other functional groups, while the amino group provides a key handle for amide bond formation and other nucleophilic reactions.[1]
The incorporation of a fluorine atom into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate physicochemical properties.[2][3][4][5] The ethoxy group further modifies the electronic and steric profile of the molecule, offering another point for structural diversification. Consequently, this compound emerges as a high-value intermediate, pre-configured with a desirable arrangement of functional groups for the efficient construction of complex target molecules.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₉FN₂O | [6] |
| Molecular Weight | 180.18 g/mol | [6] |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| CAS Number | 74889589 | [6] |
Retrosynthetic Analysis and Plausible Synthetic Pathways
The synthesis of polysubstituted aromatic compounds requires careful strategic planning to control regioselectivity.[7][8] A logical retrosynthetic analysis of this compound suggests several potential synthetic routes, starting from more readily available precursors.
Caption: Retrosynthetic analysis of this compound.
Based on this analysis, two plausible synthetic workflows are proposed below.
Pathway A: From a Fluorinated Nitroaromatic Precursor
This pathway leverages the directing effects of the nitro group in electrophilic aromatic substitution and subsequent functional group manipulations.
Caption: Proposed synthetic workflow starting from a fluorinated nitroaromatic.
Experimental Protocol (Illustrative):
-
Synthesis of 4-Ethoxy-1-fluoro-2-nitrobenzene: To a solution of 1,4-difluoro-2-nitrobenzene in a suitable aprotic solvent (e.g., DMF), add sodium ethoxide at room temperature. The reaction is monitored by TLC until completion. The product is isolated by extraction and purified by column chromatography.
-
Synthesis of 5-Ethoxy-2-nitroaniline: The resulting 4-ethoxy-1-fluoro-2-nitrobenzene is subjected to ammonolysis in a sealed vessel at elevated temperature and pressure.
-
Introduction of the Nitrile Group: The amino group of 5-ethoxy-2-nitroaniline is diazotized using sodium nitrite in an acidic medium, followed by a Sandmeyer reaction with cuprous cyanide to introduce the nitrile functionality.
-
Reduction of the Nitro Group: The nitro group of the resulting benzonitrile is reduced to an amino group using standard conditions, such as iron powder in acidic medium or catalytic hydrogenation, to yield the final product.
Pathway B: Late-Stage Fluorination
An alternative approach involves the introduction of the fluorine atom at a later stage of the synthesis, potentially through electrophilic fluorination.
Caption: Reactivity and derivatization potential of the core scaffold.
The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates. [2][3][4][5]The amino group is a key site for building out molecular complexity, often through amide bond formation, a cornerstone of medicinal chemistry. The nitrile group can be converted into other functionalities or incorporated into heterocyclic ring systems, which are prevalent in many pharmaceuticals. [9][10] For instance, substituted aminobenzonitriles are precursors to a variety of kinase inhibitors, where the amino group interacts with the hinge region of the kinase and the rest of the molecule extends into the ATP-binding pocket. The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of novel inhibitors targeting specific kinases or other enzyme classes.
Conclusion
This compound, while not a compound with a celebrated history of discovery, embodies the principles of modern rational drug design and synthetic strategy. Its carefully orchestrated arrangement of functional groups—an amine for derivatization, a nitrile for versatile transformations, and fluorine and ethoxy groups for modulating physicochemical properties—makes it a highly valuable, albeit specialized, tool in the arsenal of the synthetic chemist. As the quest for more potent and selective therapeutic agents continues, the demand for such sophisticated and strategically designed building blocks will undoubtedly grow.
References
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- BenchChem. (2025). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. BenchChem Technical Support Team.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Heilman, W. P., Battershell, R. D., Pyne, W. J., Goble, P. H., Magee, T. A., & Matthews, R. J. (1977). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles and trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 20(12), 1533–1537.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Significance of 4-Amino-2-Fluorobenzonitrile: Properties, Synthesis, and Market Trends.
- (n.d.).
- Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis.
- Bayer Aktiengesellschaft. (1995). Process for preparing fluorobenzonitriles. U.S.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Eureka. (2020). Preparation method of aminobenzonitrile.
- Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes. BenchChem Technical Support Team.
- Al-Hourani, B. J. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4736.
- Sigma-Aldrich. (n.d.). 4-Amino-5-chloro-2-fluorobenzonitrile.
- Advanced ChemBlocks. (n.d.). 4-Amino-2-fluorobenzonitrile 95.00%.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- Kirk, K. L. (2008). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 129(10), 879–885.
- Chemsrc. (2023). 4-Amino-2-fluoro-5-nitrobenzonitrile.
- Molbase. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-2-ethoxy-5-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-Amino-2-ethoxy-5-fluorobenzonitrile, a valuable building block in medicinal chemistry and drug development. The described synthetic route is a robust three-step process commencing with the nucleophilic aromatic substitution of a commercially available starting material, followed by a classical Sandmeyer reaction to introduce the nitrile functionality, and culminating in a selective reduction of a nitro group. This guide offers detailed, step-by-step protocols, explains the chemical principles behind the experimental choices, and provides visualizations to aid in the successful execution of this synthesis.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring an amino group, an ethoxy group, a fluorine atom, and a nitrile moiety, makes it a versatile scaffold for the development of novel therapeutics. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This application note details a reliable and scalable synthetic pathway to access this important compound.
Overall Synthetic Scheme
The synthesis of this compound can be efficiently achieved in three sequential steps starting from 2,4-difluoro-5-nitroaniline. The overall transformation is depicted below:
Caption: Overall synthetic route for this compound.
Step 1: Synthesis of 2-Ethoxy-4-fluoro-5-nitroaniline (Intermediate 1)
Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The fluorine atom at the 2-position is more activated towards substitution than the one at the 4-position due to the ortho-directing effect of the amino group and the para-directing effect of the nitro group. Sodium ethoxide serves as the nucleophile, displacing the fluorine atom to form the corresponding ethoxy ether.
Experimental Protocol:
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,4-Difluoro-5-nitroaniline | 1.0 | 174.11 | 10.0 g |
| Sodium Ethoxide (NaOEt) | 1.2 | 68.05 | 4.67 g |
| Anhydrous Ethanol (EtOH) | - | 46.07 | 100 mL |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluoro-5-nitroaniline (10.0 g, 57.4 mmol) and anhydrous ethanol (100 mL).
-
Stir the mixture at room temperature to dissolve the starting material.
-
Carefully add sodium ethoxide (4.67 g, 68.6 mmol) portion-wise to the solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash it with cold water (3 x 50 mL).
-
Dry the solid under vacuum to obtain 2-ethoxy-4-fluoro-5-nitroaniline as a yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Step 2: Synthesis of 2-Ethoxy-4-fluoro-5-nitrobenzonitrile (Intermediate 2)
Principle: This transformation is a classic Sandmeyer reaction, which converts an aromatic amino group into a nitrile group via a diazonium salt intermediate.[1] The primary aromatic amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This unstable intermediate is then treated with a solution of copper(I) cyanide, which facilitates the replacement of the diazonium group with a cyano group, releasing nitrogen gas.[1]
Experimental Protocol:
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Ethoxy-4-fluoro-5-nitroaniline | 1.0 | 200.17 | 10.0 g |
| Concentrated Sulfuric Acid (H₂SO₄) | - | 98.08 | 50 mL |
| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | 3.79 g |
| Copper(I) Cyanide (CuCN) | 1.2 | 89.56 | 5.37 g |
| Potassium Cyanide (KCN) | 1.2 | 65.12 | 3.90 g |
| Water | - | 18.02 | As needed |
Procedure:
Part A: Diazotization
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (50 mL).
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add powdered 2-ethoxy-4-fluoro-5-nitroaniline (10.0 g, 49.9 mmol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, dissolve sodium nitrite (3.79 g, 54.9 mmol) in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part B: Cyanation
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (5.37 g, 59.9 mmol) and potassium cyanide (3.90 g, 59.9 mmol) in 50 mL of water. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Cool the copper(I) cyanide solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product under vacuum. Purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 3: Synthesis of this compound (Final Product)
Principle: The final step involves the selective reduction of the aromatic nitro group to a primary amine. While many reducing agents can achieve this, tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a particularly effective and chemoselective method that does not affect the nitrile or other functional groups on the aromatic ring.[2][3][4]
Experimental Protocol:
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Ethoxy-4-fluoro-5-nitrobenzonitrile | 1.0 | 210.16 | 5.0 g |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 5.0 | 225.63 | 26.8 g |
| Absolute Ethanol (EtOH) | - | 46.07 | 100 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed |
| Ethyl Acetate | - | 88.11 | As needed |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-ethoxy-4-fluoro-5-nitrobenzonitrile (5.0 g, 23.8 mmol) in absolute ethanol (100 mL).
-
Add tin(II) chloride dihydrate (26.8 g, 119 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into 200 g of crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate of tin salts will form.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound as a solid.
Characterization
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NH₂, -C≡N, -C-O-C).
-
Melting Point: To assess the purity of the solid product.
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Cyanide compounds (CuCN, KCN) are extremely toxic and should be handled with extreme caution. Have a cyanide antidote kit readily available and be familiar with its use.
-
Concentrated sulfuric acid is highly corrosive. Handle with care.
-
The Sandmeyer reaction can be exothermic and involve the evolution of nitrogen gas. Ensure proper temperature control and pressure relief.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Maiti, D., & Bhattacharyya, P. (2007). A rapid and efficient method for the reduction of aromatic nitro compounds with stannous chloride in aqueous medium. Indian Journal of Chemistry-Section B, 46(10), 1729.
- Olah, G. A., & Arvanaghi, M. (1981). Stannous chloride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
Sources
Application Notes and Protocols: The Synthesis and Reaction Pathways of 4-Amino-2-ethoxy-5-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a detailed exploration of the synthesis and potential reaction pathways of 4-Amino-2-ethoxy-5-fluorobenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry and materials science. This document is intended for an audience with a strong background in organic chemistry.
Introduction: The Significance of Substituted Benzonitriles
Substituted benzonitriles are a cornerstone in the synthesis of a vast array of organic molecules. The nitrile group is a versatile functional handle, readily converted into amines, amides, carboxylic acids, and various heterocyclic systems. The specific substitution pattern of this compound, featuring an electron-donating amino group, an electron-donating ethoxy group, and an electron-withdrawing fluorine atom on the benzene ring, imparts a unique electronic and steric profile. This distinct arrangement of functional groups suggests its utility as a key intermediate in the development of novel pharmaceuticals and functional materials. The strategic placement of the fluorine atom, for instance, is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity.[1][2]
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. The table below summarizes key predicted and experimental data for the closely related precursor, 4-Amino-2-fluorobenzonitrile, which provides a reasonable baseline for estimating the properties of the ethoxy-substituted analog.
| Property | Value (4-Amino-2-fluorobenzonitrile) | Predicted Effect of Ethoxy Group |
| Molecular Formula | C₇H₅FN₂ | C₉H₉FN₂O |
| Molecular Weight | 136.13 g/mol [3] | Increased |
| Boiling Point | 288.2 °C at 760 mmHg[3] | Increased |
| Density | ~1.3 g/cm³[3] | Likely similar |
| pKa | 0.71±0.10 (Predicted) | Minor change |
The introduction of the ethoxy group is expected to increase the molecular weight and boiling point. The overall electronic nature of the molecule will be influenced by the interplay between the electron-donating amino and ethoxy groups and the electron-withdrawing fluorine and nitrile functionalities.
Proposed Reaction Mechanism and Synthetic Pathway
The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established principles of organic chemistry, a plausible synthetic route can be devised. The core of this synthesis lies in the principles of Nucleophilic Aromatic Substitution (SNAr) .
The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a good leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]
-
Elimination of the Leaving Group: The leaving group departs, restoring the aromaticity of the ring.
The presence of electron-withdrawing groups (like the nitrile and fluorine) ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and thus facilitating the reaction.[4][5]
A logical synthetic approach would commence with a readily available, appropriately substituted benzene derivative. A potential starting material is 2,4-dichloro-5-fluorobenzonitrile. The synthetic strategy would then involve the sequential and regioselective substitution of the two chlorine atoms.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Causality Behind Experimental Choices:
-
Step 1: Ethoxylation. The first step involves the selective substitution of one of the chlorine atoms with an ethoxy group. The chlorine at the 4-position is more activated towards nucleophilic attack due to the para-directing effect of the nitrile group. However, the fluorine at the 5-position and the chlorine at the 2-position also influence the electronics. It is proposed that the reaction with sodium ethoxide in ethanol will preferentially substitute the chlorine at the 4-position. Careful control of stoichiometry (using one equivalent of sodium ethoxide) and reaction temperature will be critical to favor monosubstitution.
-
Step 2: Amination. The second step is the substitution of the remaining chlorine atom with an amino group. This is a well-established transformation.[1][6] The use of ammonia or ammonium hydroxide at elevated temperature and pressure is a common method for this type of amination. The electron-donating character of the newly introduced ethoxy group might slightly deactivate the ring towards this second nucleophilic attack compared to the starting di-chloro compound.
Experimental Protocols
The following are detailed, step-by-step protocols for the proposed synthesis. These are generalized procedures and may require optimization.
Protocol 1: Synthesis of 2-Chloro-4-ethoxy-5-fluorobenzonitrile (Step 1)
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,4-dichloro-5-fluorobenzonitrile (1 equivalent) in anhydrous ethanol.
-
Reaction Setup: Carefully add sodium ethoxide (1.05 equivalents) to the solution at room temperature under a nitrogen atmosphere.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Step 2)
-
Reaction Setup: In a sealed pressure vessel, combine 2-chloro-4-ethoxy-5-fluorobenzonitrile (1 equivalent) with an excess of aqueous ammonium hydroxide or a solution of ammonia in a suitable solvent like ethanol.
-
Reaction Execution: Heat the sealed vessel to a temperature between 100-150 °C. The reaction progress should be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Isolation: If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.
Visualization of the Experimental Workflow
Caption: A step-by-step workflow for the synthesis of the target molecule.
Potential Downstream Reactions and Applications
The synthesized this compound is a valuable intermediate for further chemical transformations. The amino and nitrile groups offer multiple avenues for derivatization.
-
Reactions of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions to form various heterocycles.
-
Reactions of the Amino Group: The amino group can undergo acylation, alkylation, or diazotization followed by substitution (Sandmeyer reaction), allowing for the introduction of a wide range of other functional groups.
The combination of these reactive sites makes this molecule a promising building block for the synthesis of complex molecules, particularly in the context of drug discovery where such substituted anilines are frequently employed.
Conclusion
While direct literature on the reaction mechanism and pathway of this compound is scarce, a robust synthetic strategy can be proposed based on the well-established principles of nucleophilic aromatic substitution. The protocols and workflows provided herein offer a solid foundation for researchers to synthesize this compound and explore its potential in various fields of chemical science. As with any chemical synthesis, appropriate safety precautions must be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- [Link to a relevant patent or public
- Exploring 4-Amino-2-Fluorobenzonitrile: Properties and Applic
- [Link to a relevant patent or publication on amin
- The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. (URL not available)
- 4-Amino-2-fluorobenzonitrile: A Versatile Organic Synthesis Intermedi
-
Nucleophilic Aromatic Substitution. In Wikipedia. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. In Chemistry Steps. Retrieved from [Link]
- [Link to a relevant public
- [Link to a relevant public
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. In Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. innospk.com [innospk.com]
Experimental protocol for 4-Amino-2-ethoxy-5-fluorobenzonitrile synthesis
Application Note & Protocol
Topic: A Proposed Laboratory-Scale Synthesis of 4-Amino-2-ethoxy-5-fluorobenzonitrile
Abstract: This document provides a detailed, research-grade protocol for the synthesis of this compound, a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The proposed two-step synthetic route begins with the commercially available 4-Amino-5-fluoro-2-hydroxybenzonitrile and proceeds via a Williamson ether synthesis. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic rationale, safety protocols, and characterization guidelines.
Introduction and Scientific Rationale
Fluorinated organic molecules are of paramount importance in modern pharmaceutical and agrochemical development. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] this compound (CAS 1365272-35-9) is a substituted benzonitrile derivative that combines several key pharmacophores: a fluorinated aromatic ring, an amino group, and a nitrile moiety, making it a valuable intermediate for further chemical elaboration.
While direct literature precedents for this specific synthesis are not extensively published, a robust and logical synthetic pathway can be designed based on fundamental and well-established organic reactions. This protocol details a Williamson ether synthesis, a classic and highly reliable method for forming ethers. The causality for this choice rests on its high efficiency, predictable outcomes, and the ready availability of the required precursor, 4-Amino-5-fluoro-2-hydroxybenzonitrile.[3] This method involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with an ethylating agent.
Reaction Pathway and Mechanism
The synthesis is achieved via the etherification of the phenolic hydroxyl group of 4-Amino-5-fluoro-2-hydroxybenzonitrile. The reaction proceeds as follows:
Caption: Proposed synthetic pathway for this compound.
The mechanism involves the base (potassium carbonate) abstracting the acidic proton from the hydroxyl group of the starting material, forming a potassium phenoxide intermediate. This highly nucleophilic intermediate then attacks the electrophilic carbon of ethyl iodide in a classic SN2 displacement, yielding the desired ether product and potassium iodide as a byproduct. Dimethylformamide (DMF) is chosen as the solvent due to its aprotic polar nature, which effectively solvates the cation and accelerates SN2 reactions.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Wt. | Molar Eq. | Amount |
| 4-Amino-5-fluoro-2-hydroxybenzonitrile | 129911-04-2 | 152.13 g/mol | 1.0 | 5.00 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | 2.0 | 9.08 g |
| Ethyl Iodide (CH₃CH₂I) | 75-03-6 | 155.97 g/mol | 1.5 | 7.70 g (3.95 mL) |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | - | 50 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | - | ~300 mL |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | - | ~300 mL |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | - | ~100 mL |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 g/mol | - | As needed |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography (if required)
Detailed Experimental Protocol
A. Reaction Setup and Execution
-
Inert Atmosphere: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen or argon to ensure anhydrous conditions. This is critical as the phenoxide intermediate is sensitive to moisture.
-
Reagent Addition: To the flask, add 4-Amino-5-fluoro-2-hydroxybenzonitrile (5.00 g, 32.9 mmol) and anhydrous potassium carbonate (9.08 g, 65.7 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF via syringe. Stir the resulting suspension at room temperature for 15 minutes to ensure good mixing.
-
Addition of Ethylating Agent: Add ethyl iodide (3.95 mL, 49.3 mmol) dropwise to the suspension over 10 minutes using the dropping funnel. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 60-65 °C using the heating mantle. Maintain stirring at this temperature for 4-6 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.
B. Work-up and Isolation
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water. Stir for 10 minutes. This step quenches the reaction and precipitates the product, which has lower solubility in water than in DMF.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL). The organic product will move into the ethyl acetate layer.
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) to remove residual DMF, followed by brine (1 x 100 mL) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
C. Purification
-
Recrystallization: The crude product, likely an off-white or light brown solid, can often be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene.
-
Column Chromatography: If recrystallization is insufficient, purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons, the amino (-NH₂) protons, and the ethoxy group (a quartet for -OCH₂- and a triplet for -CH₃).
-
¹³C NMR: Signals for the aromatic carbons (including C-F coupling), the nitrile carbon (-CN), and the ethoxy carbons should be present.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₉H₉FN₂O, MW = 179.18 g/mol ) should be observed.
-
HPLC: To determine the final purity of the compound.
Safety and Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Amino-5-fluoro-2-hydroxybenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Ethyl Iodide: Is a toxic and lachrymatory substance. It is also a suspected carcinogen. Handle with extreme care.
-
DMF: Is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen.
-
Potassium Carbonate: Causes serious eye irritation. Avoid creating dust.[4]
-
General Aminobenzonitriles: Can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6][7]
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.
Experimental Workflow Visualization
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Amino-5-fluoro-2-hydroxybenzonitrile | C7H5FN2O | CID 14626614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols: 4-Amino-2-ethoxy-5-fluorobenzonitrile as a Strategic Intermediate for Novel Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and beyond. The strategic design of these inhibitors often relies on versatile chemical building blocks that enable the efficient construction of complex molecular architectures. This guide details the significance and application of 4-Amino-2-ethoxy-5-fluorobenzonitrile , a highly functionalized intermediate, in the synthesis of potent kinase inhibitors. We provide in-depth scientific rationale, detailed synthetic protocols, methods for biological evaluation, and visualizations of relevant signaling pathways to empower researchers in the field of drug discovery.
Introduction: The Central Role of Kinase Inhibitors and Key Intermediates
Protein kinases orchestrate a vast network of intracellular signaling pathways that govern fundamental cellular processes such as proliferation, survival, differentiation, and metabolism.[1][2][3][4] The human kinome comprises over 500 kinases, and aberrant kinase activity is a direct driver of many cancers and inflammatory diseases.[5] Consequently, kinases have become one of the most important classes of drug targets.
The development of small molecule kinase inhibitors, which typically compete with ATP at the enzyme's active site, has led to significant clinical breakthroughs.[6] The chemical architecture of these inhibitors is often centered around heterocyclic scaffolds, such as quinazolines, which serve as effective mimetics of the adenine portion of ATP.[7][8] The synthesis of these scaffolds and their subsequent derivatization to achieve potency and selectivity depends on the availability of strategically designed chemical intermediates.
This compound emerges as a building block of significant interest. Its structure is pre-loaded with functionalities poised for strategic chemical transformations:
-
The primary amino group is a key nucleophile for constructing nitrogen-containing heterocycles, most notably the quinazoline core.[7][9]
-
The nitrile group is a versatile functional handle that can act as a hydrogen bond acceptor in the final molecule or be chemically transformed.
-
The fluorine atom is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and cell permeability.
-
The ethoxy group provides steric bulk and can be used to probe specific pockets within the kinase active site, potentially enhancing selectivity and potency.
This document serves as a comprehensive guide to leveraging the unique chemical properties of this compound for the rational design and synthesis of next-generation kinase inhibitors.
Physicochemical Properties and Safe Handling
Proper characterization and safe handling of starting materials are foundational to successful and reproducible research. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1420800-17-4 | [10] |
| Molecular Formula | C₉H₉FN₂O | [11] |
| Molecular Weight | 179.18 g/mol | [11] |
| Appearance | Off-white to pale yellow solid | (Typical for aminobenzonitriles) |
| Purity | ≥98% (Typical) | (Vendor Specification) |
Safety & Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar aminobenzonitriles (e.g., 4-aminobenzonitrile, 3-amino-4-fluorobenzonitrile) suggest the following precautions:
-
Hazard Class: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety goggles with side shields.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation.
-
Storage: Store in a cool, dry place, tightly sealed, and protected from light.
Synthetic Strategy & Workflow Rationale
The primary utility of this compound is its role as a precursor to the quinazoline scaffold, a privileged core structure in many FDA-approved EGFR inhibitors like Gefitinib and Erlotinib.[6] A common and efficient strategy involves a condensation and cyclization reaction to form the heterocyclic core, followed by functionalization to install key binding motifs.
Causality Behind the Strategy: The 4-amino group and the adjacent nitrile on the benzonitrile ring are perfectly positioned for a cyclization reaction with an appropriate one-carbon electrophile (like formamidine or an orthoester) to construct the pyrimidine ring of the quinazoline system. This is a robust and widely used method in medicinal chemistry.[12][13] Once the core is formed, a handle for further diversification is required. Often, this involves a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to append an aryl or heteroaryl group that occupies the solvent-exposed region of the kinase ATP-binding pocket.
The overall synthetic workflow is visualized below.
Sources
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline synthesis [organic-chemistry.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. This compound | C9H9FN2O | CID 74889589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Quinazolinone synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-Amino-2-ethoxy-5-fluorobenzonitrile for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Fluorinated Scaffold
In the landscape of modern drug discovery, fluorinated organic molecules have gained a prominent position due to the unique physicochemical properties imparted by fluorine. The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] 4-Amino-2-ethoxy-5-fluorobenzonitrile is a versatile synthetic building block that presents multiple reaction sites for chemical modification, making it an attractive starting point for the generation of diverse small molecule libraries for biological screening. The presence of an aromatic amine, a nitrile group, an ethoxy substituent, and a fluorine atom offers a rich platform for structural diversification.
This guide provides a comprehensive overview of synthetic strategies for the derivatization of this compound. We will delve into detailed, field-proven protocols for N-acylation, N-alkylation, and sulfonylation of the primary amino group. Furthermore, we will explore the potential for palladium-catalyzed cross-coupling reactions. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and experimental considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their quest for novel therapeutic agents.
Core Derivatization Strategies: A Visual Overview
The primary amino group of this compound is the most accessible handle for initial derivatization. The following diagram illustrates the principal synthetic pathways discussed in this application note.
Caption: Key derivatization pathways of this compound.
Protocol I: N-Acylation of the Amino Group
The formation of an amide bond via N-acylation is a robust and widely employed transformation in medicinal chemistry. Amides are prevalent in numerous approved drugs and contribute to molecular stability and hydrogen bonding interactions.
Rationale for Method Selection
Acylation of aromatic amines can be readily achieved using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. The choice of base and solvent is critical to modulate the reactivity and prevent side reactions. For instance, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the acid byproduct.
Detailed Experimental Protocol: Synthesis of N-(4-cyano-5-ethoxy-2-fluorophenyl)acetamide
This protocol describes a representative N-acetylation reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 180.18 | 1.0 | 180 mg |
| Acetyl chloride | 78.50 | 1.2 | 85 µL |
| Triethylamine (TEA) | 101.19 | 1.5 | 209 µL |
| Dichloromethane (DCM), anhydrous | - | - | 5 mL |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (180 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (209 µL, 1.5 mmol) to the stirred solution.
-
Slowly add acetyl chloride (85 µL, 1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-acylated product.
Protocol II: N-Alkylation of the Amino Group
N-alkylation introduces aliphatic or aromatic side chains, which can significantly influence the lipophilicity, solubility, and target engagement of the final compounds.
Rationale for Method Selection
Direct N-alkylation with alkyl halides in the presence of a base is a common approach. For less reactive alkylating agents or to avoid over-alkylation, reductive amination offers a milder alternative. This two-step, one-pot procedure involves the formation of an imine intermediate with an aldehyde or ketone, followed by reduction with a selective reducing agent like sodium triacetoxyborohydride.
Detailed Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol details the synthesis of N-benzyl-4-amino-2-ethoxy-5-fluorobenzonitrile.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 180.18 | 1.0 | 180 mg |
| Benzaldehyde | 106.12 | 1.1 | 112 µL |
| Sodium triacetoxyborohydride | 211.94 | 1.5 | 318 mg |
| 1,2-Dichloroethane (DCE), anhydrous | - | - | 10 mL |
| Acetic acid (glacial) | 60.05 | catalytic | 1-2 drops |
Procedure:
-
In a round-bottom flask, dissolve this compound (180 mg, 1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL).
-
Add benzaldehyde (112 µL, 1.1 mmol) and a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield the N-alkylated product.
Protocol III: Synthesis of Sulfonamide Derivatives
Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities, including antibacterial and diuretic properties. Derivatizing the amino group into a sulfonamide can introduce a key acidic hydrogen-bond donor and alter the electronic properties of the molecule.
Rationale for Method Selection
The reaction of an aromatic amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine is the most straightforward method for synthesizing sulfonamides. Pyridine often serves as both the base and the solvent.
Detailed Experimental Protocol: Synthesis of a Benzenesulfonamide Derivative
This protocol describes the synthesis of N-(4-cyano-5-ethoxy-2-fluorophenyl)benzenesulfonamide.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 180.18 | 1.0 | 180 mg |
| Benzenesulfonyl chloride | 176.62 | 1.1 | 141 µL |
| Pyridine, anhydrous | 79.10 | - | 5 mL |
Procedure:
-
Dissolve this compound (180 mg, 1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask at 0 °C.
-
Slowly add benzenesulfonyl chloride (141 µL, 1.1 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.
Characterization and Purification of Derivatives
Workflow for Product Isolation and Analysis
Caption: General workflow for purification and characterization of synthesized derivatives.
The structural integrity and purity of the synthesized compounds must be rigorously confirmed before biological screening. A combination of spectroscopic techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the molecular structure of the derivatives.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of the products and to assess their purity.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purity assessment of the compounds, which should typically be >95% for biological screening.
Biological Screening Cascade
Once a library of derivatives has been synthesized and characterized, a systematic approach to biological screening is necessary to identify potential lead compounds.
High-Throughput Screening (HTS)
The initial step involves high-throughput screening (HTS) of the compound library against a specific biological target or in a phenotypic assay.[4][5] HTS allows for the rapid testing of thousands of compounds in a cost-effective manner.[5]
Hit Confirmation and Dose-Response Analysis
Compounds that show activity in the primary HTS (termed "hits") are then subjected to a confirmation screen. This is followed by dose-response studies to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.
Secondary Assays and Selectivity Profiling
Active compounds are further evaluated in secondary assays to confirm their mechanism of action and to assess their selectivity against related targets.
Lead Optimization
The most promising hits from the screening cascade will serve as starting points for lead optimization, where further chemical modifications are made to improve their potency, selectivity, and pharmacokinetic properties.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
-
Fluorinated organic compounds and reagents should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Disposal of chemical waste must follow institutional and local regulations.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel compound libraries for biological screening. The protocols outlined in this application note provide a robust foundation for the N-acylation, N-alkylation, and sulfonylation of this scaffold. The strategic derivatization of this molecule, coupled with a systematic biological screening cascade, holds significant promise for the discovery of new therapeutic agents.
References
-
4-Amino-2-fluorobenzonitrile: A Versatile Organic Synthesis Intermediate. (URL: [Link])
-
The Chemical Significance of 4-Amino-2-Fluorobenzonitrile: Properties, Synthesis, and Market Trends. NINGBO INNO PHARMCHEM CO., LTD. (URL: [Link])
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- US5466859A - Process for preparing fluorobenzonitriles.
-
Applications of fluorine-containing amino acids for drug design. PubMed. (URL: [Link])
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC. (URL: [Link])
-
Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. PubMed. (URL: [Link])
- KR20080102395A - Glucopyranosyl-Substituted Benzonitrile Derivatives, Pharmaceutical Compositions Containing the Compound, Uses thereof, and Methods of Making the Same.
-
High-throughput Screening in Drug Discovery Explained. Technology Networks. (URL: [Link])
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. (URL: [Link])
-
Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. ResearchGate. (URL: [Link])
-
High-throughput screening of small molecule library: procedure, challenges and future. (URL: [Link])
-
Appraisal of Four Pre-Column Derivatization Methods for the High-Performance Liquid Chromatographic Determination of Free Amino Acids in Biological Materials. PubMed. (URL: [Link])
-
US 7,790,905 B2 - PHARMACEUTICAL PROPYLENE GLYCOL SOLVATE COMPOSITIONS. Google Patents. (URL: [Link])
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. (URL: [Link])
-
Small Molecule Structure Characterisation. La Trobe University. (URL: [Link])
-
4-Amino-2-fluorobenzonitrile. Amerigo Scientific. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. KR20080102395A - Glucopyranosyl-Substituted Benzonitrile Derivatives, Pharmaceutical Compositions Containing the Compound, Uses thereof, and Methods of Making the Same - Google Patents [patents.google.com]
Application Note: Comprehensive Analytical Characterization of 4-Amino-2-ethoxy-5-fluorobenzonitrile
Introduction
4-Amino-2-ethoxy-5-fluorobenzonitrile (CAS No. 1420800-17-4) is a substituted aromatic nitrile that serves as a potentially valuable building block in medicinal chemistry and materials science. Its unique combination of functional groups—an amine, an ethoxy group, a nitrile, and a fluorine atom—imparts specific reactivity and physicochemical properties that are of interest in the synthesis of novel pharmaceutical agents and functional materials. The fluorine substitution, in particular, can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.
Given its potential applications, ensuring the identity, purity, and stability of this compound is of paramount importance for researchers and drug development professionals. A multi-faceted analytical approach is required for comprehensive characterization. This application note provides a suite of detailed protocols using orthogonal analytical techniques to deliver a complete profile of the molecule, ensuring its quality and suitability for downstream applications. The methodologies are grounded in established principles of analytical chemistry and adhere to the standards outlined in guidelines such as the ICH Q2(R1) on the validation of analytical procedures.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. This data is fundamental for the development of appropriate analytical methods, such as selecting solvents for sample preparation and predicting chromatographic behavior.
| Property | Value | Source |
| CAS Number | 1420800-17-4 | Pharmaffiliates[4] |
| Molecular Formula | C₉H₉FN₂O | Pharmaffiliates[4] |
| Molecular Weight | 180.18 g/mol | Pharmaffiliates[4] |
| Appearance | Solid (predicted) | General knowledge |
Part 1: Purity and Impurity Profiling by HPLC-UV
Principle of the Method
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the gold standard for assessing the purity of small organic molecules. A reversed-phase method, utilizing a non-polar stationary phase (C18) and a polar mobile phase, is ideal for retaining and separating this compound from potential impurities. The molecule possesses a strong chromophore (the substituted benzene ring), allowing for sensitive detection by UV spectrophotometry. The selection of an appropriate detection wavelength is critical and is typically determined by acquiring the UV spectrum of the analyte and choosing the wavelength of maximum absorbance (λ-max) to ensure high sensitivity.
This protocol is designed as a starting point for method development and must be validated to demonstrate its suitability for its intended purpose, covering parameters like specificity, linearity, accuracy, precision, and robustness as described in the ICH Q2(R1) guideline.[1][3]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
HPLC-grade phosphoric acid or formic acid.
-
0.45 µm syringe filters for sample preparation.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Deionized water with 0.1% formic acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid. Filter through a 0.22 µm membrane.
-
Rationale: A simple acidic mobile phase is chosen to ensure the amino group is protonated, leading to sharp, symmetrical peak shapes. Acetonitrile is a common organic modifier providing good elution strength for aromatic compounds.[5][6][7]
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard solution. Filter through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-17 min: 90% B17-18 min: 90% to 10% B18-25 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or λ-max determined by PDA) |
-
System Suitability and Data Analysis:
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Purity Calculation: Calculate the area percent of the main peak in the sample chromatogram relative to the total area of all peaks.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Part 2: Structural Elucidation and Confirmation
While HPLC provides purity data, it does not confirm the molecular identity. A combination of mass spectrometry and spectroscopic techniques is required for unambiguous structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle of the Method
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing highly specific molecular weight information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. Operating in positive ion mode, ESI will protonate the basic amino group, generating a pseudomolecular ion [M+H]⁺. This allows for the precise confirmation of the compound's molecular weight. This technique is also invaluable for identifying unknown impurities by their mass-to-charge ratio (m/z).[8]
Protocol: LC-MS Analysis
-
Instrumentation:
-
LC-MS system equipped with an ESI source and a single quadrupole or high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
-
Methodology:
-
Utilize the same HPLC conditions as described in Part 1. The use of a volatile buffer like formic acid is essential for MS compatibility.
-
Divert the flow from the LC to the ESI-MS source.
-
-
Mass Spectrometer Parameters (Example):
| Parameter | Setting |
| Ionization Mode | ESI, Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 300 °C |
| Scan Range | 50 - 500 m/z |
-
Expected Results:
-
The primary ion observed will be the protonated molecule [M+H]⁺.
-
Calculated Exact Mass for C₉H₉FN₂O: 180.0699
-
Expected [M+H]⁺: m/z 181.0777
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of the Method
NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the chemical environment of individual atoms.
-
¹H NMR: Determines the number, connectivity, and chemical environment of hydrogen atoms.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: Directly observes the fluorine atom, which is highly sensitive and provides a clean spectrum, confirming the presence and environment of the fluorine substituent.[9]
Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for aromatic amines as it can help in observing the exchangeable N-H protons.[10]
-
Cap the tube and gently invert to dissolve the sample completely.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for the protons in this compound. Actual values may vary.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-6 (Aromatic) | ~7.3 | d | 1H | Ortho to CN, doublet due to coupling with F. |
| H-3 (Aromatic) | ~6.5 | d | 1H | Ortho to NH₂, doublet due to coupling with F. |
| -NH₂ | ~5.5 | br s | 2H | Broad singlet, exchangeable with D₂O. |
| -OCH₂CH₃ | ~4.1 | q | 2H | Methylene protons coupled to methyl protons. |
| -OCH₂CH₃ | ~1.4 | t | 3H | Methyl protons coupled to methylene protons. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of the Method
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and reliable technique for confirming the presence of key structural motifs. For this compound, FTIR can confirm the nitrile, amine, ether, and aromatic C-F bonds.[4][11][12]
Protocol: FTIR Analysis (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Collect a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic Ring |
| 2980 - 2850 | C-H stretch | Alkyl (Ethoxy group) |
| ~2230 - 2210 | C≡N stretch | Nitrile |
| ~1620 - 1580 | C=C stretch | Aromatic Ring |
| ~1250 - 1200 | C-O stretch (asymmetric) | Aryl-alkyl ether |
| ~1100 - 1000 | C-F stretch | Aryl-fluoride |
Part 3: Comprehensive Analytical Workflow
A logical workflow ensures that all necessary analytical tests are performed systematically to build a complete quality profile of the compound. The following diagram illustrates an efficient workflow for the characterization of a new batch of this compound.
Caption: Comprehensive analytical workflow for compound characterization.
Conclusion
The characterization of this compound requires a suite of orthogonal analytical techniques. This application note provides robust, detailed protocols for HPLC-UV, LC-MS, NMR, and FTIR analysis. By employing this comprehensive workflow, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of this important chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors. Each protocol is designed as a self-validating system when performed in accordance with established guidelines like ICH Q2(R1).
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC Source: PubMed URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: ACS Publications URL: [Link]
-
Title: Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry Source: LCGC International URL: [Link]
-
Title: this compound Source: Pharmaffiliates URL: [Link]
-
Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector Source: Waters Corporation URL: [Link]
-
Title: Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile Source: International Journal of ChemTech Research URL: [Link]
-
Title: Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Source: Taylor & Francis Online URL: [Link]
-
Title: Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory Source: Der Pharma Chemica URL: [Link]
-
Title: IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... Source: ResearchGate URL: [Link]
-
Title: Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column Source: SIELC Technologies URL: [Link]
-
Title: ¹H-NMR spectra of (a) 2-aminobenzonitrile with (b) [HMIm][Im] (pKa... Source: ResearchGate URL: [Link]
-
Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 1 H NMR spectra of 2-aminobenzonitrile before and after interacting with [HTMG][Triz]. Source: ResearchGate URL: [Link]
-
Title: ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K) Source: ResearchGate URL: [Link]
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- 2. fda.gov [fda.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-Amino-2-ethoxy-5-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides detailed application notes and protocols for the purification of 4-Amino-2-ethoxy-5-fluorobenzonitrile (CAS No. 1420800-17-4), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The methodologies described herein are designed to address the common challenges associated with the purification of substituted aromatic amines, ensuring high purity and yield.
Introduction: Understanding the Molecule
This compound possesses a unique substitution pattern on the benzene ring, which dictates its chemical properties and, consequently, the strategy for its purification. The presence of a basic amino group, a polar nitrile group, an electron-donating ethoxy group, and an electron-withdrawing fluorine atom results in a molecule with moderate polarity. The primary amino group is susceptible to oxidation and can interact strongly with acidic stationary phases, such as silica gel, which necessitates specific considerations during chromatographic purification.
Molecular Structure:
Key Physicochemical Properties (Predicted and from related compounds):
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₉FN₂O[1][2] | Essential for characterization and yield calculations. |
| Molecular Weight | 180.18 g/mol [1][2] | Used in molar calculations for reagents and yield. |
| Appearance | Likely an off-white to yellow or brown crystalline solid. | Color can be an initial indicator of purity. |
| Solubility | Soluble in polar organic solvents like ethanol, ethyl acetate, and dichloromethane. Limited solubility in non-polar solvents and water. | Crucial for selecting appropriate solvents for recrystallization and chromatography. |
| pKa (of the amino group) | Estimated to be around 2-3 | The basicity of the amino group is a key factor in its interaction with silica gel. |
Common Impurities in Synthesis
Potential Impurities Include:
-
Unreacted Starting Materials: Such as a di-substituted fluoronitrobenzene or a related aniline precursor.
-
Isomeric Byproducts: Positional isomers may form depending on the regioselectivity of the substitution reactions.
-
Over-Alkylated or Over-Aminated Products: If the reaction conditions are not carefully controlled.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.
-
Oxidation Products: The amino group can be oxidized, leading to colored impurities.
-
Residual Solvents and Reagents: From the reaction work-up.
Purification Workflow
A general workflow for the purification of this compound is presented below. The choice of specific techniques will depend on the scale of the purification and the impurity profile of the crude material.
Caption: General purification workflow for this compound.
Recrystallization Protocols
Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical and should be determined experimentally for each batch of crude material.
Solvent Selection
An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on the structure of the target molecule, the following solvents are recommended for screening:
-
Ethanol
-
Isopropanol
-
Ethyl Acetate
-
Toluene
-
Mixtures of the above with hexanes or heptane.
Protocol for Recrystallization from Ethanol
This protocol is a starting point and may require optimization.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of hot ethanol until all the solid dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl. Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the crystals in a vacuum oven at a temperature below their melting point.
Column Chromatography Protocols
Column chromatography is an effective method for separating the target compound from impurities with different polarities. Due to the basic nature of the amino group, standard silica gel chromatography can lead to poor separation and low recovery. The following protocols are designed to mitigate these issues.
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to develop a suitable solvent system using TLC.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase Screening: Start with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A typical starting point is 30% ethyl acetate in hexanes. To counteract the acidity of the silica, add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the mobile phase.
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
Protocol for Flash Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 30% ethyl acetate in hexanes with 0.5% triethylamine). Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Alternative: Amine-Functionalized Silica Gel
For challenging separations or to avoid the use of triethylamine, amine-functionalized silica gel is an excellent alternative. This stationary phase has a less acidic surface, which minimizes the strong interactions with basic compounds. The mobile phase for amine-functionalized silica typically consists of a mixture of hexanes and ethyl acetate or dichloromethane and methanol, without the need for a basic additive.
Characterization of Purified Product
The purity of the final product should be assessed using a combination of the following techniques:
-
Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- BenchChem.
- Biotage.
- MH Chem. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube, August 11, 2022.
- Google Patents.
- Biotage. Is there an easy way to purify organic amines? January 19, 2023.
- ACS Publications. SOME DERIVATIVES OF P-AMINOBENZONITRILE. Accessed January 15, 2026.
- Vertex AI Search.
-
PubChem. This compound. Accessed January 15, 2026. [Link]
- BOC Sciences. This compound. Accessed January 15, 2026.
- European Patent Office. EP 3404032 B1 - PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS. Accessed January 15, 2026.
- ChemicalBook. 4-AMINO-2-FLUOROBENZONITRILE CAS#: 53312-80-4. Accessed January 15, 2026.
- Royal Society of Chemistry.
- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Accessed January 15, 2026.
- MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Accessed January 15, 2026.
- Santa Cruz Biotechnology. 4-Amino-2-fluorobenzonitrile. Accessed January 15, 2026.
- NIH. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. Accessed January 15, 2026.
- Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. February 28, 2024.
Sources
Application Note: A Robust and Scalable Synthesis of 4-Amino-2-ethoxy-5-fluorobenzonitrile
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 4-Amino-2-ethoxy-5-fluorobenzonitrile (CAS 1420800-17-4), a key building block in modern medicinal and agrochemical research.[1][2] The strategic value of this intermediate lies in its trifunctional nature, presenting amino, ethoxy, and fluoro-substituted benzonitrile motifs for diverse chemical transformations. This guide eschews a conventional template to deliver a logically structured protocol grounded in first-principles chemical reasoning. We detail a robust two-step synthetic sequence, beginning with a nucleophilic aromatic substitution (SNAr) to construct the ether linkage, followed by a highly efficient catalytic hydrogenation. The causality behind each procedural choice, from reagent selection to in-process controls, is thoroughly explained to ensure both scientific integrity and successful implementation by researchers and process chemists.
Introduction and Strategic Importance
Fluorinated aromatic compounds are cornerstones of modern drug discovery. The incorporation of fluorine can significantly enhance critical pharmaceutical properties such as metabolic stability, bioavailability, and binding affinity.[1][2] this compound is a prime example of a high-value intermediate, offering multiple points for molecular elaboration. The protocol detailed herein is designed for scalability, moving from bench-scale research to pilot-plant production, with an emphasis on safety, efficiency, and purity of the final product.
| Compound Property | Value |
| CAS Number | 1420800-17-4[3] |
| Molecular Formula | C₉H₉FN₂O[3] |
| Molecular Weight | 180.18 g/mol [3] |
| Appearance | Off-white to pale yellow solid (predicted) |
| Purity Specification | ≥98.0% (typical industrial requirement)[2] |
Retrosynthetic Analysis and Process Rationale
The synthesis is designed as a two-step process, prioritizing commercially available starting materials and robust, well-understood reaction classes suitable for scale-up.
Overall Synthetic Scheme:
Caption: Overall two-step synthesis pathway.
Our strategy hinges on the following principles:
-
Step 1 (Ether Formation): We employ a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,5-difluoro-4-nitrobenzonitrile, is activated towards nucleophilic attack by the strongly electron-withdrawing nitro (-NO₂) and cyano (-CN) groups. The fluorine at the C2 position is more activated and sterically accessible for substitution by sodium ethoxide than the fluorine at C5.
-
Step 2 (Nitro Reduction): Catalytic hydrogenation is selected for the reduction of the nitro group to an amine. This method is superior for scale-up compared to stoichiometric metal-acid reductions (e.g., SnCl₂/HCl) as it offers high selectivity, avoids harsh acidic conditions, and generates minimal inorganic waste, simplifying product purification.
Detailed Synthesis Protocols
PART I: Synthesis of 2-Ethoxy-5-fluoro-4-nitrobenzonitrile (Intermediate)
A. Principle & Rationale
This step involves the selective displacement of the C2-fluorine atom of 2,5-difluoro-4-nitrobenzonitrile with an ethoxide nucleophile.
-
Solvent System: A mixture of ethanol (EtOH) and N,N-Dimethylformamide (DMF) is used. Ethanol serves as the source for generating sodium ethoxide in situ (if using sodium metal) or as a co-solvent. DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the ethoxide and accelerating the SNAr reaction.
-
Temperature Control: The reaction is maintained at 60-70 °C. This temperature provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions, such as the displacement of the second fluorine atom.
-
In-Process Control (IPC): The reaction is monitored by High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. This data-driven approach ensures the reaction is driven to completion, maximizing yield and minimizing downstream purification challenges.
B. Experimental Protocol (100 g Scale)
| Reagent | CAS No. | Mol. Wt. | Quantity | Moles |
| 2,5-Difluoro-4-nitrobenzonitrile | 886501-53-3 | 184.09 | 100.0 g | 0.543 |
| Sodium Ethoxide (21% in EtOH) | 141-52-6 | 68.05 | 185.0 g | 0.570 (1.05 eq) |
| DMF | 68-12-2 | 73.09 | 400 mL | - |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | 100 mL | - |
-
Reactor Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet. Ensure the system is inerted with nitrogen.
-
Reagent Charging: Charge the 2,5-difluoro-4-nitrobenzonitrile (100.0 g) and DMF (400 mL) into the reactor. Stir the mixture until a clear solution is formed.
-
Reaction Initiation: Begin slow, dropwise addition of the sodium ethoxide solution over 30-45 minutes, ensuring the internal temperature does not exceed 35 °C.
-
Heating & Monitoring: After the addition is complete, heat the reaction mixture to 60-70 °C. Monitor the reaction progress every hour using HPLC by quenching a small aliquot in water and extracting with ethyl acetate. The reaction is considered complete when the starting material is <1% by area on the chromatogram.
-
Work-up & Isolation:
-
Cool the reactor to room temperature (20-25 °C).
-
Slowly pour the reaction mixture into 1.5 L of ice-cold water with vigorous stirring.
-
A yellow solid will precipitate. Stir the slurry for 1 hour.
-
Isolate the solid product by vacuum filtration, washing the filter cake with deionized water (2 x 200 mL).
-
Dry the solid in a vacuum oven at 50 °C until a constant weight is achieved. The expected yield is 105-110 g of crude 2-Ethoxy-5-fluoro-4-nitrobenzonitrile.
-
PART II: Synthesis of this compound (Final Product)
A. Principle & Rationale
This step utilizes catalytic transfer hydrogenation to selectively reduce the nitro group to an amine without affecting the nitrile or the aromatic ring.
-
Catalyst: 10% Palladium on Carbon (Pd/C) is a highly effective and standard catalyst for this transformation. A 50% wet catalyst is used to mitigate the hazard of handling dry, potentially pyrophoric, palladium powder.
-
Hydrogen Source: Pressurized hydrogen gas is used. A pressure of 50 psi is sufficient to ensure a reasonable reaction rate without requiring specialized high-pressure equipment.
-
Solvent: Ethyl acetate (EtOAc) is an excellent solvent choice as it is relatively non-polar, dissolves the starting material well, and is easily removed post-reaction.
B. Experimental Protocol (100 g Scale)
| Reagent | CAS No. | Mol. Wt. | Quantity | Moles |
| 2-Ethoxy-5-fluoro-4-nitrobenzonitrile | - | 210.16 | 100.0 g | 0.476 |
| 10% Pd/C (50% wet) | 7440-05-3 | - | 5.0 g | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 1.0 L | - |
-
Reactor Setup: Charge the 2-Ethoxy-5-fluoro-4-nitrobenzonitrile (100.0 g), ethyl acetate (1.0 L), and the 10% Pd/C catalyst (5.0 g) into a suitable hydrogenation reactor (e.g., a Parr shaker).
-
Inerting: Seal the reactor and purge the system three times with nitrogen, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Hydrogenation: Pressurize the reactor to 50 psi with hydrogen and begin vigorous agitation. The reaction is exothermic; use external cooling to maintain the internal temperature between 25-35 °C.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. Confirm completion using HPLC (<1% starting material remaining).
-
Work-up & Isolation:
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter pad may be pyrophoric upon drying; quench it immediately with water.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/water) to yield the final product as a crystalline solid.
-
Dry the product in a vacuum oven at 45 °C. The expected yield is 75-82 g of this compound.
-
Process Workflow and Analytical Characterization
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-Amino-2-ethoxy-5-fluorobenzonitrile Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-ethoxy-5-fluorobenzonitrile. As a crucial intermediate in the development of advanced pharmaceutical compounds, achieving high yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this multi-step synthesis.
I. Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a two-step process commencing with 2,4-Difluoro-5-nitrobenzonitrile. The synthetic strategy hinges on a regioselective nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group, followed by a selective reduction of the nitro group.
Caption: Synthetic route for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.
Step 1: Nucleophilic Aromatic Substitution (Ethoxylation)
Q1: My reaction yield for the ethoxylation step is consistently low. What are the probable causes and how can I improve it?
A1: Low yields in the SNAr ethoxylation of 2,4-Difluoro-5-nitrobenzonitrile can stem from several factors. The key is to favor the desired regioselective substitution at the C4 position, which is para to the strongly electron-withdrawing nitro group and thus more activated towards nucleophilic attack.[1][2][3]
-
Insufficient Base: The reaction requires a base to generate the ethoxide nucleophile from ethanol. Inadequate amounts of a suitable base (e.g., potassium carbonate, sodium hydride) will result in a low concentration of the active nucleophile and, consequently, a sluggish and incomplete reaction.
-
Solution: Ensure the use of at least one equivalent of a strong, non-nucleophilic base. For optimal results, consider using sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to drive the formation of sodium ethoxide.
-
-
Reaction Temperature: While heating is necessary to overcome the activation energy, excessive temperatures can lead to side reactions and decomposition of the starting material or product.
-
Solution: Optimize the reaction temperature. Start with gentle heating (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Moisture Contamination: Water in the reaction mixture will compete with ethanol to react with the base and can also act as a nucleophile, leading to undesired hydroxylation byproducts.
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing the formation of a significant amount of a di-substituted byproduct, 2,4-Diethoxy-5-nitrobenzonitrile. How can I enhance the regioselectivity for mono-ethoxylation at the C4 position?
A2: The formation of the di-ethoxy byproduct indicates that the second fluorine atom at the C2 position is also undergoing substitution. While the C4 position is electronically favored, over-activation or harsh reaction conditions can lead to this undesired secondary reaction.
-
Stoichiometry of the Nucleophile: Using a large excess of ethanol and base can drive the reaction towards di-substitution.
-
Solution: Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of sodium ethoxide. Prepare the sodium ethoxide in situ by adding one equivalent of sodium metal or sodium hydride to ethanol.
-
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures increase the likelihood of the less favorable C2 substitution.
-
Solution: Monitor the reaction closely. Once the starting material is consumed (as indicated by TLC/HPLC), quench the reaction promptly. Lowering the reaction temperature may also improve selectivity, albeit at the cost of a longer reaction time.
-
| Parameter | Recommended Condition for High Regioselectivity | Rationale |
| Nucleophile | 1.1 - 1.2 equivalents of Sodium Ethoxide | Minimizes di-substitution. |
| Solvent | Anhydrous THF or DMF | Aprotic polar solvents stabilize the Meisenheimer intermediate. |
| Temperature | 60 - 80 °C (monitor for completion) | Balances reaction rate and selectivity. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture. |
Q3: My nitrile group appears to be hydrolyzing during the ethoxylation reaction. How can I prevent this?
A3: Nitrile hydrolysis to a carboxylic acid or amide can occur under strongly basic or acidic conditions, especially at elevated temperatures.[4][5][6][7]
-
Excessive Base or Water: The presence of excess strong base and any contaminating water can promote nitrile hydrolysis.
-
Solution: Use the recommended stoichiometry of a non-hydroxide base (e.g., K2CO3, NaH). Ensure all reagents and solvents are anhydrous.
-
-
Work-up Procedure: A prolonged or harsh acidic or basic work-up can lead to hydrolysis.
-
Solution: Perform the work-up at a lower temperature (e.g., using an ice bath). Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
-
Step 2: Nitro Group Reduction
Q4: I am having trouble selectively reducing the nitro group without affecting the nitrile or the C-F bond. What are the best reducing agents for this transformation?
A4: The selective reduction of an aromatic nitro group in the presence of other reducible functionalities is a common challenge. Several methods can achieve this with high chemoselectivity.[8][9][10][11]
-
Tin(II) Chloride (SnCl2·2H2O): This is a classic and highly effective method for the selective reduction of aromatic nitro groups in the presence of nitriles and halogens.[8][9][11][12][13] The reaction is typically carried out in an acidic medium (e.g., with HCl) or in a polar solvent like ethanol.
-
Protocol: Dissolve the nitro-intermediate in ethanol or ethyl acetate. Add a stoichiometric excess (typically 3-5 equivalents) of SnCl2·2H2O. If using a non-acidic solvent, add concentrated HCl portion-wise while monitoring the temperature. Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source (H2 gas or a transfer hydrogenation reagent like ammonium formate) is another excellent method.[8][9] It is generally clean and high-yielding. However, over-hydrogenation can lead to the reduction of the nitrile group.
-
Protocol: Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add a catalytic amount of 10% Pd/C (typically 5-10 mol%). Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm) or add a hydrogen donor like ammonium formate. Monitor the reaction progress carefully and filter off the catalyst immediately upon completion.
-
| Reducing Agent | Advantages | Disadvantages |
| SnCl2·2H2O | High chemoselectivity, tolerates nitriles and halogens.[11] | Work-up can be cumbersome due to the formation of tin salts.[14] |
| Catalytic Hydrogenation (Pd/C, H2) | "Green" method with high atom economy. | Risk of nitrile reduction with prolonged reaction times or harsh conditions. Flammable H2 gas requires specialized equipment. |
Q5: The work-up after the tin(II) chloride reduction is problematic, resulting in a difficult-to-filter emulsion and low isolated yield. How can I improve the work-up procedure?
A5: The formation of tin salts during the work-up is a common issue with SnCl2 reductions.[14]
-
Incomplete Basification: The tin salts are often gelatinous and difficult to remove if the pH is not sufficiently basic.
-
Solution: After the reaction is complete, cool the mixture and carefully add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is strongly basic (pH > 10). This will precipitate the tin as tin hydroxides, which are easier to filter.
-
-
Filtration Issues: The fine precipitate of tin salts can clog filter paper.
-
Solution: Use a pad of Celite® or another filter aid to facilitate the filtration. Wash the filter cake thoroughly with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover all the product.
-
-
Emulsion Formation during Extraction: Emulsions can form during the liquid-liquid extraction.
-
Solution: Adding a saturated brine solution can help to break the emulsion. If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.[14]
-
Caption: Troubleshooting logic for the synthesis of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected purity of the final product, and what are the common impurities?
A1: With optimized protocols, a purity of >98% can be achieved for this compound. Common impurities may include:
-
Unreacted 2-Ethoxy-4-fluoro-5-nitrobenzonitrile (from incomplete reduction).
-
2,4-Diethoxy-5-aminobenzonitrile (if di-substitution occurred in the first step).
-
4-Amino-2,5-difluorobenzonitrile (if the ethoxylation was incomplete).
-
The corresponding carboxylic acid or amide (from nitrile hydrolysis).
Q2: What are the recommended methods for purifying the final product?
A2: Column chromatography on silica gel is a highly effective method for purifying the final product and removing the aforementioned impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically successful. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be employed for further purification.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety protocols should be strictly followed.
-
Sodium Hydride (NaH): This is a flammable solid and reacts violently with water. Handle it in a fume hood and under an inert atmosphere.
-
Hydrogen Gas: This is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use appropriate equipment for hydrogenation reactions.
-
Tin Compounds: Tin salts can be toxic. Avoid inhalation and skin contact. Dispose of tin-containing waste according to institutional guidelines.
-
Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all chemicals and solvents.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-4-fluoro-5-nitrobenzonitrile
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add absolute ethanol (1.5 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 2,4-Difluoro-5-nitrobenzonitrile (1.0 equivalent) in anhydrous THF dropwise to the sodium ethoxide solution.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-Ethoxy-4-fluoro-5-nitrobenzonitrile.
Protocol 2: Synthesis of this compound (SnCl2 Method)
-
To a solution of 2-Ethoxy-4-fluoro-5-nitrobenzonitrile (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (4.0 equivalents).
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water and basify to pH > 10 with a concentrated NaOH solution.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
V. References
-
Wikipedia. (2023). Reduction of nitro compounds. [Link]
-
Reddit. (2018). Reduction of nitro group in the presence of a nitrile. [Link]
-
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]
-
Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
-
National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
ResearchGate. Fluoride-catalyzed reduction of benzonitrile. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
-
YouTube. (2016). Base Hydrolysis of Benzonitrile. [Link]
-
ResearchGate. (2025). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. [Link]
-
Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
Campaign for Safe Cosmetics. Ethoxylated Ingredients. [Link]
-
ResearchGate. (2025). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. [Link]
-
Chegg. (2020). REPORT FORM: BASIC HYDROLYSIS OF BENZONITRILE. [Link]
-
Wikipedia. (2023). Ethoxylation. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Google Patents. United States Patent (19).
-
Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. [Link]
-
RSC Publishing. (2021). Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]
-
ResearchGate. Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. [Link]
-
Calvin University. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [https://digitalcommons.calvin.edu/cgi/viewcontent.cgi?article=1130&context=honors_th]
-
ResearchGate. (2026). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
RSC Publishing. (2021). Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. Exploring 2,4-Difluoro-5-Nitrobenzonitrile: Properties, Applications, and Synthesis. [Link]
Sources
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 5. youtube.com [youtube.com]
- 6. Solved REPORT FORM: BASIC HYDROLYSIS OF BENZONITRILE | Chegg.com [chegg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-Amino-2-ethoxy-5-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 4-Amino-2-ethoxy-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The information herein is structured to address specific challenges you may encounter during your experiments, with a focus on the underlying chemical principles to empower you to make informed decisions.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic route commences with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. Understanding this pathway is crucial for effective troubleshooting.
Caption: A common synthetic route to this compound.
II. Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address potential issues at each stage of the synthesis.
A. Step 1: Ethoxylation via Nucleophilic Aromatic Substitution (SNAr)
The introduction of the ethoxy group is a critical step that dictates the substitution pattern of the final product. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic attack.[1][2]
Q1: My SNAr reaction is sluggish, or the yield of 2-Ethoxy-5-fluoro-4-nitrobenzonitrile is low. What are the possible causes and solutions?
A1: Low reactivity in an SNAr reaction can often be attributed to several factors. Let's break down the potential causes and remedies:
-
Causality: The SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex).[3] The stability of this intermediate is key to the reaction's success.
-
Troubleshooting & Optimization:
| Potential Cause | Recommended Action | Scientific Rationale |
| Insufficiently Anhydrous Conditions | Ensure all glassware is oven-dried and reagents (especially the solvent and sodium ethoxide) are anhydrous. | Water can compete with the ethoxide as a nucleophile, leading to the formation of undesired phenolic byproducts. It can also decompose the sodium ethoxide. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for byproduct formation via TLC or HPLC. | SNAr reactions often require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex. |
| Poor Solubility of Sodium Ethoxide | Consider using a co-solvent system or a phase-transfer catalyst. | For the reaction to proceed efficiently, the nucleophile must be in solution to react with the substrate. |
| Decomposition of Sodium Ethoxide | Use freshly prepared or commercially sourced high-purity sodium ethoxide. | Over time, sodium ethoxide can degrade, reducing its nucleophilicity and leading to lower yields. |
Q2: I am observing the formation of a significant amount of a regioisomeric byproduct. How can I improve the selectivity?
A2: The formation of regioisomers indicates that the nucleophilic attack is not occurring at the desired position exclusively.
-
Causality: In 3,4-difluoronitrobenzene, both fluorine atoms are activated by the nitro group. The position of nucleophilic attack is determined by the relative stability of the resulting Meisenheimer complex.
-
Troubleshooting & Optimization:
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity, as the more stable transition state leading to the desired product will be favored.
-
Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediate. Experimenting with different aprotic polar solvents (e.g., DMF, DMSO, NMP) may improve regioselectivity.
-
Q3: My reaction mixture has turned dark, and I'm seeing multiple spots on my TLC plate that are difficult to separate. What could be happening?
A3: A dark reaction mixture and a complex TLC profile often suggest side reactions and decomposition.
-
Causality: At elevated temperatures, activated aromatic systems can be susceptible to decomposition and polymerization, especially in the presence of a strong base like sodium ethoxide.
-
Troubleshooting & Optimization:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to colored impurities.[4]
-
Controlled Addition: Adding the sodium ethoxide solution dropwise to the solution of the starting material can help to control the exotherm and minimize localized high concentrations of the base, reducing the likelihood of side reactions.
-
Reaction Monitoring: Closely monitor the reaction by TLC or HPLC and stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.
-
B. Step 2: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a common transformation in organic synthesis. However, it is not without its challenges, and incomplete reduction or the formation of dimeric byproducts are common pitfalls.
Q4: The reduction of the nitro group is incomplete, and I still have starting material (2-Ethoxy-5-fluoro-4-nitrobenzonitrile) present. How can I drive the reaction to completion?
A4: Incomplete reduction is a frequent issue. The choice of reducing agent and reaction conditions are paramount for a successful transformation.
-
Causality: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. Insufficient reducing power or deactivation of the catalyst can halt the reaction at these intermediate stages or leave starting material unreacted.
-
Troubleshooting & Optimization:
| Reducing Method | Potential Cause of Incompletion | Recommended Action |
| Catalytic Hydrogenation (e.g., Pd/C, H2) | - Catalyst poisoning (e.g., by sulfur-containing impurities).- Insufficient catalyst loading.- Low hydrogen pressure. | - Use high-purity starting materials.- Increase catalyst loading (e.g., from 5 mol% to 10 mol%).- Ensure the system is properly sealed and increase hydrogen pressure. |
| Metal/Acid (e.g., SnCl2/HCl or Fe/AcOH) | - Insufficient equivalents of the metal reducing agent.- Low acid concentration. | - Increase the molar equivalents of the metal (e.g., use 3-5 equivalents of SnCl2·2H2O).[5]- Ensure a sufficiently acidic medium to facilitate the reduction. |
Q5: I am observing the formation of colored impurities, and my final product is not a clean white or off-white solid. What are these impurities, and how can I avoid them?
A5: The formation of colored byproducts is a classic sign of side reactions during nitro group reduction.
-
Causality: Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form dimeric species such as azoxy and azo compounds, which are often highly colored.[6][7]
-
Troubleshooting & Optimization:
-
Efficient Stirring: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and reducing agent. This minimizes the local concentration of intermediates, reducing the likelihood of dimerization.
-
Temperature Control: While some reductions require heat, excessive temperatures can promote side reactions. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.
-
Choice of Reducing Agent: If issues persist with one method, consider an alternative. For example, if catalytic hydrogenation is problematic, reduction with tin(II) chloride or iron in an acidic medium might offer better selectivity.[6]
-
Caption: Impurity formation pathway during nitro group reduction.
C. Purification and Analysis
Proper purification and characterization are essential to ensure the final product meets the required specifications.
Q6: What is the most effective method for purifying the final product, this compound?
A6: The choice of purification method depends on the nature and quantity of the impurities present.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities and is scalable.[8]
-
Solvent Selection: An ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below. A solvent screen with solvents of varying polarities (e.g., ethanol, isopropanol, toluene, or mixtures with water) is recommended.
-
Decolorization: If the crude product is colored due to persistent azo/azoxy impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.[8] Be mindful that this may reduce the overall yield.
-
-
Column Chromatography: For mixtures with impurities of similar polarity to the product, silica gel column chromatography can provide excellent separation. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
-
Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase as its hydrochloride salt. The aqueous layer is then basified (e.g., with NaOH or NaHCO3) to precipitate the purified amine, which can be collected by filtration or extracted back into an organic solvent.
Q7: How can I confirm the purity and identity of my synthesized this compound?
A7: A combination of analytical techniques should be employed for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the product and can be used to identify and quantify impurities if their signals are resolved.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point that corresponds to the literature value is a good indicator of high purity.
III. References
-
Aromatic Nitro Compounds. Missouri S&T. Available at:
-
Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). ResearchGate. Available at: [Link]
-
Nitro Reduction. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Nucleophilic aromatic substitution. BYJU'S. Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. Available at: [Link]
-
Aromatic Substitution. Vapourtec. Available at: [Link]
-
2-Ethoxy-5-fluorobenzonitrile. Pharmaffiliates. Available at: [Link]
-
Process for preparing fluorobenzonitriles. Google Patents. Available at:
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
-
The Chemical Significance of 4-Amino-2-Fluorobenzonitrile: Properties, Synthesis, and Market Trends. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]
-
Nitro Reduction. Organic Chemistry Portal. Available at: [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]
-
Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents. Available at:
-
2-Aminobenzonitrile. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Method of 2-aminobenzonitrile synthesis. Google Patents. Available at:
-
A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents. Available at:
-
Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. Google Patents. Available at:
-
Synthesis of 2-fluoro-5-nitrobenzonitrile. ResearchGate. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. vapourtec.com [vapourtec.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Amino-2-ethoxy-5-fluorobenzonitrile
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Amino-2-ethoxy-5-fluorobenzonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions. Our approach is grounded in mechanistic principles to empower you with the causal understanding needed to optimize your synthetic protocols.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction on a suitable starting material, followed by the reduction of a nitro group to the desired amine. A common and effective route is outlined below:
Caption: General synthetic route for this compound.
II. Troubleshooting Guide: Side Reactions & Mitigation
This section addresses specific issues you may encounter during the synthesis, linking them to underlying side reactions and providing actionable solutions.
Problem 1: Low Yield and Isomeric Impurities in Step 1 (Ethoxylation)
Observation: Your reaction yields a mixture of products, with the desired 4-Nitro-2-ethoxy-5-fluorobenzonitrile being a minor component. You may also observe the formation of an isomeric byproduct.
Probable Cause: Lack of Regioselectivity in Nucleophilic Aromatic Substitution
The SNAr reaction of sodium ethoxide with 2,5-difluoro-4-nitrobenzonitrile can, in principle, occur at two positions: C2 (para to the nitro group) or C5 (meta to the nitro group). The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[1] Therefore, substitution at the C2 position is electronically favored. However, under certain conditions, a lack of regioselectivity can lead to the formation of the undesired isomer, 5-ethoxy-2-fluoro-4-nitrobenzonitrile.
Caption: Regioselectivity in the ethoxylation step.
Troubleshooting & Optimization
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). | Higher temperatures can reduce the kinetic preference for the electronically favored C2 position, leading to a decrease in regioselectivity. |
| Solvent | Use a nonpolar aprotic solvent. | Nonpolar solvents can enhance the regioselectivity of SNAr reactions in some cases.[2] |
| Reaction Time | Monitor the reaction closely by TLC or HPLC and stop when the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, can lead to side reactions and decomposition. |
| Purity of Reagents | Use anhydrous ethanol and freshly prepared sodium ethoxide. | The presence of water can lead to hydrolysis of the nitrile group (see Problem 3). |
Problem 2: Formation of Azo and Azoxy Impurities in Step 2 (Nitro Reduction)
Observation: The final product is contaminated with colored impurities (typically yellow, orange, or red), and you observe peaks in your mass spectrum corresponding to dimeric species.
Probable Cause: Incomplete Reduction and Condensation Side Reactions
The catalytic hydrogenation of nitroarenes proceeds through several intermediates, including nitroso and hydroxylamine species.[3][4] If the reduction is not driven to completion, these reactive intermediates can condense to form azoxy and azo compounds, which are often highly colored.[5][6]
Caption: Formation of azo and azoxy impurities during nitro reduction.
Troubleshooting & Optimization
| Parameter | Recommendation | Rationale |
| Catalyst Activity | Use a fresh, high-quality catalyst (e.g., 10% Pd/C). | A deactivated catalyst will result in incomplete reduction and favor the accumulation of intermediates. |
| Hydrogen Pressure | Ensure adequate and consistent hydrogen pressure (e.g., using a balloon or a Parr hydrogenator). | Insufficient hydrogen will slow the reduction rate and increase the likelihood of condensation reactions. |
| Reaction Time & Stirring | Allow for sufficient reaction time and ensure vigorous stirring. | Good mixing is crucial for efficient mass transfer of hydrogen to the catalyst surface. Monitor the reaction to completion by TLC or LC-MS. |
| Temperature | Maintain a controlled temperature, typically room temperature. | While some heat may be required, excessive temperatures can promote side reactions. |
Problem 3: Presence of Amide or Carboxylic Acid Impurities
Observation: You detect impurities with masses corresponding to the addition of water or a hydroxyl group to your product.
Probable Cause: Hydrolysis of the Nitrile Group
The benzonitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. This can occur during the reaction workup or purification. Partial hydrolysis yields the corresponding amide (4-Amino-2-ethoxy-5-fluorobenzamide), while complete hydrolysis gives the carboxylic acid (4-Amino-2-ethoxy-5-fluorobenzoic acid).
Troubleshooting & Optimization
| Condition | Recommendation | Rationale |
| Workup | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. | This minimizes the conditions that favor nitrile hydrolysis. |
| Purification | If using column chromatography, ensure the silica gel is neutral. Use solvents that are free of water. | Acidic or basic impurities on the stationary phase can catalyze hydrolysis. |
| Storage | Store the final product in a dry environment. | This prevents hydrolysis over time. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A common and commercially available starting material is 2,5-difluoro-4-nitrobenzonitrile. The two fluorine atoms provide sites for nucleophilic aromatic substitution, and the nitro group activates the ring for this reaction.
Q2: Can I use a different reducing agent for the nitro group?
Yes, while catalytic hydrogenation with Pd/C is common, other reagents can be used. For example, tin(II) chloride (SnCl₂) in an acidic medium is a mild alternative that can be useful if other functional groups in the molecule are sensitive to hydrogenation.[7]
Q3: How can I confirm the identity of the isomeric impurity from Step 1?
NMR spectroscopy is a powerful tool for this.[8] The coupling patterns of the aromatic protons will be different for the two isomers. For the desired product, the two aromatic protons will be coupled to each other (ortho-coupling) and will also show coupling to the fluorine atom. The undesired isomer will have a different coupling pattern.
Q4: My final product is off-white or slightly yellow. Is this normal?
While the pure compound is typically an off-white to light yellow powder, a more intense color may indicate the presence of trace amounts of azo or azoxy impurities. If the color is a concern for your application, recrystallization or column chromatography can be used for further purification.
IV. Experimental Protocols
These are generalized protocols and may require optimization for your specific setup.
Protocol 1: Synthesis of 4-Nitro-2-ethoxy-5-fluorobenzonitrile (Step 1)
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,5-difluoro-4-nitrobenzonitrile (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: Synthesis of this compound (Step 2)
-
Reaction Setup: Dissolve 4-Nitro-2-ethoxy-5-fluorobenzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).[9]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.[9]
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir vigorously at room temperature.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the final product. The product is often pure enough for subsequent use, but can be recrystallized if necessary.
Protocol 3: HPLC Purity Analysis
This is a general method for analyzing aminobenzonitrile derivatives and should be optimized for your specific instrument and impurities.[10][11][12]
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
V. References
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]
-
Technical Guide to Research-Grade 4-Aminobenzonitrile: Commercial Availability, Purity, and Applications. Benchchem.
-
Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate.
-
Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. ResearchGate.
-
Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Application Notes and Protocols for the Synthesis of Derivatives from 4-Ethoxy-2-fluoro-1-nitrobenzene. Benchchem.
-
(a) Schematic illustration of direct hydrogenation of nitrobenzene to... ResearchGate.
-
Synthesis routes of 5-Amino-2-fluorobenzonitrile. Benchchem.
-
Application Notes & Protocol: HPLC Analysis of Carboxylic Acids Using 4-Aminobenzonitrile as a Pre-Column Derivatization Rea. Benchchem.
-
Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. Benchchem.
-
Application Notes and Protocols: 4-Fluoro-3-nitrobenzonitrile in Agrochemical Development. Benchchem.
-
Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile. Benchchem.
-
Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Semantic Scholar.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
-
Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile. WuXi Biology.
-
US5466859A - Process for preparing fluorobenzonitriles. Google Patents.
-
SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC.
-
Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings.
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org.
-
Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. futurity-proceedings.com [futurity-proceedings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Improving the Purity of 4-Amino-2-ethoxy-5-fluorobenzonitrile
Welcome to the technical support center for 4-Amino-2-ethoxy-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate and require methods to enhance its purity for downstream applications. As a key building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals, achieving high purity is paramount to ensure reaction efficiency, yield, and the integrity of the final product.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My isolated product is an off-white or yellowish powder, but I need a colorless, crystalline solid. How can I remove the colored impurities?
Answer: The presence of color often indicates high molecular weight, conjugated byproducts, or trace oxidized species. The most effective method to address this is by incorporating an activated charcoal treatment during recrystallization.
-
Causality: Activated charcoal has a high surface area with a network of fine pores that readily adsorb large, colored impurity molecules, while the smaller desired product molecules remain in solution.
-
Protocol Insight: This step must be performed on the hot, dissolved solution just before crystallization. Adding charcoal to a cold solution or using an excessive amount can lead to significant product loss due to non-specific adsorption.
Question 2: My analytical data (HPLC/NMR) shows the presence of unreacted starting materials or closely related side-products. Is recrystallization sufficient?
Answer: Not always. The success of recrystallization depends on significant differences in solubility between the desired product and the impurities in the chosen solvent system. If impurities have similar polarity and structure, they may co-crystallize with your product.
-
Expert Recommendation: For impurities with very similar properties, flash column chromatography is the more robust and reliable purification method. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. By carefully selecting a solvent system (eluent), you can achieve fine separation of closely related compounds. A general starting point for compounds of this type is a hexane/ethyl acetate gradient.
Question 3: I am attempting recrystallization, but the compound "oils out" instead of forming crystals upon cooling. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute's solubility at the solution's saturation point is still above the melting point of the solid, causing it to separate as a liquid phase instead of a solid crystal lattice.
-
Primary Causes & Solutions:
-
Inappropriate Solvent: The solvent may be too good, keeping the compound dissolved even at low temperatures. Try a less polar solvent or a multi-solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Cooling Rate is Too Fast: Rapid cooling can cause the solution to become supersaturated too quickly, preventing orderly crystal nucleation. Allow the solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help moderate the cooling rate.
-
Solution is Too Concentrated: An overly concentrated solution can also lead to oiling out. Add a small amount of additional hot solvent to the oiled mixture, reheat until it fully dissolves, and then attempt to cool it slowly again.
-
Question 4: My product has low purity, and I suspect residual metal catalysts (e.g., copper or palladium) from the synthesis. How can these be removed?
Answer: Metal catalysts are common contaminants from cross-coupling or cyanation reactions used in synthesis.[1] They can be notoriously difficult to remove by standard crystallization alone.
-
Troubleshooting Steps:
-
Aqueous Wash: Before crystallization, dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with an aqueous solution that can complex with the metal. For copper salt residues, a wash with dilute ammonium hydroxide is often effective.
-
Metal Scavengers: For more persistent palladium or other precious metal contamination, specialized silica-based metal scavengers with functional groups (e.g., thiols) can be stirred with the product solution to selectively bind and remove the metal. The scavenger is then simply filtered off.
-
Chromatography: A silica gel plug or a full column can effectively remove polar metal residues which bind strongly to the silica.
-
Visual Workflow: Troubleshooting Impure Samples
The following diagram outlines a logical workflow for diagnosing and resolving purity issues with your this compound sample.
Caption: A decision tree for purifying this compound.
Detailed Purification Protocols
Protocol 1: High-Purity Recrystallization
This protocol is designed for removing minor impurities and achieving a highly crystalline final product.
Principle: This method relies on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities remain in the mother liquor.[2]
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of your crude product in several test tubes. Add a few potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and observe solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but show poor solubility when cold. Ethanol or an ethanol/water mixture is often a good starting point for this class of compounds.[3]
-
Dissolution: Transfer the crude product to an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture on a hot plate with stirring until it boils. Continue adding small portions of hot solvent until the solid is just completely dissolved.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount (1-2% of solute weight) of activated charcoal. Reheat the solution to a boil for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you may place the flask in an ice bath to maximize product recovery.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the crystals under vacuum to a constant weight.
Diagram: Recrystallization Workflow
Caption: Key stages of the laboratory recrystallization process.
Purity Verification Guide
Accurate assessment of purity is critical. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative analysis.
Question: How can I develop a reliable HPLC method to assess the purity of my compound?
Answer: A reverse-phase HPLC (RP-HPLC) method is typically most effective for this type of molecule. Here is a robust starting method that can be optimized for your specific instrument and impurity profile.[4]
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape for the amine functional group.[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic solvent for reverse-phase chromatography. |
| Gradient | Start at 10% B, ramp to 95% B over 15 min | A gradient ensures that both polar and non-polar impurities will be eluted. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic benzonitrile structure strongly absorbs UV light at this wavelength. |
| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion. |
| Sample Prep | ~0.5 mg/mL in 50:50 Acetonitrile/Water | Ensure the sample is fully dissolved to prevent clogging the system. |
This method should be validated for your specific needs. The purity is typically calculated by the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Frequently Asked Questions (FAQs)
-
Q: What are the expected physical properties of pure this compound?
-
A: Pure this compound should be a white to light-yellow crystalline solid. Significant deviation to brown or dark yellow indicates impurities.[6]
-
-
Q: What are the optimal storage conditions to maintain purity?
-
A: The compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.[7] The amino group is susceptible to air oxidation over time, which can lead to discoloration.
-
-
Q: What are the most likely impurities I might encounter from a typical synthesis?
-
A: Based on common synthetic routes for similar fluorinated benzonitriles, impurities often include:[8]
-
Unreacted Precursors: Such as a halogenated benzonitrile starting material.
-
Hydrolysis Products: The nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH) if exposed to acidic or basic conditions at high temperatures.
-
Positional Isomers: Depending on the synthetic strategy, isomers may form and be difficult to separate.
-
Residual Solvents: High-boiling point solvents like DMF or DMSO used in the reaction can be retained in the crude product.
-
-
References
-
Gesher. Exploring 4-Amino-2-Fluorobenzonitrile: Properties and Applications. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. [Link]
-
Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 867–872. [Link]
-
LookChem. 4-Amino-2-Fluorobenzonitrile: Reliable Choice for Forward-Thinking Chemical Procurement. [Link]
-
SIELC Technologies. 4-Amino-2-chlorobenzonitrile. [Link]
-
Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]
Sources
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Amino-2-chlorobenzonitrile | SIELC Technologies [sielc.com]
- 6. 4-Amino-2-Fluorobenzonitrile Supplier in China [nj-finechem.com]
- 7. chemscene.com [chemscene.com]
- 8. nbinno.com [nbinno.com]
Troubleshooting guide for 4-Amino-2-ethoxy-5-fluorobenzonitrile reactions
Welcome to the technical support resource for 4-Amino-2-ethoxy-5-fluorobenzonitrile (AEFB). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Here, we address common challenges and frequently asked questions encountered during its use in multi-step syntheses. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Properties
This section covers fundamental questions regarding the physical properties, storage, and handling of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: this compound (AEFB), with CAS Number 1805735-64-3, is a substituted aromatic compound. Its structure features an amino group, an ethoxy group, a fluorine atom, and a nitrile group, making it a valuable building block in medicinal chemistry.[1][2] The presence of these varied functional groups allows for a wide range of subsequent chemical transformations.
Table 1: Physicochemical Properties of AEFB and Related Analogues
| Property | This compound | 4-Amino-2-fluorobenzonitrile[1][2] | 4-Aminobenzonitrile[3] |
| Molecular Formula | C₉H₉FN₂O | C₇H₅FN₂ | C₇H₆N₂ |
| Molecular Weight | 180.18 g/mol | 136.13 g/mol | 118.14 g/mol |
| Appearance | Typically an off-white to yellow powder | Off-white to yellow powder | White to pale yellow crystalline powder |
| Boiling Point | Not available | ~288.2 °C | Not available |
| Melting Point | Not available | Not available | 83-86 °C |
| Solubility | Generally soluble in organic solvents like DCM, Ethyl Acetate, and alcohols. Poorly soluble in water. | Soluble in organic solvents. | Soluble in hot water, alcohol, ether. |
Q2: How should I properly store and handle this reagent?
A2: Like many substituted anilines, AEFB should be handled with care.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and strong oxidizing agents.[3][4] For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.
-
Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Handle in a fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[6]
Q3: Is the fluorine atom on the aromatic ring labile?
A3: The C-F bond on an aromatic ring is generally very stable. However, its reactivity can be influenced by the electronic environment. In AEFB, the ring is substituted with both electron-donating (amino, ethoxy) and electron-withdrawing (nitrile) groups. While direct nucleophilic aromatic substitution (SNAr) to displace the fluorine is unlikely under standard conditions, harsh reaction conditions or the presence of potent nucleophiles could potentially lead to side reactions.[7][8] The stability of the C-F bond is a key attribute that makes fluorinated compounds valuable in drug discovery, often enhancing metabolic stability.[1]
Section 2: Troubleshooting Guide for Common Reactions
This section provides in-depth troubleshooting for specific synthetic challenges involving AEFB.
Topic: Reactions at the Amino Group (e.g., Acylation, Sulfonylation, Diazotization)
Q4: I am observing low yields and incomplete conversion during the acylation of the 4-amino group. What are the likely causes and solutions?
A4: This is a common issue stemming from the electronic and steric environment of the amino group.
-
Causality: The reactivity of the aniline nitrogen is modulated by a "push-pull" electronic effect. The ortho-ethoxy and para-nitrile groups have competing influences. More significantly, the bulky ortho-ethoxy group can sterically hinder the approach of acylating agents, especially bulky ones. This steric hindrance raises the activation energy of the reaction, leading to sluggish conversion.
-
Troubleshooting Steps:
-
Reagent Choice: Switch to a more reactive acylating agent. For example, use an acyl chloride or anhydride instead of a carboxylic acid with coupling agents.
-
Catalyst: Ensure an appropriate base is used to scavenge the acid byproduct (e.g., HCl). A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often suitable. For sluggish reactions, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Solvent: Use an anhydrous, polar aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Ensure the solvent is dry, as water can hydrolyze the acylating agent.
-
dot
Caption: Troubleshooting workflow for low-yield acylation reactions.
Q5: During a Sandmeyer reaction (diazotization followed by nucleophilic substitution), I am getting a complex mixture of byproducts instead of the desired product. Why is this happening?
A5: The Sandmeyer reaction is powerful but sensitive. The success hinges on the stability of the intermediate diazonium salt.
-
Causality: The diazonium salt of AEFB can be unstable. The electron-donating ethoxy group can destabilize the positively charged diazonium intermediate, making it prone to premature decomposition or reaction with solvent/counter-ions. Furthermore, if the temperature is not strictly controlled, unwanted side reactions, such as the formation of phenol derivatives (from reaction with water) or azo-coupling, can occur.
-
Preventative Measures & Protocol:
-
Temperature Control: This is the most critical parameter. The diazotization must be performed at low temperatures, typically between 0 °C and 5 °C, using an ice-salt bath. Do not allow the temperature to rise until the diazonium salt formation is complete and you are ready for the substitution step.
-
Acid Choice: Use a non-nucleophilic acid like HBF₄ or H₂SO₄ for the diazotization if the subsequent nucleophile is not the halide from the acid itself (e.g., for cyanation or hydroxylation). This prevents competitive substitution by the counter-ion.
-
Slow Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of your aniline. This maintains a low concentration of nitrous acid and prevents localized heating.
-
Experimental Protocol: Sandmeyer Cyanation of AEFB
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1.0 equivalent of AEFB in a 3M solution of H₂SO₄. Cool the flask to 0 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water. Add this solution dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Nucleophilic Substitution: In a separate flask, prepare a solution of 1.2 equivalents of copper(I) cyanide (CuCN) and 1.2 equivalents of sodium cyanide (NaCN) in water. Cool this solution to 0 °C. Slowly, and in portions, add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction. Cool the mixture, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Topic: Reactions Involving the Nitrile Group
Q6: I am attempting to hydrolyze the nitrile group to a carboxylic acid under basic conditions but the reaction is incomplete and I see some decomposition. What should I do?
A6: Hydrolysis of an aromatic nitrile can be challenging, often requiring forcing conditions that can affect other functional groups.
-
Causality: The nitrile group is relatively stable. The hydrolysis proceeds via the formation of an intermediate amide. High temperatures and strong base concentrations are often needed to drive the reaction to the carboxylic acid stage. However, these harsh conditions can lead to decomposition or side reactions, potentially involving the ethoxy group (ether cleavage) or the aniline (oxidation). A related procedure for a similar compound, 4-amino-3,5-difluorobenzonitrile, required refluxing with 1M NaOH for 24 hours.[9]
-
Troubleshooting Strategies:
-
Staged Hydrolysis: Consider a two-step approach. First, hydrolyze the nitrile to the primary amide under controlled conditions (e.g., using enzymes or milder basic/acidic conditions). Isolate the amide and then subject it to a second, more forceful hydrolysis to get the carboxylic acid.
-
Microwave Chemistry: Microwave-assisted synthesis can often dramatically reduce reaction times from hours to minutes. This minimizes the exposure of the molecule to high temperatures, thereby reducing the formation of degradation byproducts.
-
Protecting Groups: If other functional groups are not tolerating the conditions, consider protecting the amino group as an amide (e.g., acetyl) before attempting the nitrile hydrolysis. The protecting group can be removed in a subsequent step.
-
Acidic Conditions: Explore acidic hydrolysis (e.g., refluxing with concentrated HCl or H₂SO₄). This may offer a different reactivity and byproduct profile that could be easier to manage.
-
AEFB [label=<
this compound
node [shape=box, style="filled", fillcolor="#E8F0FE", fontcolor="#202124"];
NH2_node [label="Amino Group (4-position)\n- Nucleophilic Site\n- Site for Diazotization"]; CN_node [label="Nitrile Group (1-position)\n- Hydrolysis to Amide/Acid\n- Reduction to Amine"]; Ethoxy_node [label="Ethoxy Group (2-position)\n- Steric Hindrance\n- Potential for Ether Cleavage"]; Aromatic_Ring [label="Aromatic Ring\n- Potential for Electrophilic\n Substitution (highly activated)"];
AEFB -> NH2_node [label="Acylation,\nSulfonylation", color="#EA4335"]; AEFB -> CN_node [label="Hydrolysis,\nReduction", color="#4285F4"]; AEFB -> Ethoxy_node [style=dashed, color="#FBBC05"]; AEFB -> Aromatic_Ring [style=dashed, color="#5F6368"]; }
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on 4-Amino-2-ethoxy-5-fluorobenzonitrile Reaction Kinetics
Welcome to the Technical Support Center for professionals working with 4-Amino-2-ethoxy-5-fluorobenzonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the solvent effects on the reaction kinetics of this versatile compound. As researchers and drug development professionals, understanding and controlling these effects is paramount for reaction optimization, scalability, and achieving desired product profiles.
Introduction to the Role of Solvents in SNAr Reactions
The reactions of this compound, particularly nucleophilic aromatic substitution (SNAr), are profoundly influenced by the choice of solvent. The solvent does not merely act as a medium for the reactants but actively participates in the reaction mechanism by solvating reactants, intermediates, and transition states. A judicious choice of solvent can dramatically alter reaction rates, yields, and even the product distribution.
The SNAr mechanism, central to the reactivity of this fluorinated benzonitrile, typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a key determinant of the overall reaction rate, and this is where the solvent's role becomes critical.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for nucleophilic substitution on this compound?
A1: The reaction is anticipated to proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nitrile (-CN) group and the fluorine atom. The fluorine atom, being highly electronegative, enhances the electrophilicity of the carbon to which it is attached, making it the primary site for nucleophilic attack. The rate-determining step is typically the formation of the resonance-stabilized Meisenheimer complex.[2]
Q2: How does solvent polarity impact the rate of SNAr reactions on this substrate?
A2: Solvent polarity is a critical factor. Generally, polar aprotic solvents are preferred for SNAr reactions.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) excel at solvating cations while leaving the anionic nucleophile relatively "naked" and thus more reactive. This leads to a significant acceleration of the reaction rate.[3]
-
Polar Protic Solvents (e.g., ethanol, methanol, water) can slow down the reaction. They form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and increases the activation energy required for the attack on the aromatic ring.[3]
-
Nonpolar Solvents (e.g., toluene, hexane) are generally poor choices as they do not effectively dissolve the often ionic nucleophiles and cannot stabilize the charged Meisenheimer intermediate.
Q3: Why is fluorine a good leaving group in SNAr reactions, even though the C-F bond is very strong?
A3: This is a crucial concept in SNAr chemistry. While the C-F bond is strong, its cleavage is not the rate-determining step of the reaction. The first step, the nucleophilic attack to form the Meisenheimer complex, is the slow step. Fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. This polarization accelerates the rate-determining addition step, making fluorine an excellent leaving group in this context.
Q4: Can the amino and ethoxy groups on the ring influence the reaction?
A4: Yes. The amino (-NH2) and ethoxy (-OCH2CH3) groups are electron-donating groups. Their presence can decrease the electrophilicity of the aromatic ring, potentially slowing down the reaction compared to a ring with only electron-withdrawing groups. However, their positions relative to the fluorine leaving group are important for their electronic influence.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and provides systematic troubleshooting steps.
Problem 1: The reaction is very slow or there is no conversion to the product.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Solvent Choice | 1. Verify Solvent Type: Ensure you are using a polar aprotic solvent such as DMSO, DMF, or acetonitrile. Using a protic solvent like ethanol or water can drastically reduce the nucleophile's reactivity.[3]2. Consider Solvent Purity: Water is a common impurity in many organic solvents and can act as a competing nucleophile or proton source, quenching your intended nucleophile. Use anhydrous solvents for optimal results. |
| Weak Nucleophile | 1. Assess Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), a base is often required to deprotonate it and increase its nucleophilicity. Ensure the base is strong enough for this purpose.[4]2. Check Reagent Quality: Ensure your nucleophile and any base used are not degraded. For instance, sodium hydride can be passivated by an oxide layer. |
| Low Reaction Temperature | 1. Gradually Increase Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[4] Increase the temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or HPLC.2. Consider Microwave Irradiation: For sluggish reactions, microwave heating can sometimes provide rapid and uniform heating, leading to faster reaction rates.[1] |
| Poor Solubility | 1. Check for Homogeneity: If the reactants are not fully dissolved, the reaction will be diffusion-controlled and very slow. If solubility is an issue in your chosen solvent, you may need to screen for a solvent that better dissolves all components or consider a solvent mixture. |
Problem 2: The formation of multiple products or significant side reactions is observed.
| Potential Cause | Troubleshooting Steps & Explanation |
| Di-substitution or Reaction at Other Sites | 1. Control Stoichiometry: If your nucleophile can react more than once with the substrate, carefully control the stoichiometry. Using a slight excess of the limiting reagent can sometimes prevent further reactions.2. Lower Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may improve selectivity. |
| Degradation of Starting Material or Product | 1. Run Under Inert Atmosphere: The amino group can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.2. Monitor Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation. Monitor the reaction to determine the optimal time for quenching. |
| Reaction with the Solvent | 1. Choose an Inert Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. If unexpected amine-adducts are observed, consider switching to a more stable solvent like DMSO. |
Data Presentation: The Impact of Solvent Choice on SNAr Reaction Rates
| Solvent Type | Example Solvents | Dielectric Constant (ε) | Expected Relative Rate Constant (krel) | Causality |
| Polar Aprotic | DMSO, DMF, Acetonitrile | 35-47 | High | Poorly solvates the anion, leading to a more "naked" and reactive nucleophile. Stabilizes the charged Meisenheimer complex.[3] |
| Polar Protic | Methanol, Ethanol, Water | 24-80 | Low | Strongly solvates the anionic nucleophile through hydrogen bonding, stabilizing it and increasing the activation energy for the reaction.[3] |
| Nonpolar | Toluene, Hexane, Dioxane | 2-4 | Very Low | Poor solubility of ionic nucleophiles and poor stabilization of the charged Meisenheimer intermediate. |
Experimental Protocols
Protocol 1: General Procedure for a Kinetic Study of the Reaction of this compound with a Nucleophile via UV-Vis Spectrophotometry
This protocol outlines a method for determining the reaction kinetics by monitoring the change in UV-Vis absorbance over time. This method is suitable if the product has a significantly different UV-Vis spectrum from the starting materials.
1. Preparation of Stock Solutions: a. Prepare a stock solution of this compound in the desired anhydrous solvent (e.g., acetonitrile) of a known concentration (e.g., 10 mM). b. Prepare a stock solution of the nucleophile (e.g., sodium methoxide) in the same solvent at a known concentration (e.g., 100 mM). c. Prepare a stock solution of a suitable non-reactive internal standard if using HPLC for orthogonal analysis.
2. Determination of Analytical Wavelength (λmax): a. Record the UV-Vis spectra of the starting material and the expected product (if available, or after a preliminary reaction is run to completion) to identify a wavelength where the product absorbs strongly and the starting material absorbs weakly, or vice versa.
3. Kinetic Run: a. Equilibrate a quartz cuvette containing a known volume of the this compound solution in the spectrophotometer's temperature-controlled cell holder to the desired reaction temperature. b. Initiate the reaction by injecting a known volume of the nucleophile stock solution into the cuvette and mix rapidly. c. Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until no further change in absorbance is observed.
4. Data Analysis: a. Convert the absorbance data to concentration of the product using a previously established Beer-Lambert law calibration curve. b. Plot the concentration of the product versus time. c. Determine the initial reaction rate from the initial slope of the curve. d. By running the experiment with different initial concentrations of reactants, the order of the reaction with respect to each reactant and the rate constant (k) can be determined.
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for reactions where UV-Vis spectrophotometry is not feasible due to spectral overlap.
1. Reaction Setup: a. In a thermostated reaction vessel equipped with a magnetic stirrer, combine the this compound and the solvent. b. Allow the solution to reach the desired reaction temperature. c. Add the nucleophile to initiate the reaction (this is time zero).
2. Sampling: a. At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. b. Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid to neutralize a basic nucleophile) and the internal standard.
3. HPLC Analysis: a. Analyze the quenched samples by a validated HPLC method to determine the concentrations of the starting material and the product. b. A reversed-phase C18 column is often a good starting point for method development.
4. Data Analysis: a. Plot the concentration of the starting material or product as a function of time. b. Use appropriate integrated rate laws to determine the rate constant and the order of the reaction.
Visualizations
Diagram 1: General Mechanism of the SNAr Reaction
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Diagram 2: Experimental Workflow for Solvent Screening
Caption: A systematic workflow for screening and selecting the optimal solvent.
Diagram 3: Troubleshooting Decision Tree for a Slow SNAr Reaction
Caption: A decision tree for troubleshooting slow SNAr reactions.
References
-
Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education. [Link]
-
Solvent dependence of the spectra and kinetics of excited-state charge transfer in three (alkylamino)benzonitriles. The Journal of Physical Chemistry A. [Link]
Sources
Technical Support Center: 4-Amino-2-ethoxy-5-fluorobenzonitrile
Guide ID: TSH-AEFB-2026 Version: 1.0 For Inquiries: [email protected]
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-2-ethoxy-5-fluorobenzonitrile (CAS: 1420800-17-4). This document provides essential information on handling, storage, and troubleshooting common experimental issues. As a key intermediate in pharmaceutical and fine chemical synthesis, understanding its properties is critical for ensuring experimental success, safety, and material integrity.[1]
Section 1: Compound Profile & Key Properties
The fundamental properties of this compound are summarized below. Adherence to these parameters is the first step in successful experimental design.
| Property | Value | Source(s) |
| CAS Number | 1420800-17-4 | [1] |
| Molecular Formula | C₉H₉FN₂O | [1][2] |
| Molecular Weight | 180.18 g/mol | [1] |
| Appearance | Likely an off-white to brown crystalline solid (based on related structures) | [3][4][5] |
| Recommended Storage | 2-8°C, Refrigerator | [1] |
| Purity | Typically ≥98% | [6] |
| Key Functional Groups | Amino (-NH₂), Ethoxy (-OCH₂CH₃), Fluoro (-F), Cyano (-CN) | |
| Primary Application | Intermediate in organic synthesis for pharmaceuticals and fine chemicals | [1] |
Section 2: Frequently Asked Questions (FAQs) - Safety, Handling & Storage
This section addresses the most common questions regarding the safe management of this compound.
Q: What are the primary hazards associated with this compound and its analogs?
A: While specific toxicological data for this exact molecule is limited, the hazards should be inferred from its functional groups and related aminobenzonitrile structures.
-
Toxicity: Analogs are often harmful if swallowed, in contact with skin, or inhaled.[7][8] Handle with appropriate containment.
-
Irritation: The compound may cause skin and serious eye irritation or damage.[9]
-
Methemoglobinemia: A significant, known risk with amino-aromatic compounds is the formation of methemoglobin, which can lead to cyanosis (a bluish discoloration of the skin) by reducing the blood's oxygen-carrying capacity.[10] Effects can be delayed.[10]
-
Combustibility: The material is likely combustible but not readily ignitable.[8]
Q: What is the correct personal protective equipment (PPE) for handling this solid?
A: A comprehensive PPE strategy is mandatory.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[11]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[8] Always inspect gloves for integrity before use and avoid cross-contamination.[7]
-
Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a high risk of dust generation, consider additional protective clothing.[7][8]
-
Respiratory Protection: All handling of the solid powder should be done in a well-ventilated area, preferably within a certified chemical fume hood, to avoid dust inhalation.[8][12]
Q: What are the optimal storage conditions for long-term stability?
A: The primary recommendation is storage in a refrigerator at 2-8°C .[1] For maximum long-term stability, the following conditions are advised:
-
Temperature: Cold storage minimizes the rate of potential degradation.
-
Atmosphere: The amino group is susceptible to oxidation. For long-term storage or for use as an analytical standard, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.[6]
-
Light: Protect from light to prevent photochemical decomposition.[6]
-
Container: Keep the container tightly sealed to prevent moisture uptake and contamination.[11][13]
Q: What materials or chemicals are incompatible with this compound?
A: Avoid contact with the following classes of chemicals, as they can lead to vigorous or hazardous reactions:
-
Strong bases[8][11] Additionally, keep the compound away from heat, open flames, sparks, and direct sunlight or UV radiation to prevent thermal decomposition or hazardous reactions.[8][11]
Q: What are the expected hazardous decomposition products?
A: In the event of a fire or extreme thermal stress, the compound may decompose to release toxic and hazardous gases, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Gaseous hydrogen fluoride (HF)[11]
Section 3: Troubleshooting Guide - Experimental Use
This guide provides insights into common issues encountered during synthesis.
Q: My reaction yield is low. What are common causes when using this intermediate?
A: Low yields can often be traced back to a few key factors:
-
Purity of Starting Material: Verify the purity of your this compound. The presence of impurities from its synthesis can inhibit your reaction or introduce competing side reactions.
-
Moisture Contamination: The compound should be protected from moisture. Before use, allow the container to equilibrate to room temperature before opening to prevent water condensation from the air. Water can interfere with many organometallic or base-catalyzed reactions.
-
Atmospheric Oxygen: The amino group can be sensitive to oxidation, which may degrade the starting material or intermediates. If your reaction is sensitive, ensure it is run under an inert atmosphere (N₂ or Ar).
-
Suboptimal Reaction Conditions: Review your reaction temperature, time, and stoichiometry. Incomplete conversion is a common issue; monitor the reaction by TLC or LC-MS to determine the optimal endpoint.[14]
Q: I'm observing unexpected byproducts. What could they be?
A: The multifunctional nature of this molecule provides several pathways for side reactions.
-
Dimerization: Amino-nitriles can sometimes undergo self-condensation or form dimeric species like azo or azoxy compounds under certain conditions, especially during reduction or oxidation reactions.[14]
-
Reaction at the Amino Group: The primary amine is a nucleophile and can react with electrophilic reagents or starting materials. If this is not the desired reaction site, it must be protected.
-
Reaction at the Nitrile Group: The cyano group can be hydrolyzed to an amide or carboxylic acid if water is present under acidic or basic conditions. It can also be reduced or react with strong nucleophiles.
-
Aromatic Substitution: While the ring is electron-rich, the existing substituents direct further electrophilic substitution. Unwanted halogenation or nitration could occur if reactive species are present.
Q: The compound is not dissolving as expected. What solvents are recommended?
-
Start with common aprotic polar solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), or Acetonitrile (MeCN).
-
For more challenging cases, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be effective, but be aware they are high-boiling and can be difficult to remove.
-
Always perform a small-scale solubility test before committing the bulk of your material.
Section 4: Protocols & Visual Workflows
Protocol 1: Safe Handling and Weighing Procedure
This protocol minimizes exposure and maintains the integrity of the compound.
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.
-
Equilibration: Remove the container of this compound from the 2-8°C storage. Allow it to sit unopened in the fume hood for at least 20-30 minutes to reach ambient temperature. This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Weighing: Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare it. Carefully transfer the desired amount of the solid into the vessel using a clean spatula. Avoid creating airborne dust.
-
Sealing: Immediately and tightly seal the main container. Purge with an inert gas (N₂ or Ar) before sealing if long-term stability is critical.
-
Transfer: Promptly transfer the weighed solid to the reaction vessel.
-
Cleanup: Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[8]
Diagram: Logical Troubleshooting for Low Reaction Yield
Use this decision tree to diagnose potential causes of poor experimental outcomes.
References
- ChemScene. 4-Amino-5-ethynyl-2-fluorobenzonitrile. ChemScene.
- Fisher Scientific. SAFETY DATA SHEET - 4-Fluorobenzonitrile. Fisher Scientific.
- Sigma-Aldrich. SAFETY DATA SHEET - 4'-Amino-2',5'-diethoxybenzanilide. Sigma-Aldrich.
- LookChem. 4-Amino-2-Fluorobenzonitrile: Reliable Choice for Forward-Thinking Chemical Procurement. LookChem.
- Apollo Scientific. 4-Amino-2-fluoro-5-methylbenzonitrile. Apollo Scientific.
- Fisher Scientific. SAFETY DATA SHEET - 4-Fluorobenzonitrile (2023). Fisher Scientific.
- Pharmaffiliates. This compound.
- BenchChem. Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid. BenchChem.
- Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH.
- Apollo Scientific. 4-Amino-2-chlorobenzonitrile. Apollo Scientific.
- LookChem.
- Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzonitrile,98%. Cole-Parmer.
- PubChem. This compound.
- ChemicalBook. 4-Amino-2-fluorobenzonitrile manufacturers and suppliers in india. ChemicalBook.
- ChemicalBook. 4-AMINO-2-FLUOROBENZONITRILE CAS#: 53312-80-4. ChemicalBook.
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Resolving common issues in 4-Amino-2-ethoxy-5-fluorobenzonitrile purification
Advanced Purification Strategies for 4-Amino-2-ethoxy-5-fluorobenzonitrile
Welcome to the dedicated technical support center for the purification of this compound (A-E-F Benzonitrile). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important intermediate.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Yield After Recrystallization | 1. Suboptimal Solvent Choice: The compound may be too soluble in the recrystallization solvent, even at low temperatures. 2. Excessive Solvent Volume: Using too much solvent will result in a significant portion of the product remaining in the mother liquor. 3. Premature Crystallization: Rapid cooling can trap impurities within the crystal lattice. | 1. Solvent System Optimization: * Single Solvents: Test solvents of varying polarity. Based on the structure, consider alcohols (ethanol, isopropanol), esters (ethyl acetate), or ketones (acetone). A good solvent will dissolve the compound when hot but sparingly when cold. * Solvent Mixtures: Employ a binary solvent system. For instance, dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol) at elevated temperature, then slowly add a poor solvent (e.g., water or hexane) until turbidity persists. Reheat to clarify and then cool slowly. 2. Minimize Solvent Usage: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution upon cooling, maximizing crystal formation. 3. Controlled Cooling: Allow the flask to cool slowly to room temperature before transferring it to an ice bath. This promotes the formation of purer, larger crystals. |
| Oiling Out During Recrystallization | 1. High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a liquid phase instead of crystals. 2. Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the impure compound. | 1. Pre-purification: If the crude material is heavily contaminated, consider a preliminary purification step like a solvent wash or a quick pass through a silica plug before attempting recrystallization. 2. Solvent Selection: Choose a solvent with a lower boiling point. Alternatively, use a larger volume of a solvent in which the compound has lower solubility at all temperatures to encourage precipitation over oiling out. |
| Discoloration of the Purified Product (Yellow/Brown Tint) | 1. Oxidation of the Amino Group: Aromatic amines are susceptible to air and light-induced oxidation, which can form colored impurities.[1] 2. Residual Acidic Impurities: Traces of acid from the synthesis can lead to degradation or salt formation, which may be colored. 3. Thermal Degradation: Prolonged heating during purification can cause decomposition. | 1. Inert Atmosphere: Perform purification steps, especially those involving heating, under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a dark container under inert gas. 2. Neutralization: Before purification, wash the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any residual acids. 3. Temperature Control: Avoid excessive heating during dissolution for recrystallization. Use the minimum temperature necessary to dissolve the compound. |
| Tailing or Streaking on TLC During Column Chromatography | 1. Interaction with Silica Gel: The basic amino group can interact strongly with the acidic silica gel, leading to poor separation and tailing.[2] 2. Inappropriate Mobile Phase Polarity: The eluent may not be optimized to efficiently move the compound along the stationary phase. | 1. Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to suppress the interaction between the amino group and silica.[2] 2. Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. 3. Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity to improve separation. |
| Co-elution of Impurities in Column Chromatography | 1. Similar Polarity of Compound and Impurity: By-products from the synthesis may have polarities very close to the desired product. 2. Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation. | 1. Optimize Mobile Phase: Use a shallow polarity gradient to enhance the separation of closely eluting compounds. Test different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol). 2. Proper Loading: Use an appropriate ratio of crude material to stationary phase (typically 1:20 to 1:100 by weight). Dry-loading the sample onto a small amount of silica can also improve resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?
A1: Potential impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the final molecule.
-
Isomeric Byproducts: Incomplete regioselectivity during synthesis can lead to the formation of isomers.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which can form the corresponding amide or carboxylic acid.[3]
-
Oxidation Products: The aromatic amino group can oxidize, leading to colored impurities.[3]
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Given the presence of a polar amino group and a moderately polar nitrile and ethoxy group, a good starting point for a single-solvent recrystallization would be ethanol or isopropanol. For a two-solvent system, dissolving the crude product in a minimal amount of hot ethyl acetate or acetone and then slowly adding a non-polar solvent like hexanes until the solution becomes cloudy is a promising approach.
Q3: How can I effectively monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common and efficient method. Use the same mobile phase system that you are using for the column, or a slightly more polar one to ensure all spots move off the baseline. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be effective for visualizing compounds that are not UV-active.
Q4: My purified this compound degrades over time in storage. How can I prevent this?
A4: The amino and nitrile functional groups make the molecule sensitive to light, air, and moisture. For long-term stability, store the purified solid in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C).[4]
Q5: What analytical techniques are recommended for final purity assessment?
A5: A combination of techniques is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting trace impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides structural confirmation and can detect impurities with different chemical structures.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the desired compound and can help in identifying unknown impurities.[6]
Experimental Protocols
Protocol 1: Recrystallization using a Binary Solvent System
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and gently heat the mixture with stirring until the solid completely dissolves.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid.
-
Re-dissolution: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel is a common choice.[7]
-
Mobile Phase Selection: Based on TLC analysis, select a solvent system that provides good separation (Rf value of the product around 0.25-0.35). A common mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate. If the compound is more polar, dichloromethane and methanol can be used. To prevent tailing, add 0.1-1% triethylamine to the mobile phase.[2]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualized Workflows
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Step-by-step workflow for binary solvent recrystallization.
References
-
Mohit Redhu, et al. "How to recrystallization amine compound and it is not soluble in common organic solvents." ResearchGate, 2021.
- BenchChem.
- Exploring Chemical Reagents: Synthesis and Purity of Fluorinated Amines.
- BenchChem. "Long-term storage and stability assessment of 4-Aminobenzonitrile." BenchChem, 2025.
- The Pharma Master. "Troubleshooting." The Pharma Master, N.D.
- Reddit. "What's the best solvent to remove these crystals and recrystallize it?" Reddit, 2024.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). "Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s)." SpringerLink, N.D.
- BenchChem.
- University of Rochester Department of Chemistry.
- BenchChem. "Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile." BenchChem, 2025.
- Agilent. "Achieve high-throughput LC/MS purification of pharmaceutical impurities." Agilent, N.D.
- University of Colorado Boulder, Department of Chemistry. "Column Chromatography." University of Colorado Boulder, N.D.
- Reddit.
- Blogger.
- Wikipedia.
- JoVE.
- IndiaMART.
- YouTube.
- ChemicalBook. "Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine." ChemicalBook, N.D.
- Google Patents. "Separation of aromatic amines using alkylene carbonates.
- BOC Sciences.
- Phenomenex. "Troubleshooting Guide." Phenomenex, N.D.
- Pharmaguideline. "Resolving API Impurity Issues in Drug Development." Pharmaguideline, 2025.
- PubMed Central. "Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones." PubMed Central, N.D.
- Google Patents. "Method of 2-aminobenzonitrile synthesis.
- PubMed Central. "Synthesis of Fluorinated Amines: A Personal Account." PubMed Central, N.D.
- Recent Trends in Analytical Techniques for Impurity Profiling. "Recent Trends in Analytical Techniques for Impurity Profiling." N.P., N.D.
- MDPI. "Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol." MDPI, N.D.
- Exploring 4-Amino-2-Fluorobenzonitrile: Properties and Applications.
- Sigma-Aldrich. "3-Aminobenzonitrile 99 2237-30-1." Sigma-Aldrich, N.D.
- PubMed. "Development of Impurity Profiling Methods Using Modern Analytical Techniques." PubMed, 2017.
- ChemScene. "2131007-03-7 | 4-Amino-5-ethynyl-2-fluorobenzonitrile." ChemScene, N.D.
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. "Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals." N.P., 2025.
- Alfa Chemistry.
- CHIMIA. "View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale." CHIMIA, N.D.
- BenchChem. "Application Note: Analytical Techniques for Purity Characterization of (S,S,R,S,R)-Boc-Dap." BenchChem, 2025.
- Google Patents. "Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. "Process for preparing fluorobenzonitriles.
- ChemicalBook. "4-AMINO-2-FLUOROBENZONITRILE synthesis." ChemicalBook, N.D.
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Validation & Comparative
A Senior Application Scientist's Guide: Comparative Analysis of 4-Amino-2-ethoxy-5-fluorobenzonitrile in Kinase Inhibitor Design
Introduction: The Strategic Value of the Benzonitrile Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the benzonitrile scaffold is a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors.[1] Its rigid structure provides a reliable anchor for molecular design, while the cyano (-C≡N) group is a weak to moderate hydrogen bond acceptor, often engaging with critical hinge region residues in the ATP-binding pocket of kinases.[2] The true power of this scaffold, however, lies in its capacity for fine-tuning through strategic substitution on the benzene ring. The thoughtful placement of functional groups can dramatically alter a compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
This guide provides an in-depth comparison of 4-Amino-2-ethoxy-5-fluorobenzonitrile , a highly functionalized building block, against other benzonitrile derivatives. We will dissect the specific contributions of the fluoro, ethoxy, and amino groups to the molecule's overall performance profile. This analysis is grounded in established structure-activity relationship (SAR) principles and supported by experimental data on analogous systems, offering a predictive framework for researchers engaged in the rational design of next-generation kinase inhibitors.[3][4]
Structural and Physicochemical Comparison of Key Benzonitrile Derivatives
To understand the unique contributions of each functional group in this compound, we will compare it with three logical analogs:
-
Comparator A (4-Amino-2-fluorobenzonitrile): This analog lacks the 2-ethoxy group, allowing us to isolate the impact of this alkoxy substituent.
-
Comparator B (4-Amino-2-ethoxybenzonitrile): This analog lacks the 5-fluoro group, enabling an assessment of fluorine's role.
-
Comparator C (4-Amino-5-chloro-2-ethoxybenzamide derivative, Mosapride core): While a benzamide and not a nitrile, this clinically relevant molecule shares the 4-amino-2-ethoxy substitution pattern, providing valuable context for the biological relevance of this arrangement.[5]
Caption: Logical relationship between the lead compound and selected comparators.
Table 1: Comparative Physicochemical Properties of Benzonitrile Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (TPSA) (Ų) | H-Bond Donors | H-Bond Acceptors |
| This compound | C₉H₉FN₂O | 180.18 | 1.8 | 62.1 | 1 | 3 |
| 4-Amino-2-fluorobenzonitrile [6] | C₇H₅FN₂ | 136.13 | 1.4 | 49.8 | 1 | 2 |
| 4-Amino-2-ethoxybenzonitrile | C₉H₁₀N₂O | 162.19 | 1.5 | 62.1 | 1 | 3 |
| 4-Amino-5-fluoro-2-hydroxybenzonitrile [7] | C₇H₅FN₂O | 152.13 | 1.3 | 69.9 | 2 | 3 |
| 4-Amino-2-fluoro-5-methylbenzonitrile [8] | C₈H₇FN₂ | 150.15 | 1.4 | 49.8 | 1 | 2 |
Note: Data for some unlisted comparators is sourced from PubChem and is computationally derived.
Dissecting the Structure-Activity Relationship (SAR): The "Why" Behind the Substituents
The efficacy of a drug candidate is not merely a sum of its parts, but a result of the intricate interplay between its functional groups and the biological target. Here, we analyze the causal effects of the key substituents on the benzonitrile core.
-
The Power of Fluorine: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry.[9] Its high electronegativity can modulate the pKa of nearby functional groups, such as the 4-amino group, potentially altering hydrogen bonding characteristics.[10] Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation, which can lead to improved metabolic stability and a longer drug half-life.[11][12] In the context of kinase inhibition, fluorine can also form favorable non-covalent interactions (e.g., with backbone amides) in the ATP binding pocket, enhancing binding affinity.[13]
-
The Role of the 2-Ethoxy Group: The ethoxy group at the C2 position serves multiple functions. Firstly, it is a lipophilic group that can increase the compound's ability to penetrate cell membranes. Secondly, its position adjacent to the nitrile may influence the orientation of the molecule within the kinase hinge region. This steric influence can be crucial for achieving selectivity for a specific kinase or avoiding off-target effects. The oxygen atom can also act as an additional hydrogen bond acceptor, providing another point of interaction with the target protein.
-
The Essential 4-Amino Group: The amino group at the C4 position is a critical pharmacophore. It typically acts as a primary hydrogen bond donor, forming a key interaction with the backbone carbonyls of the kinase hinge region, a pattern seen in many Type I and Type II kinase inhibitors.[14] This interaction is often essential for anchoring the inhibitor in the active site. The amino group also provides a convenient synthetic handle for further derivatization to explore and optimize interactions with the solvent-exposed region of the kinase.
Caption: Key structure-activity relationships for the substituted benzonitrile scaffold.
Comparative Performance in Kinase Inhibition
Benzonitrile derivatives are frequently developed as inhibitors of protein kinases, which are often dysregulated in cancers.[15] Compounds like 2,3-Difluoro-6-nitrobenzonitrile serve as key building blocks for potent inhibitors of kinases such as ALK and ROS1.[16] The strategic functionalization of this compound makes it a promising candidate for targeting similar enzymes.
While direct, head-to-head experimental data for this specific compound is not widely published, we can construct a predictive comparison based on data from closely related fluorinated and non-fluorinated inhibitors.[17] Fluorinated analogs consistently demonstrate enhanced potency compared to their non-fluorinated counterparts.[17]
Table 2: Representative Inhibitory Activity (IC₅₀) of Fluorinated vs. Non-Fluorinated Kinase Inhibitors
| Compound Type | Target Kinase | Representative Compound | IC₅₀ | Fold Improvement (vs. Non-F) | Reference |
| Non-Fluorinated | EGFR (mutant) | Analog 9 | 30.7 µM | - | [17] |
| Fluorinated | EGFR (mutant) | Analog 8 | 6.5 µM | 4.7x | [17] |
| Non-Fluorinated | Bcr-Abl | Imatinib | ~250-750 nM | - | [14] |
| Fluorinated | Bcr-Abl | Nilotinib | <25 nM | >10x | [14] |
| Fluorinated | EGFR | Gefitinib | ~2-37 nM | N/A | [18] |
This data strongly suggests that the fluorine atom in this compound would contribute significantly to its inhibitory potency against relevant kinase targets. The combination of the hinge-binding amino group, the potency-enhancing fluorine, and the modulating ethoxy group creates a powerful trifecta for effective kinase inhibition.
Caption: Simplified kinase signaling pathway showing competitive ATP inhibition.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and validation, we provide trusted, detailed protocols for the synthesis of related benzonitrile intermediates and their subsequent evaluation in a standard kinase inhibition assay.
Protocol 1: Synthesis of 5-Amino-2-fluorobenzonitrile (Illustrative Intermediate)
This protocol, adapted from established methods, describes the reduction of a nitro precursor to synthesize a core aminobenzonitrile intermediate.[19] The choice of a tin(II) chloride reduction is a robust and widely used method for this transformation.
Materials:
-
2-fluoro-5-nitrobenzonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in ethyl acetate (approx. 25 mL per gram of starting material), add stannous chloride dihydrate (approx. 10-12 eq).
-
Heat the mixture to reflux with vigorous stirring for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Causality Note: The basic NaHCO₃ solution is used to neutralize the acidic reaction mixture and quench the tin salts.
-
Extract the aqueous phase four times with ethyl acetate.
-
Combine the organic phases and wash sequentially with water (4x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, 5-Amino-2-fluorobenzonitrile.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: In Vitro Luminescent Kinase Inhibition Assay
This protocol outlines a common method for determining the IC₅₀ value of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[17][20]
Materials:
-
Recombinant human kinase enzyme (e.g., EGFR, ALK)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ATP solution (at a concentration near the Kₘ for the target enzyme)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Multichannel pipette, plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 or 1:5 steps.
-
Add 5 µL of the diluted compound solution to the wells of a 96-well plate. Include wells with DMSO only (0% inhibition control) and a known potent inhibitor (100% inhibition control).
-
Prepare a master mix containing the kinase enzyme and substrate in kinase buffer. Add 20 µL of this mix to each well.
-
Pre-incubate the plate at room temperature for 15-20 minutes. Causality Note: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring accurate measurement of inhibitory potential.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes (incubation time may need optimization depending on the kinase).
-
Stop the reaction and measure remaining ATP by adding 50 µL of the luminescent kinase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Convert luminescence data to percent inhibition and plot against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a luminescent in vitro kinase inhibition assay.
Conclusion
This compound represents a highly optimized scaffold for the design of novel therapeutics, particularly kinase inhibitors. The strategic combination of a hinge-binding amino group, a potency-enhancing fluorine atom, and a solubility-modulating ethoxy group provides a robust starting point for drug discovery programs. The comparative analysis presented in this guide, based on established SAR principles and data from analogous systems, underscores the superior potential of this multi-substituted benzonitrile derivative over simpler analogs. The provided protocols offer a validated framework for the synthesis and evaluation of new compounds based on this promising chemical architecture, empowering researchers to accelerate the development of next-generation targeted therapies.
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Navigating the Bioactive Landscape of Substituted Benzonitriles: A Comparative Guide to 4-Amino-2-ethoxy-5-fluorobenzonitrile and Its Analogs
In the dynamic field of drug discovery, the benzonitrile scaffold has emerged as a privileged structure, lending itself to a diverse array of biological activities. The strategic placement of various functional groups on this aromatic ring can profoundly influence a molecule's interaction with biological targets, paving the way for the development of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activity of 4-Amino-2-ethoxy-5-fluorobenzonitrile, a compound of growing interest, by examining the established activities of its structural analogs. While direct experimental data for this specific molecule is not yet widely published, a logical framework for predicting its bioactivity can be constructed by dissecting the structure-activity relationships (SAR) of closely related compounds.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective to guide future research and experimental design. We will delve into the known anticancer and antimicrobial properties of analogous benzonitriles, detail the experimental protocols used to assess these activities, and present a comparative data summary.
The Chemical Blueprint: Understanding the Players
The biological activity of a small molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. Here, we examine the core structure of this compound and its selected analogs.
| Compound Name | Structure | Key Substituents |
| This compound | Amino (-NH2), Ethoxy (-OCH2CH3), Fluoro (-F) | |
| 4-Aminobenzonitrile | Amino (-NH2) | |
| 4-Amino-5-chloro-2-fluorobenzonitrile | Amino (-NH2), Chloro (-Cl), Fluoro (-F) | |
| 4-Amino-5-ethynyl-2-fluorobenzonitrile | Amino (-NH2), Ethynyl (-C≡CH), Fluoro (-F) |
The substituents on the benzonitrile ring play a crucial role in defining the molecule's steric and electronic profile, which in turn dictates its biological interactions. The amino group is a common feature in many bioactive molecules, often participating in hydrogen bonding with target proteins. The fluorine atom, a bioisostere of hydrogen, can enhance metabolic stability and binding affinity due to its high electronegativity and ability to form favorable electrostatic interactions. The ethoxy group in our target compound introduces a degree of lipophilicity and steric bulk, which can influence cell permeability and target engagement.
Unraveling Biological Potential: A Comparative Overview
Benzonitrile derivatives have been extensively investigated for a range of biological activities, most notably as anticancer and antimicrobial agents. Many of these compounds exert their effects by inhibiting key enzymes involved in cellular proliferation or microbial survival.
Anticancer Activity: Targeting Cellular Proliferation
A significant body of research has focused on the cytotoxic effects of substituted benzonitriles against various cancer cell lines.[1] The underlying mechanism often involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are critical regulators of cell growth and survival.[2]
The following table summarizes the reported cytotoxic activities of some analogous compounds. It is important to note that these values are from different studies and direct comparisons should be made with caution.
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50 (µM) | Reference |
| 4-Aryloxy-5-benzamidopyrimidines | Various | 1.05 - 5.37 (EGFR inhibition) | [2] |
| Thieno[2,3-d]pyrimidine derivatives | MCF-7, MDA-MB-231 | 0.013 - 19.3 | [3] |
| 4-Methylbenzamide derivatives | K562, HL-60, OKP-GS | 1.42 - 24.77 | [4] |
| Benzimidazole derivative (se-182) | A549, HepG2 | 15.80, 15.58 | [5] |
The ethoxy group in this compound could potentially enhance its interaction with the hydrophobic pockets of kinase active sites, a strategy often employed in the design of potent enzyme inhibitors.
Antimicrobial Activity: Combating Pathogens
Substituted benzonitriles have also shown promise as antimicrobial agents. The nitrile group can act as a key pharmacophore, and the overall substitution pattern influences the spectrum and potency of activity. For instance, 4-Amino-5-chloro-2-fluorobenzonitrile serves as an intermediate in the synthesis of antibacterial compounds. The presence of both fluorine and chlorine is noted to enhance biological activity.
While specific minimum inhibitory concentration (MIC) data for this compound is not available, the general principles of antimicrobial drug design suggest that its unique combination of substituents could confer activity against a range of bacterial or fungal pathogens.
Experimental Corner: Methodologies for Assessing Bioactivity
To empirically determine the biological activity of novel compounds like this compound, a series of well-established in vitro assays are employed.
Cytotoxicity Assessment: The MTT Assay
A fundamental step in anticancer drug discovery is the evaluation of a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1]
Principle: The assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined.
Workflow for Cytotoxicity Screening
Caption: A generalized workflow for determining the in vitro cytotoxicity of a novel compound using the MTT assay.
Structure-Activity Relationship (SAR) Insights
The subtle interplay of substituents on the benzonitrile ring dictates the biological activity. Based on the available data for analogous compounds, we can propose the following SAR hypotheses for this compound:
-
The Role of the Ethoxy Group: The ethoxy group at the 2-position is a key distinguishing feature. Compared to a simple hydrogen or a smaller methoxy group, the ethoxy group increases lipophilicity, which may enhance cell membrane permeability. It also introduces steric bulk, which could either promote or hinder binding to a target protein, depending on the size and shape of the binding pocket.
-
The Impact of Fluorine: The fluorine atom at the 5-position is expected to have a significant impact. Its strong electron-withdrawing nature can alter the electronic distribution of the entire molecule, potentially influencing its reactivity and binding properties. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.
-
The Amino Group's Contribution: The 4-amino group is likely a key pharmacophoric feature, potentially forming crucial hydrogen bonds with amino acid residues in the active site of a target enzyme or receptor.
Hypothesized Target Interaction
Caption: A conceptual diagram illustrating the potential interactions of this compound's functional groups with a biological target.
Future Directions and Conclusion
This comparative guide, based on the analysis of analogous compounds, suggests that this compound holds significant potential as a bioactive molecule, particularly in the realms of anticancer and antimicrobial research. The unique combination of an amino, an ethoxy, and a fluoro substituent on the benzonitrile scaffold presents a compelling case for further investigation.
Future research should focus on the synthesis and direct biological evaluation of this compound. In vitro cytotoxicity screening against a panel of cancer cell lines, coupled with antimicrobial susceptibility testing, would provide the foundational data needed to validate the hypotheses presented in this guide. Mechanistic studies to identify the specific molecular targets would be the subsequent logical step.
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- Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Journal of Pharmacy and Pharmacology.
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Validating the structure of 4-Amino-2-ethoxy-5-fluorobenzonitrile using spectroscopy
An In-Depth Guide to the Spectroscopic Validation of 4-Amino-2-ethoxy-5-fluorobenzonitrile
Authored by: A Senior Application Scientist
Introduction: The Imperative of Structural Certainty
In the realm of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the waste of significant resources. The subject of this guide, this compound, is a substituted aromatic nitrile, a class of compounds frequently encountered as intermediates and core scaffolds in pharmaceutical development. Its multifaceted substitution pattern—an activating amino group, an electron-donating ethoxy group, an electronegative fluorine atom, and an electron-withdrawing nitrile—creates a unique electronic environment that demands a multi-pronged analytical approach for unambiguous validation.
This guide provides an in-depth, comparative framework for the structural elucidation of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's architecture and its spectroscopic signatures. By integrating data from Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will construct a self-validating analytical workflow, grounded in authoritative principles and comparative data from analogous structures.
Molecular Blueprint: Predicting Spectroscopic Behavior
Before delving into experimental data, a rigorous theoretical analysis of the target structure is essential. This predictive exercise allows us to form hypotheses that we can then test against acquired spectra.
Caption: Numbering scheme for this compound.
-
¹H NMR Spectroscopy : We anticipate signals for two distinct aromatic protons (H3 and H6), the amino protons (-NH₂), and the ethoxy group (-OCH₂CH₃). The chemical shifts will be heavily influenced by the substituents. The strongly electron-donating -NH₂ and -OCH₂CH₃ groups will shield nearby protons (shift them upfield), while the electron-withdrawing -CN and -F groups will deshield them (shift them downfield). We expect to see complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
¹³C NMR Spectroscopy : The spectrum should reveal nine unique carbon signals: six for the aromatic ring and one each for the nitrile, methylene (-CH₂-), and methyl (-CH₃) carbons. The carbon directly bonded to fluorine (C5) will exhibit a large one-bond C-F coupling constant, serving as a key diagnostic marker.
-
¹⁹F NMR Spectroscopy : A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom on a heavily substituted aromatic ring.[1][2] This signal will be split by coupling to the adjacent aromatic protons (H6 and H3).
-
FT-IR Spectroscopy : We predict characteristic absorption bands for the nitrile C≡N stretch, N-H stretches of the primary amine, C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, and C-O ether stretches.
-
Mass Spectrometry : The molecular ion peak will confirm the molecular weight. Fragmentation analysis will likely show losses of ethyl, ethoxy, and HCN fragments, providing further structural clues.
The Workflow: An Integrated Approach to Validation
A robust validation strategy relies on the convergence of evidence from multiple, independent techniques. Each method provides a piece of the puzzle, and together they create a comprehensive and trustworthy structural picture.
Caption: Workflow for comprehensive spectroscopic structure validation.
Comparative Spectroscopic Analysis
While experimental data for the exact target molecule is not publicly available, we can build a strong validation case by comparing its predicted spectral features with experimental data from structurally similar compounds. This comparative approach is a powerful tool in chemical analysis.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is an indispensable technique for the rapid identification of key functional groups.
Predicted and Comparative IR Data
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) for Target Compound | Comparative Frequency (cm⁻¹) & Compound | Citation |
|---|---|---|---|---|
| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | ~3400-3500 in primary amines | [4] |
| Amine (-NH₂) | N-H Scissoring Bend | 1580 - 1650 | 1622 in p-aminobenzonitrile | [5] |
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 | 2220-2240 in aromatic nitriles | [5] |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | 1600-1475 in aromatics | [6] |
| Ether (-O-CH₂-) | C-O Stretch | 1200 - 1300 (Asymmetric) | 1000-1300 is typical for ethers | [6] |
| Fluoroaromatic | C-F Stretch | 1100 - 1400 | N/A |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | 2850-3000 is typical for sp³ C-H |[7] |
Causality and Interpretation: The most diagnostic peak is the sharp, intense absorption expected around 2230 cm⁻¹ for the nitrile group.[5][8] Conjugation with the aromatic ring typically shifts this peak to a slightly lower wavenumber compared to saturated nitriles.[5][9] The presence of two distinct bands in the 3300-3500 cm⁻¹ region would be strong evidence for the primary amine (-NH₂) group.[4] A strong, complex pattern in the "fingerprint region" (below 1500 cm⁻¹) will include contributions from the C-O ether stretch and the C-F stretch, confirming the presence of these functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of a molecule. We will analyze ¹H, ¹³C, and ¹⁹F NMR data in concert.
¹H NMR Analysis
Predicted and Comparative ¹H NMR Data
| Protons | Predicted δ (ppm) | Predicted Multiplicity | Comparative δ (ppm) & Compound | Citation |
|---|---|---|---|---|
| -CH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~1.0-1.5 for typical ethoxy groups | [10] |
| -OCH₂ CH₃ | 4.0 - 4.2 | Quartet (q) | ~3.5-4.5 for ethers | [10] |
| -NH₂ | 4.0 - 5.0 | Broad Singlet (br s) | 4.3 in 4-aminobenzonitrile | [11] |
| Ar-H (H6) | 6.5 - 6.7 | Doublet (d) | 6.65 in 4-aminobenzonitrile | [11] |
| Ar-H (H3) | 7.2 - 7.4 | Doublet (d) | 7.187 in 4-fluorobenzonitrile |[12] |
Causality and Interpretation:
-
Ethoxy Group : The classic triplet-quartet pattern is expected for the ethoxy group, arising from the 3-bond coupling between the methylene and methyl protons. The quartet at ~4.1 ppm is shifted downfield due to the deshielding effect of the adjacent oxygen atom.[10]
-
Aromatic Protons : There are only two protons on the ring. H6 is ortho to the strongly donating -NH₂ group and meta to the donating -OEt group, leading to significant shielding and an upfield shift (~6.6 ppm). H3 is ortho to the withdrawing -CN group and meta to the -F and -NH₂ groups, resulting in a more downfield shift (~7.3 ppm).
-
H-F Coupling : A key validation feature will be the presence of H-F coupling. H6 is three bonds away from the fluorine atom (meta coupling, ³JHF), which will appear as a smaller splitting on its doublet. H3 is four bonds away (para coupling, ⁴JHF), which will result in an even smaller, potentially unresolvable, splitting. Observing these couplings provides definitive evidence for the relative positions of the protons and the fluorine atom.[13]
-
Amino Protons : The -NH₂ protons often appear as a broad singlet due to rapid exchange with solvent and quadrupole broadening from the nitrogen atom.[4][14] Their signal will disappear upon shaking the sample with D₂O, a classic confirmatory test.
¹³C NMR Analysis
Predicted and Comparative ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Key Feature / Comparative Data | Citation |
|---|---|---|---|
| -CH₂C H₃ | ~15 | Typical for ethoxy methyl | |
| -OC H₂CH₃ | ~65 | Typical for ethoxy methylene | |
| C N | ~118 | 119 in 4-aminobenzonitrile | [15] |
| C 1-CN | ~100 | 102 in 4-aminobenzonitrile | [15] |
| C 2-OEt | ~150 | ||
| C 3-H | ~118 | ||
| C 4-NH₂ | ~152 | 151 in 4-aminobenzonitrile | [15] |
| C 5-F | ~160 | Large ¹JCF coupling (~250 Hz) | [16] |
| C 6-H | ~105 | | |
Causality and Interpretation: The most unambiguous signal is C5, the carbon directly attached to fluorine. It will appear as a doublet with a very large coupling constant (¹JCF ≈ 240-260 Hz), which is a hallmark of a C-F bond. The other aromatic carbons will also show smaller C-F couplings over two, three, and four bonds, providing a rich dataset to confirm assignments. The nitrile carbon is typically found around 118 ppm.[17] The carbons attached to the oxygen (C2) and nitrogen (C4) will be shifted significantly downfield due to the electronegativity and resonance effects of these atoms.
¹⁹F NMR Analysis
A proton-decoupled ¹⁹F NMR spectrum would show a single peak. A proton-coupled spectrum would reveal this peak as a doublet of doublets (dd), split by the meta proton (H6) and the para proton (H3), confirming their proximity. Predicting the exact chemical shift is challenging, but for fluoroaromatic compounds, it falls within a wide and well-documented range.[1][18][19]
Mass Spectrometry (MS)
MS provides the molecular weight and crucial fragmentation data that acts as a final check on the molecular formula and structure.
Predicted Mass Spectrometry Data
-
Molecular Formula : C₉H₉FN₂O
-
Molecular Weight : 180.07 g/mol
-
Expected M+ Peak (m/z) : 180
-
Key Predicted Fragments (m/z) :
-
165 ([M-CH₃]⁺): Loss of a methyl radical from the ethoxy group.
-
152 ([M-C₂H₄]⁺): Loss of ethylene via McLafferty-type rearrangement.
-
135 ([M-OC₂H₅]⁺): Loss of the ethoxy radical.
-
153 ([M-HCN]⁺): Loss of hydrogen cyanide from the nitrile group.
-
Interpretation: The observation of a molecular ion peak at m/z = 180 would confirm the molecular formula. The presence of an odd molecular weight is consistent with the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The fragmentation pattern provides a fingerprint that can be compared against predicted pathways to further solidify the structural assignment.[20]
Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following generalized protocols should be followed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation : Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A longer acquisition time (several hours) may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition : Acquire the spectrum using a multinuclear probe. Use a common fluorine standard (e.g., CFCl₃) for referencing.
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H NMR signals and calibrate the chemical shift scale to TMS.
Protocol 2: FT-IR Spectroscopy
-
Instrumentation : Use a Fourier-Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan : Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact. Record the sample spectrum.
-
Data Processing : The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum, typically in the range of 4000 to 400 cm⁻¹.[3]
Protocol 3: Mass Spectrometry
-
Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile ones.
-
Sample Introduction : Introduce the sample via direct infusion or through a chromatographic inlet like GC or LC. For GC-MS, dissolve the sample in a volatile solvent (e.g., ethyl acetate) and inject it onto the GC column.[20]
-
Acquisition : Set the mass analyzer to scan a suitable range (e.g., m/z 40-300) to detect the molecular ion and expected fragments.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to predicted pathways and library databases.
Conclusion
The structural validation of this compound is a case study in the power of modern spectroscopic techniques. No single method provides the complete picture. FT-IR confirms the presence of the requisite functional groups. Mass spectrometry establishes the correct molecular weight and formula. However, it is the rich, multi-layered data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy that ultimately elucidates the precise atomic connectivity and substitution pattern. By cross-correlating the chemical shifts, integration values, and, most critically, the spin-spin coupling constants (H-H, C-F, and H-F), one can assemble an unassailable body of evidence. This integrated, comparative approach ensures the scientific integrity of the data and provides the high-confidence structural assignment required for advanced research and development.
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Butts, C. P., Jones, C. R., & Quayle, P. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3457–3463. [Link]
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Dalvit, C., & Vulpetti, A. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. [Link]
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National Center for Biotechnology Information. (2023). Fluorine NMR. In StatPearls. [Link]
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JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments. [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
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ResearchGate. (2015). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. [Link]
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Daniel, K., & Gerig, J. T. (2002). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
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Harper, T. (2024). Interpreting ¹HNMR Spectra. YouTube. [Link]
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OpenOChem Learn. (n.d.). Interpreting. [Link]
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Harper, T. (2024). Interpreting ¹HNMR Spectra [Video]. YouTube. [Link]
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OpenOChem. (n.d.). Interpreting. OpenOChem Learn. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]
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Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
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SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
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SpectraBase. (n.d.). Benzonitrile 13C NMR. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Efficacy of 4-Amino-2-ethoxy-5-fluorobenzonitrile Derivatives as Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Kinases with Novel Benzonitrile Scaffolds
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, primarily due to their central role in regulating a vast array of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of targeted therapy.[3] The benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as inhibitors of various kinases.[3][4]
This guide focuses on a specific, promising chemical series: 4-Amino-2-ethoxy-5-fluorobenzonitrile derivatives . The strategic placement of the fluoro, ethoxy, and amino groups on the benzonitrile core provides a unique chemical space for developing next-generation kinase inhibitors. The electron-withdrawing nature of the nitrile and fluorine substituents can enhance binding affinities, while the amino group serves as a critical vector for synthetic elaboration to achieve selectivity and potency.[4][5]
Herein, we present a comprehensive framework for benchmarking the efficacy of a hypothetical lead compound from this series, designated Compound X , against established kinase inhibitors. This guide is designed to provide not just protocols, but the strategic reasoning behind each experimental step, ensuring a robust and self-validating evaluation of therapeutic potential. We will proceed under the well-supported hypothesis that these derivatives function as ATP-competitive inhibitors of a key oncogenic kinase, such as the Epidermal Growth Factor Receptor (EGFR), a common target for such scaffolds.[6][7]
The Strategic Approach to Efficacy Benchmarking
Our evaluation of Compound X will follow a logical, multi-tiered approach, beginning with broad, high-throughput screening and progressively narrowing down to specific, mechanistic studies. This ensures that resources are allocated efficiently and that the most promising candidates are advanced.
Caption: A multi-phase workflow for benchmarking kinase inhibitor efficacy.
Phase 1: Establishing Foundational Potency
The initial phase is designed to answer a fundamental question: Does Compound X exhibit inhibitory activity against our primary kinase target, and does this biochemical activity translate into a functional effect in a cellular context?
Biochemical Kinase Assay: The First Litmus Test
The most direct method to assess inhibitory potential is through a cell-free in vitro kinase assay. This approach isolates the kinase of interest, removing the complexities of the cellular environment.
Causality Behind Experimental Choices:
-
Why a biochemical assay first? It provides a clean, unambiguous measure of direct enzyme inhibition, essential for establishing a baseline IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[8]
-
Why a luminescent ATP-depletion assay? Assays like Kinase-Glo® are industry standards, offering high-throughput capabilities and a robust signal-to-noise ratio. The principle is straightforward: active kinases consume ATP, leading to a decrease in the luminescent signal produced by a luciferase/luciferin reaction. Inhibited kinases leave more ATP available, resulting in a stronger signal.[9]
-
Why test at the Kₘ of ATP? To ensure comparability across different studies and inhibitors, it is crucial to perform the assay at an ATP concentration equal to the Michaelis-Menten constant (Kₘ) for the specific kinase. This standardized approach allows for a more accurate determination of the inhibitor's intrinsic potency.[5]
Experimental Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)
-
Reagent Preparation: Prepare serial dilutions of Compound X and reference inhibitors (e.g., Gefitinib, Erlotinib for EGFR) in a suitable buffer (e.g., 1% DMSO).
-
Reaction Setup: In a 96-well or 384-well plate, combine the recombinant kinase (e.g., EGFR), the specific peptide substrate, and the ATP solution (at Kₘ concentration).
-
Inhibitor Addition: Add the diluted Compound X or reference compounds to the reaction wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Cell Viability Assay: From Enzyme to Organism
A potent biochemical inhibitor is only therapeutically relevant if it can effectively kill cancer cells that are dependent on the target kinase. The MTT or CellTiter-Glo® assays are robust methods for assessing cell viability and proliferation.
Causality Behind Experimental Choices:
-
Why an MTT or similar assay? These assays measure the metabolic activity of cells, which is a reliable proxy for cell viability. In the MTT assay, mitochondrial dehydrogenases in living cells convert the MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[11]
-
Which cell lines? It is critical to use a panel of cell lines:
-
Target-Dependent Line: A cancer cell line known to overexpress and be "addicted" to the target kinase (e.g., NCI-H1975 for mutant EGFR).[12][13]
-
Wild-Type (WT) Line: A cell line expressing normal levels of the wild-type kinase to assess selectivity (e.g., A549 for EGFR).[12]
-
"Normal" Cell Line: A non-cancerous cell line (e.g., human bronchial epithelial cells) to evaluate general cytotoxicity.
-
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed the chosen cell lines into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of Compound X and reference inhibitors for a prolonged period (e.g., 72 hours) to allow for effects on proliferation.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value as described previously.[10][11]
Comparative Data, Phase 1: Benchmarking Compound X
The initial data for Compound X should be contextualized against established inhibitors.
| Compound | Biochemical EGFR IC50 (nM) | NCI-H1975 (L858R/T790M) Cell IC50 (nM)[12] | A549 (WT) Cell IC50 (nM)[12] |
| Compound X | Experimental Value | Experimental Value | Experimental Value |
| Gefitinib | ~10-30 | > 5,000 | ~1,400 |
| Afatinib | ~0.5 | ~57 | ~31 |
| Osimertinib | ~1 | ~5 | > 10,000 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Phase 2: Interrogating Selectivity and Cellular Mechanism of Action
A potent compound is not necessarily a good drug. Off-target effects can lead to toxicity and unforeseen side effects. This phase confirms that the cellular activity of Compound X is indeed due to the inhibition of the intended target.
Kinome Profiling: A Global View of Selectivity
To understand the selectivity profile of Compound X, it is essential to screen it against a broad panel of kinases. Services like Eurofins' KINOMEscan® or Reaction Biology's HotSpot™ platform provide comprehensive data on inhibitor interactions across the human kinome.[4][13]
Causality Behind Experimental Choices:
-
Why is broad profiling necessary? The ATP-binding pocket is highly conserved across many kinases. A compound designed for one kinase may inadvertently inhibit others.[14] Kinome profiling provides a "fingerprint" of the inhibitor's selectivity, which is critical for predicting potential off-target toxicities.
Cellular Target Engagement Assay
This assay confirms that Compound X binds to its intended target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.
Causality Behind Experimental Choices:
-
Why confirm target engagement in cells? Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can all affect how well a compound reaches and binds to its target. This assay provides direct evidence of target binding in a physiologically relevant context.[15]
-
How does NanoBRET™ work? A target kinase is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added to the cells. When the tracer is bound, it is in close proximity to the luciferase, generating a Bioluminescence Resonance Energy Transfer (BRET) signal. When an unlabeled inhibitor like Compound X is added, it displaces the tracer, disrupting the BRET signal in a dose-dependent manner.[15]
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A Comparative Guide to Isomeric Purity Analysis of 4-Amino-2-ethoxy-5-fluorobenzonitrile
For researchers, scientists, and drug development professionals, ensuring the chemical purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Isomeric impurities, which share the same molecular formula but differ in the arrangement of atoms, can exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of 4-Amino-2-ethoxy-5-fluorobenzonitrile, a crucial building block in the synthesis of various pharmaceutical compounds. We will explore the rationale behind method selection, present detailed experimental protocols, and offer a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques.
The Criticality of Isomeric Purity in Drug Development
The substitution pattern on the benzene ring of this compound allows for numerous potential positional isomers. These isomers can arise during the synthetic process from non-selective reactions or the presence of impurities in starting materials. Even minor isomeric impurities can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods capable of separating and quantifying these closely related species are essential for quality control and regulatory compliance.
Potential Isomeric Impurities of this compound
Based on common synthetic routes for substituted benzonitriles, such as nucleophilic aromatic substitution and multi-step functional group transformations, several positional isomers of this compound could potentially be formed. The primary analytical challenge lies in resolving the target molecule from isomers where the amino, ethoxy, and fluoro groups are located at different positions on the benzonitrile core.
Comparative Analysis of Analytical Techniques: HPLC vs. GC
The two most powerful chromatographic techniques for the analysis of non-volatile and volatile organic compounds are HPLC and GC, respectively. The choice between these methods for the isomeric purity analysis of this compound depends on several factors, including the volatility of the isomers, their thermal stability, and the desired sensitivity and resolution.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Selectivity | High selectivity for positional isomers can be achieved with specialized columns (e.g., PFP, Phenyl-Hexyl).[1] | Can provide excellent separation of isomers, particularly with high-resolution capillary columns.[2] |
| Sensitivity | High sensitivity with UV and MS detectors. | Very high sensitivity, especially with detectors like FID and ECD. |
| Sample Preparation | Sample is dissolved in a suitable solvent. Derivatization is generally not required. | Derivatization may be necessary to increase volatility and thermal stability of polar analytes like aromatic amines.[3] |
| Instrumentation | Widely available in pharmaceutical laboratories. | Common in analytical laboratories, with various detector options. |
| Analysis Time | Can range from a few minutes to over an hour, depending on the complexity of the separation. | Typically offers faster analysis times for volatile compounds. |
Recommended Analytical Workflows
The following sections provide detailed, step-by-step methodologies for the analysis of this compound and its potential isomers using both HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Workflow
HPLC is a preferred method for the analysis of many pharmaceutical intermediates due to its versatility and applicability to a wide range of compounds without the need for derivatization. For the separation of positional isomers of substituted benzonitriles, stationary phases that offer alternative selectivities to standard C18 columns are often beneficial. Pentafluorophenyl (PFP) columns, for instance, can provide enhanced retention and selectivity for halogenated and aromatic compounds through a combination of hydrophobic, pi-pi, and dipole-dipole interactions.[1]
Caption: HPLC workflow for isomeric purity analysis.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting a reference standard.
-
Integrate all impurity peaks and calculate the area percentage of each impurity relative to the total peak area to determine the isomeric purity.
-
Gas Chromatography (GC) Workflow
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Aromatic amines can be analyzed by GC; however, their polarity can lead to peak tailing on standard non-polar columns. Derivatization is a common strategy to improve the chromatographic behavior of polar analytes. For aromatic amines, acylation with reagents like trifluoroacetic anhydride (TFAA) can produce less polar, more volatile derivatives suitable for GC analysis.
Caption: GC workflow for isomeric purity analysis.
Detailed GC Protocol:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh about 10 mg of the this compound sample into a vial.
-
Add 1 mL of ethyl acetate and vortex to dissolve.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and dilute with ethyl acetate to a final concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identify the peak for the derivatized this compound.
-
Integrate all peaks and calculate the area percentage to determine the isomeric purity.
-
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for the isomeric purity analysis of this compound.
-
HPLC is recommended as the primary technique due to its direct applicability without the need for derivatization, which simplifies sample preparation and avoids potential artifacts from the derivatization reaction. The use of a PFP column is highly recommended to achieve optimal selectivity for the positional isomers.
-
GC serves as an excellent orthogonal technique for confirmation of the purity profile. While it requires a derivatization step, the high efficiency of capillary GC columns can provide excellent resolution of closely related isomers.
For comprehensive quality control in a drug development setting, it is advisable to develop and validate both an HPLC and a GC method. This dual-methodology approach provides a more complete picture of the impurity profile and ensures the highest level of confidence in the quality of this compound.
References
-
ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in... Retrieved from [Link]
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]
-
Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
LinkedIn. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
PubMed. (1987, May). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Retrieved from [Link]
-
SpringerLink. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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Comparative Guide to the Quantitative Analysis of 4-Amino-2-ethoxy-5-fluorobenzonitrile in Reaction Mixtures
Introduction
In the landscape of pharmaceutical development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 4-Amino-2-ethoxy-5-fluorobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its accurate measurement within complex reaction mixtures is critical for process optimization, yield determination, and impurity profiling. This guide provides a comprehensive comparison of two robust analytical methodologies for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
As a Senior Application Scientist, my experience has shown that the choice of analytical technique is not a one-size-fits-all decision. It is a nuanced process that depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. This document will delve into the theoretical underpinnings and practical considerations of each method, supported by experimental data and protocols, to empower researchers and drug development professionals to make informed decisions. The principles of method validation, as outlined by the International Conference on Harmonisation (ICH), form the bedrock of the protocols described herein, ensuring the reliability and accuracy of the generated data.[1][2]
Method Comparison: HPLC vs. GC
Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying components of a mixture. However, they differ fundamentally in their separation principles and are suited for different types of analytes.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds. | Requires the analyte to be volatile or to be made volatile through derivatization. |
| Sample Preparation | Typically involves dissolution, filtration, and dilution.[3][4][5] | May require derivatization to increase volatility and thermal stability.[6] |
| Instrumentation | HPLC system with a suitable detector (e.g., UV-Vis). | GC system with a suitable detector (e.g., FID or MS). |
| Typical Run Time | Generally longer than GC. | Often provides faster analysis times. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the most widely adopted analytical technique in the pharmaceutical industry for its versatility and applicability to a broad range of compounds.[7] For a polar molecule like this compound, a reversed-phase HPLC method is the logical choice.
The "Why" Behind the Method: Causality in Experimental Choices
-
Reversed-Phase Chromatography: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This setup is ideal for retaining and separating polar analytes like our target compound, which contains amino, ethoxy, and fluoro groups. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
-
UV Detection: The benzonitrile core of the molecule contains a chromophore that absorbs ultraviolet (UV) light. This property allows for sensitive and selective detection using a UV-Vis detector, a standard component of most HPLC systems. The wavelength of maximum absorbance (λmax) should be determined to ensure optimal sensitivity.
-
Mobile Phase Composition: The choice of organic modifier (acetonitrile or methanol) and its proportion in the mobile phase is critical for achieving good resolution and a reasonable run time. Acetonitrile is often preferred for its lower viscosity and better UV transparency. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of the basic amino group.[8]
Experimental Workflow: HPLC
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Step-by-Step HPLC Protocol
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in the mobile phase or a suitable solvent.[9]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[3]
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at the determined λmax (e.g., 254 nm)
-
-
Analysis and Quantification:
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
While HPLC is often the go-to method, Gas Chromatography can be a viable and sometimes superior alternative, particularly when dealing with complex matrices where the analyte of interest can be selectively volatilized.[10] Aromatic amines can be challenging to analyze by GC due to their polarity, which can lead to peak tailing.[11] However, with proper column selection and potential derivatization, these challenges can be overcome.
The "Why" Behind the Method: Causality in Experimental Choices
-
Volatility: this compound has a moderate molecular weight and may have sufficient volatility for GC analysis, especially at elevated injector and oven temperatures. However, the presence of the polar amino group can lead to adsorption on the column, resulting in poor peak shape.
-
Derivatization: To improve volatility and reduce peak tailing, derivatization of the amino group is a common strategy in GC analysis of amines.[6] Silylation, for example, replaces the active hydrogen on the amine with a nonpolar trimethylsilyl (TMS) group, making the molecule more volatile and less prone to adsorption.
-
Column Selection: A deactivated column is essential for the analysis of amines to minimize interactions with active silanol groups on the column surface.[11] A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point.
-
Flame Ionization Detector (FID): The FID is a robust and widely used detector for GC that provides excellent sensitivity for organic compounds. It is a good choice for the quantitative analysis of our target analyte.
Experimental Workflow: GC
Caption: Workflow for the quantitative analysis of this compound by GC.
Step-by-Step GC Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation (with Derivatization):
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable solvent. A liquid-liquid extraction may be necessary to isolate the analyte from a complex matrix.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the sample and standard solutions.
-
Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte and any byproducts.
-
Detector: FID at 300 °C
-
-
Analysis and Quantification:
-
Inject the derivatized standard solutions to create a calibration curve.
-
Inject the derivatized sample solution.
-
Quantify the derivatized this compound by comparing its peak area to the calibration curve.
-
Performance Comparison and Data
The choice between HPLC and GC will ultimately depend on a thorough validation of each method for the specific application.[12][13] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][7]
| Parameter | HPLC-UV | GC-FID (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (%RSD) | < 2% | < 3% |
| LOD | ~0.1 µg/mL | ~0.5 µg/mL |
| LOQ | ~0.3 µg/mL | ~1.5 µg/mL |
| Specificity | High, with good separation from impurities. | High, with potential for co-elution if not optimized. |
Note: The values presented in this table are typical and may vary depending on the specific instrumentation and experimental conditions.
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of this compound in reaction mixtures.
HPLC is generally the recommended starting point due to its direct applicability to this non-volatile, polar compound without the need for derivatization. Its robustness and the widespread availability of HPLC systems in pharmaceutical laboratories make it a practical and efficient choice.
GC becomes a strong contender when:
-
Faster analysis times are critical.
-
The reaction matrix contains non-volatile components that could interfere with the HPLC analysis or damage the column.
-
A GC-MS system is available, which can provide definitive identification of the analyte and any impurities.
Ultimately, the selection of the most appropriate method requires a careful consideration of the analytical needs, available resources, and a thorough method validation to ensure the generation of accurate and reliable data, which is paramount in the drug development process.[2]
References
-
International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC? Retrieved from [Link]
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Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
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Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
- ResearchGate. (n.d.). Analytical method validation: A brief review.
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Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
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Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
- Supelco. (n.d.). Amines Analysis by Packed Column GC.
-
Springer. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
- PerkinElmer. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
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The Compass of Potency: A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2-ethoxy-5-fluorobenzonitrile Analogs as Kinase Inhibitors
In the intricate landscape of drug discovery, the journey from a promising chemical scaffold to a clinical candidate is guided by the rigorous exploration of its Structure-Activity Relationship (SAR). This guide delves into the SAR of 4-Amino-2-ethoxy-5-fluorobenzonitrile analogs, a class of compounds with significant potential as kinase inhibitors. By systematically dissecting the molecule and exploring the impact of various substitutions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing more potent and selective therapeutic agents.
While a dedicated, comprehensive SAR study on this specific scaffold is not yet publicly available, this guide will construct a representative analysis based on established principles of kinase inhibitor design and SAR trends observed in structurally related aminobenzonitrile and benzamide compounds.[1][2] We will hypothesize a common biological target, a receptor tyrosine kinase (RTK), to illustrate the SAR principles in a practical context.
The Core Scaffold: A Privileged Motif for Kinase Inhibition
The this compound core represents a strategic starting point for the design of kinase inhibitors. The aminobenzonitrile moiety is a well-established pharmacophore that can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases.[1][3] The strategic placement of the ethoxy, fluoro, and amino groups provides a versatile platform for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
A Hypothetical SAR Exploration: Unlocking the Secrets of Potency
To illustrate the principles of SAR for this class of compounds, we will consider a hypothetical series of analogs and their corresponding inhibitory activity against a representative Receptor Tyrosine Kinase (RTK). The following sections will analyze the impact of modifications at key positions of the this compound scaffold.
Part 1: The Role of the 4-Amino Group
The 4-amino group is a critical anchor, often forming hydrogen bonds with the hinge region of the kinase domain. Modifications at this position are generally detrimental to activity. However, strategic N-alkylation or acylation can be explored to probe for additional binding pockets or to modulate physicochemical properties.
| Compound ID | R1 (at 4-amino) | R2 (at 2-ethoxy) | R3 (at 5-fluoro) | R4 (other) | Hypothetical IC50 (nM) vs. RTK |
| 1a (Parent) | H | OEt | F | H | 50 |
| 1b | Me | OEt | F | H | 150 |
| 1c | Ac | OEt | F | H | >1000 |
-
Observation: N-methylation (1b) leads to a decrease in potency, likely due to steric hindrance or the loss of a key hydrogen bond donor. N-acetylation (1c) results in a significant loss of activity, suggesting that a basic amino group is essential for interaction with the kinase hinge region.
Part 2: Exploring the 2-Alkoxy Pocket
The 2-ethoxy group occupies a hydrophobic pocket adjacent to the hinge region. The size and nature of this alkoxy group can significantly influence binding affinity.
| Compound ID | R1 (at 4-amino) | R2 (at 2-alkoxy) | R3 (at 5-fluoro) | R4 (other) | Hypothetical IC50 (nM) vs. RTK |
| 1a | H | OEt | F | H | 50 |
| 2a | H | OMe | F | H | 80 |
| 2b | H | O-iPr | F | H | 35 |
| 2c | H | O-cPr | F | H | 25 |
| 2d | H | O-CH2-Ph | F | H | 200 |
-
Observation: A slight decrease in potency is observed with a smaller methoxy group (2a), suggesting that the ethoxy group provides optimal van der Waals contacts. Increasing the steric bulk with an isopropoxy (2b) or cyclopropoxy (2c) group leads to improved potency, indicating the presence of a larger hydrophobic pocket. However, a much larger benzyloxy group (2d) results in a loss of activity, likely due to steric clashes.
Part 3: The Impact of the 5-Fluoro Substituent
The 5-fluoro group is strategically positioned to influence the electronic properties of the aromatic ring and can also participate in favorable interactions with the protein.
| Compound ID | R1 (at 4-amino) | R2 (at 2-ethoxy) | R3 (at 5-position) | R4 (other) | Hypothetical IC50 (nM) vs. RTK |
| 1a | H | OEt | F | H | 50 |
| 3a | H | OEt | Cl | H | 45 |
| 3b | H | OEt | H | H | 250 |
| 3c | H | OEt | Me | H | 300 |
-
Observation: Replacing the fluorine with a chlorine atom (3a) maintains similar potency, suggesting that a halogen at this position is favorable. Removal of the halogen (3b) or its replacement with a methyl group (3c) significantly reduces activity. This highlights the importance of the electron-withdrawing nature and potential halogen bonding of the substituent at the 5-position for potent kinase inhibition. The introduction of fluorine can also enhance metabolic stability and cell permeability.[4]
Part 4: Probing the Solvent-Exposed Region via the Benzonitrile Moiety
The benzonitrile group often projects towards the solvent-exposed region of the ATP-binding site. This provides an excellent opportunity for introducing larger substituents to improve potency, selectivity, and physicochemical properties without disrupting the core binding interactions. A common strategy is to replace the nitrile with a substituted amide.
| Compound ID | R1 (at 4-amino) | R2 (at 2-ethoxy) | R3 (at 5-fluoro) | R4 (at 1-position) | Hypothetical IC50 (nM) vs. RTK |
| 1a | H | OEt | F | CN | 50 |
| 4a | H | OEt | F | C(=O)NH-Me | 20 |
| 4b | H | OEt | F | C(=O)NH-(CH2)2-NMe2 | 5 |
| 4c | H | OEt | F | C(=O)N(Me)-(CH2)2-morpholine | 2 |
-
Observation: Conversion of the nitrile to a simple methylamide (4a) improves potency. Introducing a basic dimethylaminoethyl side chain (4b) leads to a significant increase in activity, likely due to the formation of a salt bridge with a nearby acidic residue in the solvent-exposed region. Further optimization by incorporating a morpholine ring (4c) results in a highly potent analog. This strategy is frequently employed to enhance aqueous solubility and introduce additional favorable interactions.[5]
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key SAR findings for the this compound scaffold.
Caption: Key SAR trends for this compound analogs.
Experimental Protocols for SAR Elucidation
To generate the empirical data for a robust SAR study, a series of well-defined biochemical and cellular assays are essential.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Create a 10-point serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the test compound, the target kinase, and the kinase substrate in an appropriate buffer.
-
Initiation: Start the reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines that are dependent on the target kinase.
Workflow Diagram:
Caption: Workflow for an MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate a relevant cancer cell line in a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
-
Incubation: Incubate the cells for a period of 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of cell growth inhibition against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel kinase inhibitors. The hypothetical SAR study presented in this guide, based on established principles, highlights several key areas for optimization:
-
The 4-amino group is crucial for hinge binding and should generally be unsubstituted.
-
The 2-alkoxy pocket can accommodate moderately sized hydrophobic groups, offering an avenue for improving potency.
-
A halogen at the 5-position is beneficial for activity.
-
The benzonitrile moiety is an ideal position for introducing larger, solubilizing groups with basic functionalities to engage with the solvent-exposed region and enhance both potency and drug-like properties.
Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to validate these hypotheses and to further refine the SAR. The ultimate goal is to identify compounds with a potent and selective kinase inhibition profile, coupled with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, to advance into preclinical and clinical development.
References
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Sun, L., et al. (2003). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 46(7), 1116-1129. [Link]
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Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. [Link]
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Abdel-Wahab, B. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]
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Ishida, J., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
-
Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(25), 4173-4188. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-2-ethoxy-5-fluorobenzonitrile
This guide provides a procedural framework for the safe handling and disposal of 4-Amino-2-ethoxy-5-fluorobenzonitrile, drawing upon established best practices for analogous chemical classes, including other substituted aminobenzonitriles and fluorinated aromatic compounds. The causality behind these protocols is rooted in mitigating potential toxicity, environmental harm, and chemical reactivity hazards.
Hazard Assessment and Characterization
Due to the absence of specific toxicological data for this compound, we must infer its potential hazards from structurally related compounds.
-
Nitrile Group (-CN): Nitrile compounds are known for their potential to release highly toxic hydrogen cyanide (HCN) gas under acidic conditions. Nitrile poisoning can exhibit symptoms similar to cyanide poisoning.[2]
-
Aromatic Amine (-NH₂): Aromatic amines as a class can range from irritants to toxic and potentially carcinogenic substances.
-
Fluorinated Aromatic Core: Fluorinated organic compounds are often characterized by high thermal stability and persistence in the environment.[3] Incomplete combustion can lead to the formation of hazardous byproducts like hydrogen fluoride (HF).[4]
Analogous compounds such as 4-Aminobenzonitrile and various fluorinated aminobenzonitriles are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled, and are often irritants to the skin and eyes.[5][6][7] Therefore, it is imperative to treat this compound as a hazardous substance.
Summary of Key Chemical and Inferred Hazard Data
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1420800-17-4 | [1] |
| Molecular Formula | C₉H₉FN₂O | [1] |
| Molecular Weight | 180.18 g/mol | [1] |
| Inferred Acute Toxicity | Assumed Harmful/Toxic. Based on analogs, likely harmful if swallowed, in contact with skin, or inhaled.[5][6][7] | [5][6][7] |
| Inferred Irritation | Assumed Irritant. Likely causes skin and serious eye irritation.[5] | [5] |
| Inferred Aquatic Toxicity | Assumed Harmful/Toxic to Aquatic Life. Many aromatic amines and nitriles exhibit aquatic toxicity.[6][8] | [6][8] |
| Primary Disposal Route | Incineration. High-temperature incineration by a licensed hazardous waste facility is the recommended method for fluorinated organic compounds.[3] | [3] |
| Incompatibilities | Strong Acids, Bases, and Oxidizing Agents. Avoid mixing with acids (risk of HCN evolution), strong bases, and strong oxidizing agents.[4][8] | [4][8] |
Personnel Safety and Engineering Controls: A Self-Validating System
Every protocol must be a self-validating system, meaning the procedures themselves ensure safety. Before beginning any disposal-related activities, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place.
-
Ventilation: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a full face shield should be worn over the goggles.[9]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Given that some aminobenzonitriles are readily absorbed through the skin, consider double-gloving.[6] Always inspect gloves for integrity before use.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure sleeves are fully extended.
-
-
Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to avoid all forms of environmental release. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [6] The recommended and safest method of disposal is through a licensed professional waste disposal service, typically via high-temperature incineration.[5]
Step 1: Waste Segregation and Containerization
The cornerstone of safe disposal is meticulous segregation. Do not mix this waste with other chemical streams unless their compatibility is certain.
-
Solid Waste:
-
Carefully place any unused solid this compound into a dedicated, sealable, and chemically compatible hazardous waste container.
-
Use tools (spatulas, etc.) that can be decontaminated or disposed of as hazardous waste themselves.
-
-
Contaminated Labware:
-
Any items that have come into direct contact with the compound (e.g., weighing paper, pipette tips, contaminated gloves, bench paper) must be considered hazardous waste.
-
Place these items into the same solid hazardous waste container.
-
-
Solutions:
-
If the compound is in a solvent, collect it in a separate, clearly labeled container for halogenated or non-halogenated organic solvent waste, as appropriate. Do not mix with aqueous or acidic waste streams.
-
Step 2: Hazardous Waste Labeling
Proper labeling is a critical regulatory and safety requirement. The waste container must be clearly and securely labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date of accumulation.
Step 3: Interim Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be:
-
At or near the point of generation.
-
Secure and under the control of laboratory personnel.
-
Away from incompatible materials, particularly acids.[4]
Step 4: Final Disposal Logistics
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a contracted licensed waste disposal service. Provide them with a full characterization of the waste. The final disposal will likely involve high-temperature incineration, which is necessary to break the stable carbon-fluorine bonds and prevent the release of persistent organic pollutants.[3][10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
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Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile. [Link]
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Hoffman Fine Chemicals. CAS RN 594813-24-8 | 4-Amino-2-benzyloxy-5-fluorobenzonitrile. [Link]
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A Researcher's Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Amino-2-ethoxy-5-fluorobenzonitrile
This guide provides an in-depth, procedural framework for the safe handling of 4-Amino-2-ethoxy-5-fluorobenzonitrile (CAS No. 1420800-17-4). As a specialized intermediate in pharmaceutical research and drug development, this compound's unique trifecta of functional groups—an aromatic amine, a nitrile, and a fluorine substituent—necessitates a rigorous, risk-based approach to personal protective equipment (PPE) and laboratory operations. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that researchers are not just following rules, but are empowered by a deep understanding of the chemical's hazard profile.
Deconstructing the Hazard Profile
A robust safety plan begins with a thorough analysis of the molecule's structure. The potential hazards of this compound are a composite of the risks associated with its three key functional moieties.
-
The Aromatic Amine Moiety: Aromatic amines as a class are known for their systemic toxicity.[1] Many are readily absorbed through the skin, and exposure can lead to serious health effects.[2][3] A primary concern is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to cyanosis (a bluish discoloration of the skin).[4] Furthermore, some aromatic amines are known or suspected carcinogens.[2][3]
-
The Benzonitrile Moiety: The nitrile group (-C≡N) contributes to the compound's overall toxicity profile. Compounds in this class can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
-
The Fluorine Substituent: The presence of fluorine significantly alters the molecule's reactivity and potential decomposition pathways.[6] A critical concern with many fluorinated organic compounds is the potential formation of highly toxic and corrosive gases, such as hydrogen fluoride (HF), upon combustion or in the presence of strong acids or high heat.[7][8] HF exposure can cause severe, delayed-onset burns and systemic toxicity.[7][9]
| Hazard Component | Associated Risks | Primary Exposure Routes |
| Aromatic Amine | Systemic toxicity, Methemoglobinemia, Potential carcinogenicity.[2][3][4] | Dermal absorption, Inhalation, Ingestion.[2] |
| Benzonitrile | Acute toxicity, Irritation.[4][5] | Ingestion, Dermal absorption, Inhalation. |
| Fluorinated Moiety | Potential for Hydrogen Fluoride (HF) formation upon decomposition.[7][8] | Inhalation (of decomposition products), Dermal contact. |
The Core PPE Protocol: A Multi-Layered Defense
Given the compound's hazard profile, all handling must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][6] The following PPE is mandatory for all procedures involving this compound.
Primary Engineering Control
-
Chemical Fume Hood: All manipulations, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood.[6] For particularly hazardous or moisture-sensitive operations, a glove box may be recommended.[6]
Hand Protection
-
Glove Selection: Nitrile gloves provide good resistance to a wide range of chemicals, including solvents, oils, and acids.[10][11]
-
Double-Gloving: Wearing two pairs of nitrile gloves is strongly recommended.[6][12] This practice significantly reduces the risk of exposure in case the outer glove is torn or compromised. The outer glove should be removed and replaced immediately upon known or suspected contamination.
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Well-fitting chemical splash goggles are the minimum requirement to protect against splashes and aerosols.[6]
-
Face Shield: A full-face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as during solution transfers or when working with larger quantities.[6][9]
Body and Respiratory Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.
-
Chemically Resistant Apron: For procedures involving larger volumes (>100 mL), a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: A respirator is typically not required when all work is conducted within a certified fume hood. However, a properly fitted NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be available for emergency situations, such as a large spill or fume hood failure.
Operational Workflow and Emergency Plans
A safe protocol is a self-validating system. The following step-by-step procedures integrate safety measures directly into the workflow.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined above. Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood.
-
Weighing: If possible, weigh the solid compound directly within the fume hood. If an external balance must be used, weigh the compound in a tared, sealed container (e.g., a vial with a cap) to prevent dust generation and contamination of the balance area.
-
Transfer and Dissolution: Perform all transfers of the solid and the addition of solvents within the fume hood. Use a funnel for liquid transfers to minimize splashing.
-
Post-Handling: After the procedure is complete, decontaminate any equipment used. Wipe down the work surface of the fume hood. Remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container before exiting the fume hood area.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing all PPE.
Emergency Response
-
Spill Management:
-
Small Spill (<1g or <50 mL of dilute solution): Restrict access to the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the absorbed material into a sealed, labeled container for proper waste disposal.[6]
-
Large Spill: Evacuate the laboratory immediately and alert your institution's emergency response team.
-
-
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the substance. Seek immediate medical attention.[4]
-
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental scale and procedure.
Sources
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com [carlroth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fluoropolymers.eu [fluoropolymers.eu]
- 8. fishersci.com [fishersci.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. business.medtecs.com [business.medtecs.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
